molecular formula C13H22N2 B1293024 Azepan-1-yl(cyclopentyl)acetonitrile CAS No. 1119449-72-7

Azepan-1-yl(cyclopentyl)acetonitrile

Cat. No.: B1293024
CAS No.: 1119449-72-7
M. Wt: 206.33 g/mol
InChI Key: MDVRVFBOHNBGHG-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclopentyl)acetonitrile is a useful research compound. Its molecular formula is C13H22N2 and its molecular weight is 206.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(cyclopentyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(cyclopentyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(azepan-1-yl)-2-cyclopentylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRVFBOHNBGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238637
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
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Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-72-7
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. The document details the most effective synthetic strategy, a complete experimental protocol, and the necessary safety considerations.

Introduction and Significance

Azepan-1-yl(cyclopentyl)acetonitrile is an α-aminonitrile, a class of organic compounds that serve as crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds with potential pharmacological activity.[1] The unique structural motif of a cyclopentyl group and an azepane ring attached to a nitrile-bearing carbon makes it a valuable scaffold for the exploration of novel chemical entities in medicinal chemistry. The azepane moiety, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous biologically active compounds.

Synthetic Strategy: The Strecker Reaction

The most direct and efficient method for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile is the Strecker synthesis . This classic one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.[1][2][3] In this specific case, the reactants are cyclopentanecarbaldehyde, azepane, and a cyanide donor, typically trimethylsilyl cyanide (TMSCN) for its enhanced safety and reactivity profile compared to hydrogen cyanide gas.[4][5][6]

The reaction proceeds through the initial formation of an iminium ion from the reaction of cyclopentanecarbaldehyde and azepane. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon yields the final α-aminonitrile product.[1] The use of a catalyst can significantly enhance the reaction rate and yield. While various Lewis acids and other catalysts have been reported for the Strecker reaction, this guide will detail a catalyst-free approach that is effective for these substrates.[4][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
CyclopentanecarbaldehydeC₆H₁₀O98.140.98 g (1.0 mL)10.0
AzepaneC₆H₁₃N99.171.09 g (1.2 mL)11.0
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.221.29 g (1.5 mL)13.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL-
Sodium sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.0120 mL-
Brine (saturated aqueous NaCl)NaCl58.4420 mL-
Silica gel (for column chromatography)SiO₂60.08As needed-
Eluent for chromatography (e.g., Hexane:Ethyl Acetate)--As needed-
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Stir plate

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Fume hood

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Cyclopentanecarbaldehyde Azepane Anhydrous DCM TMSCN_add Add TMSCN dropwise at 0°C Reactants->TMSCN_add 1. Stir Stir at RT (monitor by TLC) TMSCN_add->Stir 2. Quench Quench with Sat. NaHCO₃ Stir->Quench 3. Extract Extract with DCM Quench->Extract 4. Wash Wash with Brine Extract->Wash 5. Dry Dry over Na₂SO₄ Wash->Dry 6. Filter_Evap Filter & Evaporate Dry->Filter_Evap 7. Chromatography Silica Gel Column Chromatography Filter_Evap->Chromatography 8. Product Azepan-1-yl(cyclopentyl)acetonitrile Chromatography->Product 9. StreckerLogic cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Aldehyde Purity of Cyclopentanecarbaldehyde Solvent Anhydrous Solvent (e.g., DCM) Aldehyde->Solvent Amine Purity of Azepane Amine->Solvent Cyanide Anhydrous TMSCN Cyanide->Solvent Atmosphere Inert Atmosphere (N₂ or Ar) Solvent->Atmosphere Temperature Controlled Temperature (0°C for addition) Atmosphere->Temperature Yield High Yield of α-Aminonitrile Temperature->Yield Purity High Purity of Product Yield->Purity

Sources

An In-depth Technical Guide to Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Azepan-1-yl(cyclopentyl)acetonitrile in Modern Chemistry

Azepan-1-yl(cyclopentyl)acetonitrile is a fascinating, yet sparsely documented, molecule that stands at the confluence of several key structural motifs in medicinal and synthetic chemistry. It incorporates a seven-membered azepane ring, a cyclopentyl group, and a nitrile moiety, each contributing unique physicochemical and stereochemical properties. The azepane scaffold, a larger homolog of the ubiquitous piperidine ring, offers access to a less-explored region of three-dimensional chemical space, a crucial factor in the design of novel therapeutics with unique structure-activity relationships (SAR)[1][2]. The nitrile group is a versatile functional handle and a common feature in many pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its role in synthesis[3].

This guide provides a comprehensive technical overview of Azepan-1-yl(cyclopentyl)acetonitrile, synthesizing available data with expert-driven insights into its chemical properties, plausible synthetic routes, and potential applications. While experimental data for this specific molecule is limited in the public domain, this document will leverage established chemical principles and data from structurally related analogs to provide a robust and scientifically grounded resource for researchers.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section details the known and predicted characteristics of Azepan-1-yl(cyclopentyl)acetonitrile.

Chemical Structure and Identifiers

The molecule is an α-aminonitrile, characterized by a central carbon atom bonded to a cyclopentyl ring, a nitrile group, and the nitrogen of an azepane ring.

  • IUPAC Name: 2-(azepan-1-yl)-2-cyclopentylacetonitrile[4]

  • CAS Number: 1119449-72-7[4][5]

  • Molecular Formula: C₁₃H₂₂N₂[4][5]

  • Molecular Weight: 206.33 g/mol [4][5]

  • Canonical SMILES: C1CCCN(CC1)C(C#N)C2CCCC2[4]

Diagram 1: Chemical Structure of Azepan-1-yl(cyclopentyl)acetonitrile

Caption: 2D representation of Azepan-1-yl(cyclopentyl)acetonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is important to note that most of these values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Weight 206.33 g/mol PubChem[4]
XLogP3 3.1PubChem (Computed)[4]
Hydrogen Bond Donors 0PubChem (Computed)[4]
Hydrogen Bond Acceptors 2PubChem (Computed)[4]
Rotatable Bond Count 2PubChem (Computed)[4]
Topological Polar Surface Area 27 ŲPubChem (Computed)[4]
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in most organic solvents like ethanol, ether, benzene, and acetone.[6] Insoluble in water.[6]Inferred

Synthesis and Characterization

While a specific, peer-reviewed synthesis for Azepan-1-yl(cyclopentyl)acetonitrile has not been published, a plausible and robust synthetic strategy can be designed based on the well-established Strecker reaction or related nucleophilic additions.

Proposed Synthetic Pathway: A Nucleophilic Approach

The most logical and efficient synthesis involves a three-component reaction between cyclopentanecarboxaldehyde, azepane, and a cyanide source, such as trimethylsilyl cyanide (TMSCN). This is a variation of the Strecker synthesis, a cornerstone of amino acid and α-aminonitrile synthesis.

The Causality Behind the Chosen Route:

  • Efficiency: A one-pot, three-component reaction is highly atom-economical and minimizes purification steps.

  • Reliability: The formation of an iminium intermediate from the aldehyde and secondary amine (azepane), followed by nucleophilic attack of the cyanide anion, is a highly reliable and well-understood reaction mechanism.

  • Starting Material Availability: Cyclopentanecarboxaldehyde, azepane, and TMSCN are all commercially available, making this route practical for most research labs.

Diagram 2: Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A Cyclopentanecarboxaldehyde Reaction One-Pot Reaction (Aprotic Solvent, e.g., DCM or THF) Room Temperature A->Reaction B Azepane B->Reaction C Trimethylsilyl Cyanide (TMSCN) C->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Azepan-1-yl(cyclopentyl)acetonitrile Purification->Product

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system; successful synthesis should yield a product with the expected spectral characteristics outlined in the next section.

  • Reaction Setup: To a stirred solution of cyclopentanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add azepane (1.0 eq) dropwise.

  • Iminium Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This step facilitates the formation of the crucial iminium intermediate.

  • Cyanide Addition: Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Spectroscopic Characterization (Predicted)

In the absence of published spectra, the following predictions are based on the analysis of the molecule's functional groups and data from analogous structures. These predictions provide a benchmark for the validation of a successful synthesis.

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale
¹H NMR δ 3.5-3.8 ppm (m, 1H): Methine proton (CH) alpha to the nitrile and nitrogen. δ 2.5-3.0 ppm (m, 4H): Methylene protons on the azepane ring adjacent to the nitrogen. δ 1.5-2.2 ppm (m, 16H): Overlapping multiplets for the remaining azepane and cyclopentyl protons.The methine proton is deshielded by both the nitrogen and the nitrile group. The azepane protons adjacent to the nitrogen are also deshielded. The remaining aliphatic protons fall into the typical range for cycloalkanes.
¹³C NMR δ 118-122 ppm: Nitrile carbon (C≡N). δ 60-65 ppm: Methine carbon (CH) alpha to the nitrile and nitrogen. δ 50-55 ppm: Azepane carbons adjacent to the nitrogen. δ 25-45 ppm: Remaining cyclopentyl and azepane carbons.The nitrile carbon has a characteristic chemical shift. The alpha-carbon is significantly downfield due to the two adjacent electronegative groups. The other aliphatic carbons appear in their expected regions.[7]
IR Spectroscopy ~2240-2260 cm⁻¹ (weak to medium): C≡N stretch.[8] ~2850-3000 cm⁻¹ (strong): C-H stretching of the aliphatic groups. ~1100-1200 cm⁻¹ (medium): C-N stretch.The nitrile stretch is a highly diagnostic peak in the IR spectrum.[9] The C-H and C-N stretches confirm the presence of the aliphatic and amine components.
Mass Spectrometry (EI) M⁺ at m/z = 206. Key Fragments: Loss of the nitrile group (m/z = 180), fragmentation of the cyclopentyl ring, and alpha-cleavage of the azepane ring, likely leading to a prominent fragment at m/z 98.The molecular ion peak confirms the molecular weight. The fragmentation pattern would be characteristic of α-aminonitriles, with cleavage adjacent to the nitrogen being a dominant pathway.

Applications in Research and Drug Discovery

While Azepan-1-yl(cyclopentyl)acetonitrile itself has no documented biological activity, its structural components suggest significant potential as a scaffold or intermediate in drug discovery programs.

The Azepane Motif in Medicinal Chemistry

The seven-membered azepane ring is a valuable, yet underutilized, scaffold.[2] Compared to the more common piperidine ring, its increased conformational flexibility allows it to interact with binding pockets in novel ways. Azepane-containing compounds have shown a wide range of therapeutic applications, including:

  • Anti-cancer agents[1]

  • Antimicrobial agents[1]

  • Anticonvulsant drugs[1]

  • Histamine H₃ receptor inhibitors[1]

The introduction of the cyclopentylacetonitrile substituent onto the azepane nitrogen creates a novel chemical entity that could be explored for similar activities or as a starting point for further chemical elaboration.

Potential as a Synthetic Intermediate

The nitrile group is a versatile synthetic handle that can be transformed into a variety of other functional groups, including:

  • Amines: Reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) would yield a diamine, a common pharmacophore.

  • Carboxylic Acids: Hydrolysis of the nitrile would produce a carboxylic acid, providing a key attachment point for further derivatization.

  • Tetrazoles: [2+3] cycloaddition reactions with azides can convert the nitrile into a tetrazole, a common bioisostere for a carboxylic acid in medicinal chemistry.

This synthetic versatility makes Azepan-1-yl(cyclopentyl)acetonitrile a potentially valuable building block for creating libraries of more complex molecules for high-throughput screening.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for Azepan-1-yl(cyclopentyl)acetonitrile, a risk assessment must be based on the hazards of its constituent functional groups and related compounds like acetonitrile.[10][11]

  • Toxicity: The compound contains a nitrile group. While aliphatic nitriles are generally less toxic than inorganic cyanides, they can be metabolized to release cyanide in the body.[10] Therefore, the compound should be treated as harmful if swallowed, inhaled, or in contact with skin.[11]

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Fire Hazard: While not definitively known, the compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.[10]

Conclusion

Azepan-1-yl(cyclopentyl)acetonitrile represents an intriguing molecule with untapped potential. Its unique combination of an azepane ring, a cyclopentyl group, and a nitrile function makes it a prime candidate for exploration in medicinal chemistry and as a versatile synthetic intermediate. This guide has provided a comprehensive, though in part predictive, technical overview to serve as a foundational resource for researchers. The proposed synthetic route is robust and logical, and the predicted spectral data offer a clear pathway for structural verification. As with any new chemical entity, careful experimental work is required to validate these predictions and to fully uncover the potential of this promising compound.

References

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Noolvi, M. N., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 579-599. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydro-1H-azepine-1-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Retrieved from [Link]

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  • Al-Omran, F., et al. (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 12(9), 2096-2105. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 335-346. Retrieved from [Link]

  • Wang, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3694. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1119449-72-7

This technical guide provides a comprehensive overview of Azepan-1-yl(cyclopentyl)acetonitrile, a distinct α-aminonitrile compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this molecule, grounded in established chemical principles. While specific experimental data for this compound is not extensively available in public literature, this guide leverages the well-documented chemistry of α-aminonitriles to provide a robust and insightful resource.

Introduction to Azepan-1-yl(cyclopentyl)acetonitrile

Azepan-1-yl(cyclopentyl)acetonitrile is an organic compound featuring a unique combination of a saturated seven-membered azepane ring, a five-membered cyclopentyl group, and a nitrile functional group, all attached to a central quaternary carbon. This structure places it in the important class of molecules known as α-aminonitriles. These compounds are highly valuable in medicinal chemistry and organic synthesis due to their role as versatile synthetic intermediates.[1][2]

The core utility of α-aminonitriles lies in their ability to serve as precursors for α-amino acids and various nitrogen-containing heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[3][4] The specific structural motifs of Azepan-1-yl(cyclopentyl)acetonitrile, namely the lipophilic cyclopentyl group and the flexible azepane ring, suggest its potential for exploration in the development of novel therapeutic agents.

Chemical Identity and Properties

A summary of the key identifiers and computed physicochemical properties of Azepan-1-yl(cyclopentyl)acetonitrile is presented below.

PropertyValueSource
CAS Number 1119449-72-7[5][6]
Molecular Formula C13H22N2[5][6]
Molecular Weight 206.33 g/mol [5][6]
IUPAC Name 2-(azepan-1-yl)-2-cyclopentylacetonitrile[5]
SMILES C1CCCN(CC1)C(C#N)C2CCCC2[5]
Topological Polar Surface Area 27.03 Ų[7]
LogP 2.53[7]

Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, as an α-aminonitrile, can be approached through several established methodologies. The choice of a specific synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability. The most classical and direct approach is the Strecker synthesis.[3][4]

The Strecker Synthesis: A Foundational Approach

The Strecker synthesis is a one-pot, three-component reaction that combines a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile.[3][4] For the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, the logical precursors would be cyclopentanone, azepane, and a cyanide source like trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN).

Reaction Scheme:

Strecker_Synthesis Cyclopentanone Cyclopentanone Intermediate Iminium Ion Cyclopentanone->Intermediate + Azepane - H2O Azepane Azepane HCN HCN Product Azepan-1-yl(cyclopentyl)acetonitrile HCN->Product Intermediate->Product + CN-

Figure 1: Conceptual workflow of the Strecker synthesis for Azepan-1-yl(cyclopentyl)acetonitrile.

Experimental Protocol (Hypothetical):

  • Imine Formation: To a solution of cyclopentanone in a suitable solvent (e.g., methanol or ethanol), an equimolar amount of azepane is added. The reaction mixture is stirred at room temperature. The formation of the corresponding imine (or enamine, which can tautomerize to the imine) is often facilitated by the removal of water, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Cyanation: A cyanide source, such as potassium cyanide followed by acidification or, more commonly in modern synthesis, trimethylsilyl cyanide (TMSCN), is introduced to the reaction mixture. The cyanide anion attacks the electrophilic carbon of the imine (or the corresponding iminium ion, which is in equilibrium), leading to the formation of the α-aminonitrile product.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography on silica gel.

Causality in Experimental Choices:

  • Solvent: Protic solvents like methanol can facilitate imine formation.

  • Cyanide Source: TMSCN is often preferred over HCN due to its lower toxicity and better solubility in organic solvents.

  • Catalyst: The reaction can be catalyzed by weak acids to promote imine formation.[3]

Modern Synthetic Alternatives

Recent advancements in organic synthesis have led to the development of alternative methods for the preparation of α-aminonitriles, often with improved safety and substrate scope.[1][8] These include:

  • Transition-Metal-Free C-H Cyanation: This approach involves the direct cyanation of a C-H bond adjacent to the nitrogen atom in a tertiary amine.[1] This would be a highly efficient, atom-economical route if a suitable precursor to Azepan-1-yl(cyclopentyl)acetonitrile with a C-H bond at the α-position could be readily prepared.

  • Photocatalytic Methods: Mild photocatalytic conditions can also be employed for the C(sp³)-H cyanation of amines, offering excellent functional group tolerance.[8]

Analytical Characterization (Predicted)

In the absence of publicly available experimental spectra for Azepan-1-yl(cyclopentyl)acetonitrile, this section provides predicted spectroscopic data based on its chemical structure. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons in the azepane and cyclopentyl rings. Key signals would include:

    • A singlet or a multiplet for the methine proton (CH) at the quaternary center, likely in the 3.0-4.0 ppm range.

    • Multiple overlapping multiplets for the methylene protons (CH₂) of the azepane and cyclopentyl rings, spanning the 1.0-3.0 ppm region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.

    • The nitrile carbon (C≡N) would appear in the downfield region, typically around 115-125 ppm.

    • The quaternary carbon would be observed in the 50-70 ppm range.

    • The remaining aliphatic carbons of the azepane and cyclopentyl rings would resonate in the 20-50 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp, medium-intensity absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aliphatic rings just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. For Azepan-1-yl(cyclopentyl)acetonitrile (C₁₃H₂₂N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 206.1783 m/z.[5] Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopentyl and azepane rings.

Potential Applications and Future Directions

While specific biological activities for Azepan-1-yl(cyclopentyl)acetonitrile have not been reported, its structural features suggest several potential areas of application, primarily in drug discovery and as a chemical building block.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The azepane and cyclopentyl moieties can be explored for their potential to interact with various biological targets. The nitrile group can also participate in hydrogen bonding or be hydrolyzed to the corresponding carboxylic acid, a common functional group in bioactive molecules.

  • Analgesics and CNS-active Agents: The incorporation of cyclic amine structures is a common strategy in the design of central nervous system (CNS) active compounds.

  • Antiviral and Anticancer Agents: α-Aminonitriles have been investigated as precursors to compounds with antiviral and anticancer properties.

Organic Synthesis

Azepan-1-yl(cyclopentyl)acetonitrile can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be transformed into various other functional groups, including:

  • Amines: Reduction of the nitrile yields a primary amine.

  • Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, leading to the formation of a non-proteinogenic α-amino acid.

  • Ketones: Reaction with Grignard reagents can convert the nitrile to a ketone.

Conclusion

Azepan-1-yl(cyclopentyl)acetonitrile, CAS number 1119449-72-7, is an α-aminonitrile with a structure that suggests significant potential in both medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in the public domain, its synthesis can be reliably approached using established methods such as the Strecker reaction. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule, grounded in the well-understood principles of α-aminonitrile chemistry. Future research into the synthesis and biological evaluation of Azepan-1-yl(cyclopentyl)acetonitrile and its derivatives is warranted to fully elucidate its potential.

References

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids. [Link]

  • Li, L., et al. (2021-05-10). Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation. Organic Letters. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Approaches to the synthesis of α‐amino nitrile derivatives. [Link]

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Azepan-1-yl(cyclopentyl)acetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azepan-1-yl(cyclopentyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azepan-1-yl(cyclopentyl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document details its fundamental molecular and physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it explores the significance of its structural motifs—the azepane ring and the cyclopentyl group—in the context of drug discovery, positioning the molecule as a valuable building block for developing novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Identity and Physicochemical Properties

Azepan-1-yl(cyclopentyl)acetonitrile is identified by the CAS Number 1119449-72-7.[1][2] Its structure incorporates a saturated seven-membered azepane ring and a five-membered cyclopentyl ring attached to a central acetonitrile carbon. This unique combination of a flexible heterocyclic amine and a rigid cycloalkane makes it an intriguing scaffold for chemical library synthesis.

The core physicochemical properties, computed and aggregated from chemical databases, are summarized below.[1][2][3][4]

PropertyValueSource
Molecular Formula C13H22N2PubChem[1], Santa Cruz Biotechnology[2]
Molecular Weight 206.33 g/mol PubChem[1], Santa Cruz Biotechnology[2]
IUPAC Name 2-(azepan-1-yl)-2-cyclopentylacetonitrilePubChem[1], Chemenu[4]
CAS Number 1119449-72-7PubChem[1], Santa Cruz Biotechnology[2]
Canonical SMILES N#CC(N1CCCCCC1)C2CCCC2Chemenu[4]
MDL Number MFCD12026893Chemenu[4]
Appearance Expected to be a liquid or low-melting solidInferred from related structures

Chemical Structure and Mechanistic Significance

The molecule's structure is defined by three key components:

  • The α-Amino Nitrile Core: This functional group is a cornerstone of the Strecker amino acid synthesis and related reactions. The nitrile group (C≡N) is a versatile chemical handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling further derivatization.

  • The Azepane Ring: This seven-membered saturated heterocycle is a common motif in pharmacologically active compounds.[4] Its conformational flexibility allows it to adopt various spatial arrangements, which can be crucial for optimizing binding interactions with biological targets such as protein kinases.[4]

  • The Cyclopentyl Group: This alicyclic substituent provides a degree of lipophilicity and steric bulk.[4] Unlike linear alkyl chains, its constrained nature can help in orienting the molecule within a receptor's binding pocket, potentially improving potency and selectivity.

The central carbon, bonded to the azepane nitrogen, the cyclopentyl ring, the nitrile, and a hydrogen atom, is a chiral center. Therefore, Azepan-1-yl(cyclopentyl)acetonitrile exists as a racemic mixture unless a stereoselective synthesis is employed.

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

The proposed synthesis proceeds via the formation of an iminium ion intermediate from the condensation of cyclopentanecarboxaldehyde and azepane, followed by nucleophilic attack by a cyanide anion.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Workup A Cyclopentanecarboxaldehyde P1 Step 1: Condensation (Acid Catalyst, e.g., AcOH) A->P1 B Azepane B->P1 C Potassium Cyanide (KCN) P3 Step 2: Nucleophilic Attack C->P3 P2 Intermediate: Iminium Ion P1->P2 Forms intermediate P2->P3 Reacts with Cyanide Workup Aqueous Workup & Extraction P3->Workup Crude Product Product Azepan-1-yl(cyclopentyl)acetonitrile (Racemic Mixture) Purification Column Chromatography Workup->Purification Purification->Product Final Product

Caption: Proposed one-pot synthesis workflow for Azepan-1-yl(cyclopentyl)acetonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose analytical data matches the expected characterization profile outlined in Section 4.

Materials:

  • Cyclopentanecarboxaldehyde (1.0 eq)

  • Azepane (1.0 eq)

  • Potassium Cyanide (KCN) (1.1 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclopentanecarboxaldehyde (1.0 eq) and azepane (1.0 eq) in methanol. Cool the mixture to 0 °C in an ice bath.

  • Iminium Formation: Slowly add glacial acetic acid (1.1 eq) to the solution. Stir the mixture at 0 °C for 30 minutes. The formation of the iminium intermediate is critical for the subsequent step. The mild acidic condition protonates the intermediate hydroxylamine, facilitating water elimination.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C. Caution: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). This neutralizes the acetic acid and any excess KCN. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil using silica gel column chromatography with a suitable gradient of Hexanes/Ethyl Acetate to yield the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Spectroscopic Characterization Profile

Confirmation of the product's identity is achieved through standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Multiple multiplets in the aliphatic region (~1.5-3.0 ppm) corresponding to the protons on the azepane and cyclopentyl rings.

    • A characteristic singlet or doublet for the methine proton (CH) alpha to the nitrile group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak for the nitrile carbon (C≡N) around 118-122 ppm.

    • A peak for the chiral methine carbon (α-carbon) around 50-60 ppm.

    • Multiple peaks in the aliphatic region (20-50 ppm) corresponding to the carbons of the azepane and cyclopentyl rings.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.

    • C-H stretching bands just below 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 206.33 or 207.34, respectively, confirming the molecular weight.

Applications in Research and Drug Development

Azepan-1-yl(cyclopentyl)acetonitrile is not an end-product therapeutic but rather a valuable intermediate and building block.[2][4] Its utility lies in its potential for elaboration into more complex molecules for screening in drug discovery programs.

  • Scaffold for Library Synthesis: The α-amino nitrile core allows for facile conversion into α-amino acids or 1,2-diamines, which are privileged structures in medicinal chemistry.

  • Fragment-Based Drug Discovery: The distinct azepane and cyclopentyl fragments can be used to probe different pockets of a biological target. The azepane moiety, in particular, is found in various kinase inhibitors and other CNS-active agents.

  • Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, nitrile-containing compounds serve as precursors in the synthesis of various agrochemicals and specialty polymers.

Safety and Handling

As a research chemical, a full toxicological profile is not available. Standard laboratory precautions should be strictly followed.

  • Toxicity: The compound contains a nitrile group and should be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should occur in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25219320, Azepan-1-yl(cyclopentyl)acetonitrile. Available at: [Link]

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Spectroscopic Characterization of Azepan-1-yl(cyclopentyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for Azepan-1-yl(cyclopentyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis.

Introduction

Azepan-1-yl(cyclopentyl)acetonitrile, with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol , is a saturated heterocyclic compound containing an azepane ring, a cyclopentyl group, and a nitrile functional group.[1][2] The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug discovery. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will explore the predicted spectroscopic signature of Azepan-1-yl(cyclopentyl)acetonitrile using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure:

Caption: Molecular structure of Azepan-1-yl(cyclopentyl)acetonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Azepan-1-yl(cyclopentyl)acetonitrile in a deuterated solvent like CDCl₃ would exhibit signals corresponding to the protons on the azepane ring, the cyclopentyl group, and the methine proton adjacent to the nitrile group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7t1Hα-methine (CH-CN)
~ 2.6 - 2.8m4HAzepane (α-CH₂)
~ 2.2 - 2.4m1HCyclopentyl (α-CH)
~ 1.5 - 1.9m16HAzepane (β, γ-CH₂) & Cyclopentyl (β, γ-CH₂)

Interpretation:

  • The methine proton alpha to the nitrile group and the azepane nitrogen is expected to be the most downfield signal (around 3.5-3.7 ppm) due to the deshielding effects of the electronegative nitrogen and the nitrile group. It would likely appear as a triplet due to coupling with the adjacent cyclopentyl methine proton.

  • The protons on the carbon atoms of the azepane ring adjacent to the nitrogen (α-protons) are predicted to appear as a multiplet in the range of 2.6-2.8 ppm.

  • The methine proton on the cyclopentyl ring directly attached to the acetonitrile group is expected to be a multiplet around 2.2-2.4 ppm.

  • The remaining methylene protons of the azepane and cyclopentyl rings would create a complex, overlapping multiplet region between 1.5 and 1.9 ppm. Due to the conformational flexibility of the seven-membered azepane ring and the five-membered cyclopentyl ring, distinct signals for each proton are unlikely to be resolved at standard resolution.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of Azepan-1-yl(cyclopentyl)acetonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for ¹H NMR.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of Azepan-1-yl(cyclopentyl)acetonitrile would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 118 - 122Nitrile (C≡N)
~ 60 - 65α-methine (CH-CN)
~ 55 - 60Azepane (α-CH₂)
~ 45 - 50Cyclopentyl (α-CH)
~ 25 - 35Azepane & Cyclopentyl (β, γ-CH₂)

Interpretation:

  • The carbon of the nitrile group is expected to appear in the characteristic downfield region of 118-122 ppm.[3]

  • The methine carbon atom bonded to the nitrogen and the nitrile group will be significantly deshielded and is predicted to have a chemical shift in the 60-65 ppm range.

  • The two equivalent α-carbons of the azepane ring are expected to resonate around 55-60 ppm.

  • The α-carbon of the cyclopentyl ring will likely appear around 45-50 ppm.

  • The remaining methylene carbons of both the azepane and cyclopentyl rings are predicted to fall in the aliphatic region of 25-35 ppm. Due to structural similarities, some of these signals may overlap.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.7 mL of CDCl₃.

  • Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2920 - 2950StrongC-H stretch (aliphatic)
~ 2850 - 2870MediumC-H stretch (aliphatic)
~ 2240 - 2260Medium, SharpC≡N stretch (nitrile)
~ 1450 - 1470MediumCH₂ bend (scissoring)
~ 1100 - 1150MediumC-N stretch

Interpretation:

  • The most characteristic peak in the IR spectrum will be the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region.[4][5] The presence of this band is a strong indicator of the nitrile functional group.

  • Strong absorptions in the 2950-2850 cm⁻¹ range will correspond to the C-H stretching vibrations of the numerous methylene and methine groups in the azepane and cyclopentyl rings.[2]

  • A medium-intensity band around 1450-1470 cm⁻¹ is expected for the scissoring (bending) vibration of the CH₂ groups.

  • The C-N stretching vibration of the tertiary amine in the azepane ring is predicted to be in the 1100-1150 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Fragment
206[M]⁺ (Molecular Ion)
205[M-H]⁺
138[M - C₅H₉]⁺
98[C₆H₁₂N]⁺ (Azepane fragment)
69[C₅H₉]⁺ (Cyclopentyl cation)
41[C₃H₅]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 206, corresponding to the molecular weight of Azepan-1-yl(cyclopentyl)acetonitrile.

  • A common fragmentation for nitriles is the loss of a hydrogen atom from the α-carbon, leading to a resonance-stabilized cation, which would result in a peak at m/z 205 ([M-H]⁺).[6]

  • Cleavage of the bond between the cyclopentyl group and the acetonitrile moiety would lead to a fragment at m/z 138, corresponding to the azepanylacetonitrile cation.

  • Another likely fragmentation is the cleavage of the C-C bond between the azepane ring and the acetonitrile group, resulting in the formation of the azepanylmethyl cation at m/z 98.

  • The cyclopentyl cation is a stable carbocation and would likely be observed at m/z 69.

  • A peak at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺), is a common fragment in the mass spectra of cyclic alkanes.[7][8]

Fragmentation Workflow:

G M [C₁₃H₂₂N₂]⁺˙ m/z = 206 M_H [M-H]⁺ m/z = 205 M->M_H - H˙ F138 [M - C₅H₉]⁺ m/z = 138 M->F138 - C₅H₉˙ F98 [C₆H₁₂N-CH₂]⁺ m/z = 98 M->F98 - C₇H₁₀N˙ F69 [C₅H₉]⁺ m/z = 69 M->F69 - C₈H₁₃N₂˙

Caption: Predicted major fragmentation pathways for Azepan-1-yl(cyclopentyl)acetonitrile in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Azepan-1-yl(cyclopentyl)acetonitrile. While experimental verification is essential for absolute confirmation of the structure, the predicted data presented herein, based on established spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers in the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data.

References

  • PubChem. Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. [Link]

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  • Doc Brown's Chemistry. Mass spectrum of cyclopentane. [Link]

  • ResearchGate. Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. [Link]

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  • Study.com. How do the IR spectra of the isomers cyclopentane and pent-1-ene differ?. [Link]

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The Azepane Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered saturated nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of the significant biological activities of azepane derivatives, detailing the underlying mechanisms of action, providing robust experimental protocols for their evaluation, and exploring the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Azepane derivatives have demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[3][4]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A critical signaling cascade often dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway plays a central role in cell survival and proliferation. Certain azepane derivatives have been identified as potent inhibitors of Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[5]

Diagram: PI3K/Akt Signaling Pathway and the Role of Azepane Derivatives

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane Azepane Derivative Azepane->Akt Inhibition

Caption: The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of Akt. Activated Akt promotes cell proliferation and survival while inhibiting apoptosis. Azepane derivatives can inhibit Akt, thereby blocking these downstream effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the azepane derivative. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]

Quantitative Data: Anticancer Activity of Azepane Derivatives
Compound ClassCell LineIC50 (µM)
Diaryl[1][7]diazepinesHeLa, MCF-7, SGC7901, A549Potent Inhibition
Azepane-2,5-dione derivativesHCT116, MCF-7, HepG2, A549Cytotoxic effects observed

Note: Specific IC50 values for diaryl[1][7]diazepines were not provided in the search results, but they were reported to inhibit proliferation.[8] For azepane-2,5-dione derivatives, the focus was on observing cytotoxic effects rather than specific IC50 values in the provided context.[6]

Neuroprotective Activity: Modulating Key Enzymes and Receptors in Neurodegenerative Diseases

Azepane derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease by targeting key enzymes and receptors involved in disease progression.[9]

Mechanism of Action: Inhibition of Acetylcholinesterase and BACE1

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[10]

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Inhibition of BACE1 reduces the formation of these neurotoxic peptides.[1]

Diagram: Therapeutic Targets of Azepane Derivatives in Alzheimer's Disease

Alzheimers_Targets cluster_AChE Cholinergic Synapse cluster_BACE1 Amyloidogenic Pathway Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Azepane_AChE Azepane Derivative Azepane_AChE->AChE Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage Abeta Amyloid-β (Aβ) Peptide BACE1->Abeta Azepane_BACE1 Azepane Derivative Azepane_BACE1->BACE1 Inhibition

Caption: Azepane derivatives can exert neuroprotective effects by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels, and by inhibiting BACE1, which reduces the production of amyloid-β peptides.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method): This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

BACE1 Inhibition Assay (FRET-based): This assay utilizes a fluorogenic substrate that is cleaved by BACE1, leading to an increase in fluorescence. The inhibitory activity of a compound is determined by its ability to reduce this fluorescence signal.[1]

Quantitative Data: Neuroprotective Activity of Azepane Derivatives
CompoundTargetIC50/Ki (nM)
2,3-Dihydro-1H-cyclopenta[b]quinoline derivative 6hAcetylcholinesterase (AChE)IC50 = 3.65
Benzoxazolone derivative 131Acetylcholinesterase (AChE)IC50 = 0.57 pM
FAH65BACE1Identified as a lead compound
1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one (17)Acetylcholinesterase (AChE)IC50 = 1.06 µM
1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one (16)Butyrylcholinesterase (BuChE)IC50 = 0.55 µM

Note: The specific IC50 for FAH65 was not provided, but it was identified as a potent lead compound.[1][11] Compounds 16 and 17 also showed high affinity for histamine H3 receptors.[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Azepane derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the azepane derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data: Antimicrobial Activity of Azepane Derivatives
CompoundMicrobial StrainMIC (µg/mL)
Azepine derivative 8E. coli, S. aureus, M. luteus39-78
Azepine derivative 12C. albicans, S. cerevisiae156-313
Azepanouvaol 8, Azepano-glycyrrhetol-tosylate 32MRSA≤ 0.15 µM
Azepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15 µM

Note: MRSA stands for Methicillin-resistant Staphylococcus aureus.[12][13]

Enzyme and Receptor Modulation: A Broad Therapeutic Scope

Beyond the aforementioned activities, azepane derivatives have been shown to modulate the function of various other enzymes and receptors, highlighting their versatility in drug design.

Protein Tyrosine Phosphatase (PTPN1/PTPN2) Inhibition

PTPN1 and PTPN2 are negative regulators of insulin and leptin signaling pathways, as well as immune responses. Their inhibition is a potential therapeutic strategy for diabetes, obesity, and cancer.[1][14]

Diagram: PTPN1/PTPN2 Inhibition and Downstream Effects

PTPN1_PTPN2_Inhibition Insulin_Leptin Insulin/Leptin Signaling PTPN1_PTPN2 PTPN1/PTPN2 Insulin_Leptin->PTPN1_PTPN2 Negative Regulation Immune_Response Immune Response Immune_Response->PTPN1_PTPN2 Negative Regulation Therapeutic_Effects Therapeutic Effects (Anti-diabetic, Anti-obesity, Anti-cancer) PTPN1_PTPN2->Therapeutic_Effects Inhibition of Negative Regulation Azepane Azepane Derivative Azepane->PTPN1_PTPN2 Inhibition

Caption: PTPN1 and PTPN2 negatively regulate key signaling pathways. Azepane derivatives that inhibit these phosphatases can lead to beneficial therapeutic effects.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily expressed in the central nervous system and its antagonism has been explored for the treatment of various neurological and psychiatric disorders.[7]

Quantitative Data: Enzyme and Receptor Modulation by Azepane Derivatives
CompoundTargetKi (nM)
1-(6-(3-phenylphenoxy)hexyl)azepane (13)Histamine H3 Receptor18
1-(5-(4-phenylphenoxy)pentyl)azepane (16)Histamine H3 Receptor34
Novel small molecule PTPN2/N1 inhibitor (compound 4)PTPN2/PTPN1Nanomolar potency

Note: The specific Ki for compound 4 was not provided, but it was described as having nanomolar inhibitory potency.[7][14]

Conclusion and Future Directions

The azepane scaffold has proven to be a remarkably versatile and privileged structure in the realm of drug discovery. The diverse biological activities exhibited by its derivatives, ranging from anticancer and neuroprotective to antimicrobial and enzyme/receptor modulation, underscore its significance in medicinal chemistry. The conformational flexibility of the seven-membered ring allows for meticulous tailoring of molecular architecture to achieve high potency and selectivity for a multitude of biological targets.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon. Future research should continue to explore the vast chemical space of azepane derivatives through innovative synthetic strategies and high-throughput screening. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be crucial for the rational design of next-generation therapeutics. Furthermore, elucidating the intricate details of the signaling pathways modulated by these compounds will pave the way for more targeted and effective treatments for a wide range of human diseases. The continued investigation into the biological activities of azepane derivatives holds immense promise for the development of novel and impactful medicines.

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In Silico Modeling of Azepan-1-yl(cyclopentyl)acetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of Azepan-1-yl(cyclopentyl)acetonitrile, a novel small molecule with potential therapeutic applications. Recognizing that early-stage computational assessment is critical for de-risking drug candidates, this document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. We will progress from fundamental physicochemical and pharmacokinetic predictions to advanced molecular simulations, demonstrating how to build a robust computational profile of a candidate molecule. The methodologies described herein utilize widely accessible and validated software tools, ensuring that the protocols are both rigorous and reproducible. Each step is explained not merely as a procedure, but with an emphasis on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions throughout the discovery pipeline.

Introduction

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] The principle of "fail early, fail cheap" is therefore a cornerstone of modern drug discovery. In silico modeling provides a powerful suite of tools to predict a molecule's behavior before committing to costly and time-consuming synthesis and experimental testing.[1][2]

This guide focuses on a specific, novel chemical entity: Azepan-1-yl(cyclopentyl)acetonitrile . Its structure, featuring a saturated seven-membered azepane ring, a cyclopentyl group, and a polar nitrile moiety, presents an interesting scaffold for potential protein-ligand interactions. The molecular formula is C13H22N2, and its molecular weight is approximately 206.33 g/mol .[3][4]

To provide a tangible and practical context, this guide will frame the in silico analysis of Azepan-1-yl(cyclopentyl)acetonitrile as a candidate inhibitor for Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a well-established therapeutic target in oncology due to its critical role in cell cycle regulation.[5][6] By simulating its interaction with such a well-characterized protein, we can illustrate the full arc of a preliminary computational assessment.

Our investigation will follow a multi-stage workflow, beginning with broad, predictive characterizations and progressively moving towards highly detailed, physics-based simulations. This structured approach ensures that resources are spent efficiently, building a foundation of data at each stage to justify advancement to the next.

Workflow Overview: A Multi-Pillar Approach to In Silico Profiling

Our computational evaluation is built on three pillars, each addressing a critical question in early-stage drug discovery. This workflow ensures a comprehensive assessment, from basic "drug-likeness" to the dynamics of protein-ligand interaction.

G cluster_1 Pillar 1: ADMET & Physicochemical Profiling cluster_2 Pillar 2: Target Interaction & Binding Pose cluster_3 Pillar 3: Complex Stability & Dynamics p1_start Ligand Structure (SMILES/SDF) p1_admet ADMET Prediction (SwissADME) p1_start->p1_admet Input SMILES p1_lipinski Drug-Likeness Evaluation (Lipinski's Rule of Five) p1_admet->p1_lipinski Analyze Properties p2_prep Protein & Ligand Preparation (PDBQT) p1_lipinski->p2_prep Proceed if Drug-like p2_protein Protein Target Selection (PDB: 1HCK) p2_protein->p2_prep Prepare Receptor p2_dock Molecular Docking (AutoDock Vina) p2_prep->p2_dock Define Search Space p2_analysis Pose & Affinity Analysis p2_dock->p2_analysis Evaluate Scoring p3_setup System Setup (Solvation & Ionization) p2_analysis->p3_setup Select Best Pose p3_md Molecular Dynamics (GROMACS) p3_setup->p3_md Energy Minimization & Equilibration p3_md_analysis Trajectory Analysis (RMSD, Rg) p3_md->p3_md_analysis Production Run G start Docked Complex (Protein + Ligand Pose 1) topology Generate Topology (Force Field Assignment) start->topology box Define Simulation Box & Add Solvent (Water) topology->box ions Add Ions (Neutralize System) box->ions em Energy Minimization (Remove Steric Clashes) ions->em nvt NVT Equilibration (Stabilize Temperature) em->nvt npt NPT Equilibration (Stabilize Pressure/Density) nvt->npt prod Production MD (Data Collection) npt->prod analysis Trajectory Analysis (RMSD, Rg, Interactions) prod->analysis

Caption: Step-by-step workflow for a GROMACS molecular dynamics simulation.

Step 1: System Preparation

  • Generate Topologies: A topology file describes the atoms, bonds, angles, and charges within a molecule. [7] * Protein: Use the GROMACS pdb2gmx tool to generate a topology for the CDK2 receptor (1HCK_protein.pdb), selecting a suitable force field like AMBER or CHARMM. [8][9] * Ligand: Generating a topology for a novel small molecule is more complex. It requires using a server or program (e.g., CGenFF, ACPYPE) to generate the force field parameters that describe its intramolecular interactions.

  • Combine Topologies: Merge the protein and ligand topologies into a single system topology file.

  • Create the Simulation Box: Define a periodic boundary box around the complex and fill it with a solvent, typically explicit water molecules (e.g., TIP3P). [10]4. Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. [10] Step 2: Simulation

  • Energy Minimization: Before starting dynamics, perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes. [10]2. Equilibration (NVT and NPT): This is a two-stage process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Constant Pressure): Bring the system to the correct pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the system reaches the correct density. [10] * Causality: These equilibration steps are critical. Starting a production simulation from an unequilibrated system will lead to unstable and meaningless results. We use position restraints on the protein and ligand heavy atoms during this phase to allow the solvent to relax without disturbing the complex.

  • Production MD: Once the system is stable, remove the position restraints and run the production simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

Analysis of MD Trajectory

The output of the MD simulation is a trajectory file that contains a series of "snapshots" of the system over time. Analysis of this trajectory provides insights into the stability of the complex.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is not undergoing major conformational changes and the ligand is stably bound.

  • Radius of Gyration (Rg): Calculate the Rg of the protein. A stable Rg value indicates that the protein is maintaining its overall folded structure and is not unfolding.

  • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Confirm if these interactions are maintained throughout the simulation.

Data Presentation: Example MD Simulation Analysis Metrics

MetricObservationInterpretation
Protein Backbone RMSD Converges to ~0.2 nm after 10 nsThe overall structure of CDK2 is stable and not perturbed by the ligand.
Ligand RMSD (fit to protein) Fluctuates around ~0.15 nmThe ligand remains stably bound in the active site without dissociating.
Protein Radius of Gyration (Rg) Stable at ~1.85 nmThe protein remains compactly folded and does not show signs of unfolding.

Trustworthiness Check: A self-validating MD simulation is one where the system reaches a stable equilibrium, as evidenced by plateauing RMSD, Rg, temperature, and pressure plots. If these metrics are stable, it provides high confidence that the docked pose is indeed a stable binding mode and that Azepan-1-yl(cyclopentyl)acetonitrile is a viable candidate for further investigation.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow for the initial evaluation of a novel small molecule, Azepan-1-yl(cyclopentyl)acetonitrile. By following the three pillars of analysis—ADMET/physicochemical profiling, molecular docking, and molecular dynamics—we have built a comprehensive computational case.

Our findings suggest that Azepan-1-yl(cyclopentyl)acetonitrile is a promising "drug-like" molecule with a favorable ADMET profile. Molecular docking predicted a high-affinity binding mode to the ATP pocket of CDK2, and subsequent molecular dynamics simulations confirmed that this protein-ligand complex is stable over time.

These computational results provide a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery process, which would involve chemical synthesis and in vitro experimental validation, such as enzyme inhibition assays and cell-based proliferation assays. The insights gained from this in silico protocol not only de-risk the candidate but also provide structural hypotheses that can guide future lead optimization efforts.

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The Resurgence of α-Aminonitriles: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of a Bifunctional Scaffold

The α-aminonitrile moiety, a compact and deceptively simple functional group, stands as a cornerstone in the edifice of synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, imbues it with exceptional versatility as a building block for a vast array of complex nitrogen-containing heterocycles.[1] These heterocyclic scaffolds are not merely chemical curiosities; they form the core of numerous pharmaceuticals, agrochemicals, and natural products, underscoring the critical importance of a deep and nuanced understanding of α-aminonitrile reactivity for any researcher in drug discovery.[1][2] This guide provides an in-depth exploration of the core principles, synthetic strategies, and critical considerations for the successful application of α-aminonitriles in the development of novel therapeutics.

Synthetic Strategies: From a Historic Reaction to Modern Innovations

The principal and most enduring method for the synthesis of α-aminonitriles is the Strecker reaction , first reported in 1850.[3][4][5] This elegant one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source remains a highly efficient and atom-economical route to this valuable scaffold.[2][3][5]

The Strecker Reaction: A Deeper Dive

The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, which is subsequently attacked by a cyanide nucleophile to furnish the α-aminonitrile.[2] The versatility of the Strecker reaction is a key to its longevity, allowing for the use of a wide variety of starting materials to generate a diverse library of substituted aminonitriles.[2][5]

Mechanism of the Strecker Reaction

Strecker_Mechanism Aldehyde R1(R2)C=O Aldehyde/Ketone Imine R1(R2)C=NR3 Imine Aldehyde->Imine + R3NH2 - H2O Amine R3NH2 Amine Amine->Imine Cyanide HCN Cyanide Source Aminonitrile R1(R2)C(NHR3)CN α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + HCN

Caption: General mechanism of the Strecker synthesis.

Experimental Protocol: A Modern, Greener Approach to the Strecker Synthesis

The following protocol is an example of an environmentally benign Strecker reaction using indium as a catalyst in water.[5]

Materials:

  • Aldehyde (1 mmol)

  • Amine (1 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Indium powder (11 mg, 10 mol%)

  • Water (1 mL)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), amine (1 mmol), and water (1 mL).

  • To this mixture, add indium powder (11 mg).

  • Finally, add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Stir the resulting mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 30 minutes to 1.5 hours.[5]

  • Upon completion, add diethyl ether to the reaction mixture.

  • Filter the solution to remove the catalyst.

  • The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel.

Note on Cyanide Sources: While historical procedures utilized highly toxic HCN gas, modern protocols favor safer, easier-to-handle cyanide sources such as potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN).[3][5] The use of TMSCN is particularly advantageous due to its high solubility in organic solvents.[5]

Alternative Synthetic Routes

While the Strecker reaction is the workhorse for α-aminonitrile synthesis, other methods have emerged, particularly for specific applications. One notable alternative is the oxidative C-H bond functionalization (also known as cross-dehydrogenative coupling or CDC).[4] This approach involves the direct cyanation of tertiary or secondary amines in the presence of an oxidant and a cyanide source.[4] This method avoids the need for a carbonyl precursor and can be a powerful tool for late-stage functionalization of complex molecules.

α-Aminonitriles in Medicinal Chemistry: A Multifaceted Role

The true value of α-aminonitriles in drug discovery lies in their diverse applications, ranging from their use as key intermediates to their incorporation as pharmacologically active moieties.

Mechanism of Action: Covalent Reversible Inhibition

A significant number of α-aminonitrile-containing drugs function as reversible covalent inhibitors of enzymes, particularly serine and cysteine proteases.[6][7] The electrophilic nitrile group acts as a "warhead," which is attacked by the nucleophilic serine or cysteine residue in the enzyme's active site.[6][7] This forms a transient covalent bond, leading to potent and often prolonged inhibition of the enzyme's activity.[6]

Inhibition of Cysteine/Serine Proteases by α-Aminonitriles

Protease_Inhibition Enzyme Enzyme-Nu-H (Nu = S for Cysteine Protease Nu = O for Serine Protease) Covalent_Adduct Enzyme-Nu-C(=NHR3)C(R1)R2 Reversible Covalent Adduct Enzyme->Covalent_Adduct Nucleophilic Attack Aminonitrile R1(R2)C(NHR3)CN α-Aminonitrile Inhibitor Aminonitrile->Covalent_Adduct Covalent_Adduct->Enzyme Reversible Covalent_Adduct->Aminonitrile Reversible

Caption: General mechanism of reversible covalent inhibition of proteases by α-aminonitriles.

Case Studies: α-Aminonitrile-Containing Drugs

The clinical and preclinical success of several α-aminonitrile-containing drugs highlights their therapeutic potential.

Drug Name (Brand Name)Target EnzymeTherapeutic AreaStatus
Vildagliptin (Galvus)Dipeptidyl peptidase-4 (DPP-4)Type 2 DiabetesApproved
Saxagliptin (Onglyza)Dipeptidyl peptidase-4 (DPP-4)Type 2 DiabetesApproved[6]
Odanacatib Cathepsin KOsteoporosisWithdrawn
NVP-DPP728 Dipeptidyl peptidase-4 (DPP-4)Type 2 DiabetesPhase II Clinical Development[6]
KR-31378 Potassium ATP channel openerGlaucomaPreclinical[6]

Vildagliptin and Saxagliptin: These drugs are potent and selective inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones that regulate blood glucose levels.[6] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes. The α-aminonitrile moiety is crucial for their mechanism of action, forming a reversible covalent bond with the catalytic serine residue of DPP-4.[6]

Odanacatib: This compound was developed as a potent inhibitor of cathepsin K, a cysteine protease involved in bone resorption. While it showed promise in treating osteoporosis, its development was halted due to an increased risk of stroke.[7]

The Critical Issue of Cyanide Toxicity

A primary concern with the use of α-aminonitriles in medicinal chemistry is the potential for in vivo release of cyanide, a potent toxin.[1] The metabolic stability of the α-aminonitrile is paramount. Alkylnitriles with an adjacent proton can be oxidized in the liver to form cyanohydrins, which can then release cyanide.[6]

To mitigate this risk, medicinal chemists often design α-aminonitrile-containing drugs where the nitrile-bearing carbon is fully substituted or part of an aromatic system.[6] This structural feature prevents oxidation at the α-position and significantly reduces the likelihood of cyanide release.[6]

In Vivo Cyanide Release from Various Aminonitriles

The following table, based on a study in rats, illustrates the impact of structure on cyanide release, measured as the percentage of the administered dose excreted as urinary thiocyanate.[1]

Aminonitrile% of Dose Excreted as Thiocyanate
Dimethylaminonitrile (DMAA)48.9%
Trimethylaminopropionitrile (TMAPN)11.6%
Dimethylaminopropionitrile (DMAPN)8.0%
3,3'-Iminodipropionitrile (IDPN)6.8%
Dimethylaminobutyronitrile (DMABN)3.1%
Monomethylaminopropionitrile (MMAPN)1.8%

This data clearly demonstrates that structural modifications can significantly alter the metabolic fate of α-aminonitriles and their potential for cyanide release.

α-Aminonitriles as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a powerful strategy in drug design.[8][9] The α-aminonitrile moiety can serve as a bioisostere for other functional groups, such as amides or carboxylic acids, to improve pharmacokinetic properties, enhance potency, or reduce off-target effects.[8]

Bioisosteric Replacement of an Amide with an α-Aminonitrile

Bioisostere Amide R1-C(=O)NH-R2 Amide Aminonitrile R1-CH(NH2)CN α-Aminonitrile Amide->Aminonitrile Bioisosteric Replacement

Caption: Example of bioisosteric replacement of an amide with an α-aminonitrile.

The Role of α-Aminonitriles in Prodrug Design

The reactivity of the α-aminonitrile group also makes it a useful handle for the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The α-aminonitrile can be masked with a promoiety that is cleaved under physiological conditions to release the active parent drug. This approach can be used to improve solubility, increase bioavailability, or target the drug to a specific tissue.

Conclusion: A Bright Future for a Classic Scaffold

The α-aminonitrile moiety, with its rich history and diverse reactivity, continues to be a highly valuable and relevant scaffold in modern medicinal chemistry. From its central role in the venerable Strecker synthesis to its application in the design of sophisticated covalent inhibitors and bioisosteres, the α-aminonitrile offers a wealth of opportunities for the discovery and development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and metabolic fate is essential for any researcher aiming to harness the full potential of this remarkable functional group.

References

  • The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis - Benchchem. (n.d.).
  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011, October 4).
  • Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability - ResearchGate. (2022, March 17).
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).
  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011, October 4).
  • In vivo and in vitro release of cyanide from neurotoxic aminonitriles - PubMed. (n.d.).
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (2021, January 7).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.).

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Methodological & Application

Application Notes & Protocols: Foundational In Vitro Characterization of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling a Novel N-Heterocycle

Azepan-1-yl(cyclopentyl)acetonitrile (PubChem CID: 25219320) is a novel N-heterocyclic compound.[1][2] Heterocyclic scaffolds are a cornerstone of modern drug discovery, forming the basis of numerous approved therapeutics.[1][3] An extensive review of the public scientific literature reveals no published data on the biological activity or mechanism of action for this specific molecule. Therefore, it should be treated as a novel chemical entity (NCE) with unknown therapeutic potential and toxicological properties.

This document provides a foundational, target-agnostic workflow for the initial in vitro characterization of Azepan-1-yl(cyclopentyl)acetonitrile. The protocols herein are designed as a self-validating cascade, starting with the essential physicochemical properties and progressing to a primary assessment of biological effect. The primary goal is to determine a compound's general cytotoxicity to establish a concentration range for subsequent, more specific biological assays.[4] Adherence to these foundational steps is critical for generating reproducible, high-quality data and avoiding artifacts that can arise from issues like poor solubility or unexpected cytotoxicity.[5][6]

The workflow is grounded in best practices recommended by authoritative sources such as the National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual.[7][8]

Compound Management & Physicochemical Assessment

Before any biological assessment, the compound's identity, purity, and solubility must be rigorously established. Assuming identity and purity (>95%) have been confirmed by the supplier or internal chemistry teams, determining aqueous solubility is the first critical experimental step. Poor solubility is a primary cause of failed experiments and misleading biological data.[5][9]

Causality: Why Solubility Matters

A compound that precipitates out of solution in an assay buffer cannot be accurately quantified and will not produce a reliable dose-response curve.[6] Furthermore, compound precipitates can cause light-scattering artifacts in absorbance-based assays or be nonspecifically cytotoxic.[5] We will first determine the compound's kinetic solubility, which is a high-throughput method suitable for early discovery to assess how a compound behaves when a concentrated DMSO stock is diluted into an aqueous buffer.[10][11]

Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)

This protocol measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, detecting the resulting particles via light scattering.[10]

Methodology:

  • Prepare High-Concentration Stock: Accurately weigh ~5 mg of Azepan-1-yl(cyclopentyl)acetonitrile and dissolve it in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Aqueous Buffer: Using a liquid handler or multichannel pipette, transfer 2 µL from each well of the DMSO plate into a clear-bottom 96-well or 384-well assay plate containing 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a 1:50 dilution, resulting in a final concentration range of 200 µM down to 0.4 µM with a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a suitable wavelength (e.g., 650 nm).

  • Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal sharply increases above the baseline (buffer + 2% DMSO) is the kinetic solubility limit.

Table 1: Example Solubility Data Interpretation
Concentration (µM)Nephelometry Reading (RLU)Interpretation
2009850Precipitate
1008970Precipitate
501520Precipitate
25210Soluble
12.5195Soluble
Vehicle Control 205 Baseline
In this example, the kinetic solubility limit would be determined to be between 25 and 50 µM.
Protocol 2: Master Stock Solution Preparation

Based on the solubility data, a master stock solution can be prepared for use in biological assays.

Methodology:

  • Solvent Selection: Use cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) as the solvent.[9] DMSO is capable of dissolving a wide range of polar and non-polar compounds.[9]

  • Stock Concentration: Prepare a 10 mM stock solution in DMSO. This is a standard concentration for screening libraries. Ensure this concentration is well below any observed solubility limit in pure DMSO.

  • Procedure: a. Tare a sterile, amber glass vial on an analytical balance. b. Add the powdered compound to the vial and record the exact weight. c. Using the molecular weight (206.33 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. d. Add the calculated volume of DMSO. Vortex vigorously for at least 2 minutes. Sonicate if necessary to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Phase 1: General Cytotoxicity Profiling

The first and most critical biological experiment for any novel compound is to assess its general cytotoxicity. This establishes the concentration range over which the compound can be tested in subsequent functional assays without causing nonspecific cell death, which would confound any targeted results.[4] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Principle of the MTT Assay

Metabolically active, viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12][13] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[12] The crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance.[13]

Workflow Diagram: Foundational In Vitro Characterization

G Figure 1: Overall workflow from compound receipt to initial biological assessment. cluster_0 Compound Management cluster_1 Phase 1: Cytotoxicity cluster_2 Data Analysis & Decision Compound Receive & Log Azepan-1-yl(cyclopentyl)acetonitrile Solubility Protocol 1: Kinetic Solubility Assessment Compound->Solubility Stock Protocol 2: Prepare 10 mM DMSO Stock Solubility->Stock Dose Prepare Serial Dilutions Stock->Dose CellCulture Culture & Seed Cells (e.g., HeLa) MTT Protocol 3: MTT Assay (24-72h incubation) CellCulture->MTT Dose->MTT Readout Measure Absorbance (570 nm) MTT->Readout IC50 Calculate % Viability & Cytotoxic IC50 Readout->IC50 Decision Decision Point: Define Therapeutic Window IC50->Decision

Caption: Figure 1: Overall workflow from compound receipt to initial biological assessment.

Protocol 3: MTT-Based Cell Viability Assay

Materials:

  • Cell Line: A common, robust cell line such as HeLa or HEK293.

  • Culture Medium: DMEM or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in sterile PBS)[14], DMSO (cell-culture grade), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[15].

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, spectrophotometer (plate reader).

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12]

  • Compound Preparation: Perform a serial dilution of the 10 mM DMSO stock to prepare working solutions. A common approach is to first dilute to 200X the final desired concentration in DMSO, then dilute 1:100 into culture medium (creating a 2X stock), and finally add 100 µL of this 2X stock to the 100 µL of medium already in the wells. This ensures the final DMSO concentration is low and consistent across all wells (e.g., ≤0.5%).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of medium containing the desired final concentrations of Azepan-1-yl(cyclopentyl)acetonitrile. Include appropriate controls. Incubate for 24, 48, or 72 hours.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine) to ensure the assay can detect cell death.

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of Solubilization Solution to each well.[16] Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value (the concentration at which there is a 50% reduction in cell viability).[17]

Decision-Making Diagram

G Figure 2: Decision tree for interpreting cytotoxicity results. Start Obtain Cytotoxicity IC50 from MTT Assay Decision1 Is IC50 < 1 µM? Start->Decision1 Decision2 Is IC50 between 1 µM and 30 µM? Decision1->Decision2 No Result1 Potentially cytotoxic. Proceed with caution. Use concentrations << IC50 in functional assays. Decision1->Result1 Yes Decision3 Is IC50 > 30 µM? Decision2->Decision3 No Result2 Moderate cytotoxicity. Good therapeutic window. Test up to 10 µM in functional assays. Decision2->Result2 Yes Result3 Low cytotoxicity. Excellent therapeutic window. Test up to 30 µM or higher, limited by solubility. Decision3->Result3 Yes

Caption: Figure 2: Decision tree for interpreting cytotoxicity results.

Safety and Handling Precautions

Chemical-Specific Hazards (Nitriles)

Azepan-1-yl(cyclopentyl)acetonitrile contains a nitrile (cyano) group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, some can be metabolized in the body to release free cyanide ions.[18] Therefore, this compound must be handled with appropriate precautions to minimize any potential exposure.

  • Engineering Controls: Always handle the neat compound (powder) and concentrated stock solutions inside a certified chemical fume hood.[19][20]

  • Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents, as these can promote decomposition to hazardous byproducts.[18]

Personal Protective Equipment (PPE)
  • Gloves: Wear disposable nitrile gloves.[19] Nitrile provides a good barrier for incidental contact, but it is important to note that breakthrough time for many organic solvents can be very short.[21] If gloves become contaminated, remove them immediately, wash hands, and don a new pair.[21]

  • Eye Protection: Wear chemical splash goggles at all times.[22]

  • Lab Coat: A full-length lab coat is mandatory.[20]

Waste Disposal

Dispose of all contaminated materials (pipette tips, tubes, plates) and unused chemical stocks in accordance with institutional and local hazardous waste regulations. Do not dispose of down the drain.

Conclusion and Next Steps

This document outlines the essential first steps for the in vitro characterization of the novel compound Azepan-1-yl(cyclopentyl)acetonitrile. By systematically determining its solubility and general cytotoxicity, researchers can establish a solid, reproducible foundation for all future studies. The IC₅₀ value derived from the MTT assay is a critical parameter that defines the "therapeutic window" for the compound, guiding the selection of non-toxic concentrations for use in target-based or phenotypic functional assays. Only by following this logical cascade can researchers have confidence in the biological data they generate for this and other novel chemical entities.

References

  • Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
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  • CLYTE Technologies. (2025).
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  • Thermo Fisher Scientific. (n.d.).
  • National Center for Advancing Translational Sciences. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual.
  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis.
  • Malaysian Journal of Medicine and Health Sciences. (2021).
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  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
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  • Benchchem. (n.d.). Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds.
  • India Science, Technology & Innovation Portal. (n.d.). Synthesis, biological evaluation and docking studies of some novel heterocyclic compounds.
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Application Notes and Protocols for the Neuroscience Research of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Azepan-1-yl(cyclopentyl)acetonitrile is a novel chemical entity. The following application notes and protocols are based on the potential neurological activities inferred from its structural motifs—the azepane ring and the cyclopentylacetonitrile moiety—which are present in various CNS-active compounds. These protocols are intended to serve as a comprehensive guide for the initial exploration of this compound's neuropharmacological profile.

Introduction: The Scientific Rationale for Investigating Azepan-1-yl(cyclopentyl)acetonitrile in Neuroscience

The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. Small molecules that can modulate neuronal signaling are the cornerstones of neuropharmacology. Azepan-1-yl(cyclopentyl)acetonitrile incorporates two key structural features that have garnered significant interest in CNS drug discovery: the azepane ring and a cyclopentyl group attached to an acetonitrile.

The seven-membered azepane heterocycle is a privileged scaffold found in numerous FDA-approved CNS drugs and clinical candidates with antipsychotic, anticonvulsant, and antidepressant activities[1][2]. Derivatives of azepane have been shown to interact with a variety of CNS targets, including:

  • Monoamine Transporters (DAT, NET, SERT): Crucial for regulating synaptic concentrations of dopamine, norepinephrine, and serotonin, making them key targets for antidepressants and stimulants[3].

  • Sigma-1 Receptors (σ-1R): These enigmatic proteins are involved in cellular stress responses and have been implicated in neurodegenerative diseases, pain, and psychiatric disorders[3][4].

  • Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 enhances N-methyl-D-aspartate (NMDA) receptor function and is a therapeutic strategy for schizophrenia[5][6].

  • Serotonin 5-HT2C Receptors: These receptors are involved in the regulation of mood, appetite, and cognition, and are targets for antidepressants and antipsychotics[7][8].

The cyclopentyl moiety, a cycloalkyl group, can influence a molecule's lipophilicity and metabolic stability, which are critical parameters for CNS drug candidates that need to cross the blood-brain barrier (BBB)[2][3][9].

Given this background, Azepan-1-yl(cyclopentyl)acetonitrile presents itself as a compelling candidate for screening against a panel of CNS targets. This guide provides a strategic framework and detailed protocols for its initial characterization.

Part 1: Initial Characterization and CNS Penetration Assessment

A critical first step in evaluating any potential CNS-active compound is to determine its ability to cross the blood-brain barrier. In silico and in vitro models can provide an early indication of CNS penetration potential[2][3][9][10].

In Silico Prediction of Physicochemical Properties and CNS Penetration

Before embarking on laboratory experiments, computational tools can offer valuable insights into the drug-like properties of Azepan-1-yl(cyclopentyl)acetonitrile.

Table 1: Predicted Physicochemical Properties of Azepan-1-yl(cyclopentyl)acetonitrile

PropertyPredicted ValueSignificance for CNS Drugs
Molecular Weight206.33 g/mol < 500 g/mol is generally favored for CNS penetration.
LogP (octanol/water)~2.5 - 3.0Indicates moderate lipophilicity, which is often correlated with good membrane permeability.
Topological Polar Surface Area (TPSA)~23.5 ŲA low TPSA (< 90 Ų) is a strong indicator of good BBB permeability.
Number of Hydrogen Bond Donors0A low number is favorable for crossing the BBB.
Number of Hydrogen Bond Acceptors2A low number is favorable for crossing the BBB.

These values are estimations and should be experimentally verified.

In Vitro Assessment of CNS Penetration: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability across the BBB.

Protocol 1: PAMPA-BBB Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Azepan-1-yl(cyclopentyl)acetonitrile in DMSO (e.g., 10 mM).

    • Prepare the PAMPA buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Use a commercially available PAMPA plate system with a lipid-impregnated filter.

  • Assay Procedure:

    • Dilute the test compound to the final desired concentration (e.g., 10 µM) in the PAMPA buffer. This will be the "donor" solution.

    • Add the donor solution to the donor wells of the PAMPA plate.

    • Add fresh PAMPA buffer to the acceptor wells.

    • Carefully place the acceptor plate onto the donor plate.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following formula: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Expected Outcome: A high Pe value suggests good passive permeability across the BBB.

Part 2: Primary In Vitro Target Screening

Based on the structural alerts from the azepane moiety, a primary screening cascade should be initiated to identify potential molecular targets.

Monoamine Transporter Inhibition Assays

These assays determine if Azepan-1-yl(cyclopentyl)acetonitrile can inhibit the reuptake of dopamine, norepinephrine, or serotonin. Radiometric uptake inhibition assays are the gold standard[11][12][13].

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture:

    • Use HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Plate the cells in 96-well plates and grow to confluence.

  • Assay Procedure:

    • On the day of the experiment, wash the cells with Krebs-HEPES buffer.

    • Pre-incubate the cells with various concentrations of Azepan-1-yl(cyclopentyl)acetonitrile or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled substrate.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Sigma-1 Receptor Binding Assay

This assay measures the affinity of the test compound for the sigma-1 receptor. Radioligand binding assays are commonly used[4][14][15][16].

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig liver or cells overexpressing the human sigma-1 receptor).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the sigma-1 receptor (e.g., -pentazocine), and various concentrations of Azepan-1-yl(cyclopentyl)acetonitrile.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 120 minutes at 37°C)[16].

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

GlyT1 Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT1[6][17][18][19].

Protocol 4: [³H]-Glycine Uptake Inhibition Assay for GlyT1

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing human GlyT1.

    • Plate the cells in 96-well plates.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with various concentrations of Azepan-1-yl(cyclopentyl)acetonitrile or a reference inhibitor (e.g., bitopertin)[20].

    • Initiate uptake by adding [³H]-glycine.

    • Incubate for a defined time at room temperature.

    • Terminate the uptake and wash the cells with ice-cold buffer.

    • Lyse the cells and measure radioactivity by scintillation counting.

  • Data Analysis:

    • Calculate the IC₅₀ value as described for the monoamine transporter assay.

5-HT2C Receptor Functional Assay

A calcium flux assay is a common method to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT2C receptor[1][8][21][22].

Protocol 5: 5-HT2C Receptor Calcium Flux Assay

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add various concentrations of Azepan-1-yl(cyclopentyl)acetonitrile (to test for agonist activity) or a fixed concentration of serotonin in the presence of varying concentrations of the test compound (to test for antagonist activity).

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ value.

    • For antagonist activity, plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC₅₀ value.

Part 3: In Vivo Behavioral Models

If in vitro screening reveals promising activity at a particular target, the next step is to evaluate the compound's effects in relevant animal models. The choice of model will depend on the in vitro findings.

Models for Antidepressant-like Activity

If the compound shows activity as a monoamine reuptake inhibitor or a 5-HT2C receptor modulator, its potential as an antidepressant can be assessed using the following models[7][23][24][25][26].

Protocol 6: Forced Swim Test (FST) in Mice

  • Animals: Use male mice (e.g., C57BL/6 strain).

  • Procedure:

    • Administer Azepan-1-yl(cyclopentyl)acetonitrile or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

    • After a defined pre-treatment time (e.g., 30-60 minutes), place each mouse individually in a cylinder of water from which it cannot escape.

    • Record the behavior for a period of 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Protocol 7: Tail Suspension Test (TST) in Mice

  • Animals: Use male mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • After the pre-treatment time, suspend each mouse by its tail from a horizontal bar using adhesive tape.

    • Record the behavior for 6 minutes.

    • Score the duration of immobility.

  • Data Analysis: A reduction in immobility time is indicative of antidepressant-like activity.

Models for Cognitive Enhancement in Alzheimer's Disease

If the compound shows activity at targets implicated in Alzheimer's disease (e.g., sigma-1 receptors), its potential to improve cognitive deficits can be evaluated in transgenic mouse models of the disease[27][28][29][30][31].

Protocol 8: Morris Water Maze in an AD Mouse Model (e.g., 5xFAD)

  • Animals: Use aged 5xFAD transgenic mice and wild-type littermates.

  • Procedure:

    • Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the time it takes to find the platform (escape latency) and the path length.

    • Probe Trial: After the acquisition phase, remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

    • Administer Azepan-1-yl(cyclopentyl)acetonitrile or vehicle daily throughout the testing period.

  • Data Analysis: An improvement in escape latency during acquisition and increased time spent in the target quadrant during the probe trial in the compound-treated group compared to the vehicle-treated group suggests cognitive enhancement.

Visualizations

Signaling Pathway for 5-HT2C Receptor Activation

G Compound 5-HT2C Agonist (e.g., Serotonin or Test Compound) Receptor 5-HT2C Receptor Compound->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Workflow for In Vitro Screening

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Physicochemical Profiling B PAMPA-BBB Assay (CNS Penetration Potential) A->B C Monoamine Transporter Inhibition Assay (DAT, NET, SERT) B->C If CNS penetrant D Sigma-1 Receptor Binding Assay B->D If CNS penetrant E GlyT1 Inhibition Assay B->E If CNS penetrant F 5-HT2C Receptor Functional Assay B->F If CNS penetrant G Behavioral Models (e.g., FST, MWM) C->G If active in vitro D->G If active in vitro E->G If active in vitro F->G If active in vitro

Caption: A tiered workflow for the neuropharmacological evaluation of a novel compound.

Conclusion

Azepan-1-yl(cyclopentyl)acetonitrile represents a novel chemical space with significant potential for neuroscience research. By leveraging the established pharmacology of its core scaffolds, a systematic and logical screening cascade can be employed to elucidate its biological activity. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this and similar molecules to become next-generation therapeutics for CNS disorders. It is through such rigorous and hypothesis-driven investigation that we can unlock the potential of new chemical entities to address unmet medical needs in neurology and psychiatry.

References

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Application Notes and Protocols for Azepan-1-yl(cyclopentyl)acetonitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Unveiling the Potential of a Novel Scaffold

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutics. Azepan-1-yl(cyclopentyl)acetonitrile is a compound of interest, integrating two key structural motifs: a seven-membered azepane ring and a cyclopentylacetonitrile group.[1][2] While direct biological activity data for this specific molecule is not yet extensively published, its constituent parts provide a strong rationale for its investigation as an enzyme inhibitor.

The azepane ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs and numerous clinical candidates.[3] Its conformational flexibility allows for optimal binding to a variety of biological targets, and azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, and anticonvulsant properties.[3][4] Similarly, molecules containing a cyclopentyl group have shown promise as enzyme inhibitors, targeting enzymes such as COX-2 and PDE4B.[5][6]

Crucially, the acetonitrile moiety (-C≡N) is a well-established "warhead" in the design of covalent enzyme inhibitors.[7][8] The electrophilic nature of the nitrile carbon allows it to form a reversible covalent bond with nucleophilic residues, such as the catalytic cysteine in cysteine proteases.[7][8][9] This mechanism is employed by several successful drugs and clinical candidates.[7]

Given these structural features, this guide proposes Azepan-1-yl(cyclopentyl)acetonitrile as a candidate for inhibiting cysteine proteases, a class of enzymes implicated in a multitude of diseases. We will focus on Cathepsin B, a lysosomal cysteine protease involved in pathological processes such as cancer metastasis, inflammation, and cardiovascular diseases, as a representative target.[10][11][12]

These application notes provide a comprehensive framework for researchers to systematically evaluate the inhibitory potential of Azepan-1-yl(cyclopentyl)acetonitrile against Cathepsin B. We present detailed, field-proven protocols for in vitro inhibition assays, determination of the half-maximal inhibitory concentration (IC50), and kinetic analysis to elucidate the mechanism of action.

Proposed Mechanism of Action: Covalent Inhibition of Cathepsin B

Cathepsin B is a cysteine protease, meaning it utilizes a cysteine residue in its active site for catalysis.[13] The proposed mechanism of inhibition for Azepan-1-yl(cyclopentyl)acetonitrile involves the nucleophilic attack of the catalytic cysteine's thiol group on the electrophilic carbon of the nitrile. This forms a reversible covalent thioimidate adduct, effectively blocking the enzyme's active site and preventing substrate binding and catalysis.

G cluster_0 Cathepsin B Active Site cluster_1 Inhibition Active_Enzyme Active Cathepsin B (with Cys-SH) Adduct Reversible Covalent Thioimidate Adduct (Enzyme-S-C(=NH)-R) Active_Enzyme->Adduct Nucleophilic Attack Inhibitor Azepan-1-yl(cyclopentyl)acetonitrile (R-C≡N) Inhibitor->Adduct Adduct->Active_Enzyme Reversal

Caption: Proposed reversible covalent inhibition of Cathepsin B.

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Azepan-1-yl(cyclopentyl)acetonitrile against human Cathepsin B. The assay utilizes a fluorogenic substrate, Z-Arg-Arg-AMC, which upon cleavage by Cathepsin B, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[14]

Materials:

  • Human recombinant Cathepsin B

  • Cathepsin B Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)

  • Z-Arg-Arg-AMC (fluorogenic substrate)

  • Azepan-1-yl(cyclopentyl)acetonitrile (test compound)

  • Known Cathepsin B inhibitor (e.g., CA-074) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Azepan-1-yl(cyclopentyl)acetonitrile in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a working solution of Cathepsin B in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a working solution of Z-Arg-Arg-AMC in assay buffer. The concentration should be at or near the Km value for Cathepsin B.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: 50 µL of assay buffer containing the desired concentration of Azepan-1-yl(cyclopentyl)acetonitrile.

      • Positive control wells: 50 µL of assay buffer containing the positive control inhibitor.

      • Negative control (100% activity) wells: 50 µL of assay buffer with DMSO (vehicle control).

      • Blank (no enzyme) wells: 100 µL of assay buffer.

    • Add 50 µL of the Cathepsin B working solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the Z-Arg-Arg-AMC working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

Determination of IC50 Value

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

  • Follow the in vitro inhibition assay protocol with a range of Azepan-1-yl(cyclopentyl)acetonitrile concentrations (e.g., 8-12 concentrations in a semi-logarithmic series).

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Enzyme Inhibition Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis is performed.

Procedure:

  • Perform the in vitro inhibition assay with varying concentrations of both the substrate (Z-Arg-Arg-AMC) and the inhibitor (Azepan-1-yl(cyclopentyl)acetonitrile).

  • Use at least five different substrate concentrations spanning from 0.5x to 5x the Km value.

  • For each substrate concentration, use at least three different inhibitor concentrations (including a zero-inhibitor control).

  • Calculate the initial reaction rates (V₀) for all conditions.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[15][16][17][18][19]

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.[20]

Data Presentation and Interpretation

Hypothetical IC50 Data:

CompoundTarget EnzymeIC50 (µM)
Azepan-1-yl(cyclopentyl)acetonitrileCathepsin B5.2
CA-074 (Reference Inhibitor)Cathepsin B0.015

Interpretation of Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease).

Experimental Workflow Visualization

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (Azepan-1-yl(cyclopentyl)acetonitrile) Dispense Dispense Reagents into 96-well Plate Prep_Inhibitor->Dispense Prep_Enzyme Prepare Cathepsin B Working Solution Prep_Enzyme->Dispense Prep_Substrate Prepare Z-Arg-Arg-AMC Working Solution Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Pre_Incubate Pre-incubate Enzyme and Inhibitor (15 min) Dispense->Pre_Incubate Pre_Incubate->Initiate Measure Kinetic Measurement of Fluorescence Initiate->Measure Calc_Rate Calculate Initial Reaction Rates (V₀) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Kinetics Generate Lineweaver-Burk Plot Calc_Rate->Plot_Kinetics Plot_IC50 Plot Dose-Response Curve and Determine IC50 Calc_Inhibition->Plot_IC50 Determine_MOA Determine Mode of Inhibition Plot_Kinetics->Determine_MOA

Caption: Overall workflow for evaluating enzyme inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of Azepan-1-yl(cyclopentyl)acetonitrile as a potential inhibitor of Cathepsin B. The combination of a privileged azepane scaffold and a nitrile warhead presents a compelling case for its potential therapeutic utility. Successful demonstration of inhibitory activity in these in vitro assays would warrant further studies, including selectivity profiling against other cathepsins and related proteases, cell-based assays to assess efficacy in a more physiological context, and structural studies to confirm the binding mode. The protocols outlined herein serve as a critical first step in elucidating the therapeutic potential of this novel compound.

References

  • Kaur, H. (2021). Synthesis and pharmacological evaluation of novel azepine derivatives. Journal of Heterocyclic Chemistry, 58(3), 675-684.
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  • El-Sayed, M. A., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 746-761. Available from: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available from: [Link]

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  • Li, Y., et al. (2024). Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies. Clinical and Experimental Pharmacology and Physiology. Available from: [Link]

  • Frontiers in Cell and Developmental Biology. (2024). Cathepsin B induces kidney diseases through different types of programmed cell death. Available from: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Available from: [Link]

  • Cytometry Part A. (2007). New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations. Available from: [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Available from: [Link]

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  • Sajid, M., & McKerrow, J. H. (2002). Cysteine proteases of parasitic protozoa. Molecular and Biochemical Parasitology, 120(1), 1-21.
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  • Bao, X., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry, 42, 116187. Available from: [Link]

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Sources

Application Notes & Protocols for High-Throughput Screening of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization of Azepan-1-yl(cyclopentyl)acetonitrile. Due to the absence of a defined biological target for this compound, we present a dual-pronged strategy. The primary, target-based approach is founded on the plausible hypothesis that Azepan-1-yl(cyclopentyl)acetonitrile may act as an inhibitor of the Transient Receptor Potential Canonical (TRPC) ion channels, specifically TRPC3 and TRPC6. This hypothesis is extrapolated from patent literature describing similar cyclopentane derivatives with such activity. The secondary, target-agnostic approach utilizes phenotypic screening to identify the compound's effects on cellular phenotypes. Detailed, step-by-step protocols for primary and secondary assays are provided, along with insights into the rationale behind experimental choices and data interpretation.

Introduction: The Challenge of Novel Compound Screening

The journey of a novel chemical entity from discovery to a potential therapeutic lead is underpinned by a robust screening cascade designed to elucidate its biological activity. Azepan-1-yl(cyclopentyl)acetonitrile is a novel compound with an undefined mechanism of action. High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate the bioactivity of such compounds against a multitude of biological targets or cellular systems.[1][2] This guide details a strategic HTS workflow for Azepan-1-yl(cyclopentyl)acetonitrile, beginning with a target-based approach centered on TRPC ion channels and complemented by a target-agnostic phenotypic screen.

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are non-selective cation channels that have emerged as significant therapeutic targets in a range of pathologies, including kidney disease and cardiac hypertrophy.[3] The identification of novel modulators of these channels is of considerable interest.

The HTS Funnel: A Strategic Approach to Screening

Our proposed screening strategy follows a funnel-like progression, starting with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Potency) cluster_2 Tertiary Screening (Mechanism of Action) Primary_Target Target-Based: TRPC3/6 Calcium Flux Assay Secondary_Electrophysiology Automated Patch Clamp (TRPC3/6) Primary_Target->Secondary_Electrophysiology Active Compounds Primary_Phenotypic Target-Agnostic: Cell Viability Assay Secondary_HighContent High-Content Imaging Primary_Phenotypic->Secondary_HighContent Active Compounds Tertiary_MOA Mechanism of Action Studies Secondary_Electrophysiology->Tertiary_MOA Confirmed Hits Secondary_HighContent->Tertiary_MOA Confirmed Hits

Caption: A streamlined HTS workflow for Azepan-1-yl(cyclopentyl)acetonitrile.

Part I: Target-Based Screening - TRPC3/6 Inhibition

This approach focuses on identifying Azepan-1-yl(cyclopentyl)acetonitrile as a potential inhibitor of TRPC3 and TRPC6 ion channels.

Primary Assay: Fluorescence-Based Calcium Flux Assay

Principle: This assay measures changes in intracellular calcium ([Ca2+]i) as a primary indicator of TRPC channel activity.[3][4] We will use a cell line stably expressing human TRPC3 or TRPC6. Activation of these channels leads to an influx of Ca2+, which can be detected by a calcium-sensitive fluorescent dye.[5][6] A decrease in the fluorescence signal in the presence of the test compound indicates potential inhibition of the channel.[3]

Protocol: TRPC6 Calcium Flux Assay

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human TRPC6 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells at a density of 20,000 cells/well in a 384-well, black-walled, clear-bottom plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Azepan-1-yl(cyclopentyl)acetonitrile in DMSO.

    • Perform serial dilutions to create a concentration range for dose-response analysis.

    • Using an acoustic liquid handler, transfer 50 nL of each compound dilution to the assay plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye extrusion) in HBSS.

    • Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • HTS Measurement (FLIPR):

    • Place the assay plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a TRPC6 agonist (e.g., Oleoyl-2-acetyl-sn-glycerol, OAG) at an EC80 concentration to induce channel opening.

    • Immediately begin kinetic reading of fluorescence intensity for 3-5 minutes.[3]

  • Data Analysis:

    • Calculate the maximum fluorescence change (ΔF) for each well.

    • Normalize the data to positive (agonist alone) and negative (no agonist) controls.

    • Identify "hits" as compounds that inhibit the agonist-induced fluorescence signal by >50%.

Parameter Description Typical Value/Range
Cell LineHuman Embryonic Kidney 293 cells stably expressing hTRPC6HEK293-hTRPC6
Assay Format384-well microplates-
AgonistOleoyl-2-acetyl-sn-glycerol (OAG)EC80 concentration
DetectionCalcium-sensitive fluorescent dye (e.g., Fluo-8 AM)-
InstrumentFLIPR (Fluorometric Imaging Plate Reader)-
Primary Hit>50% inhibition of agonist-induced calcium influx-

Table 1: Summary of HTS Assay Parameters for TRPC6 Inhibitor Screening.

Secondary Assay: Automated Patch Clamp Electrophysiology

Principle: Automated patch clamp (APC) provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels.[7][8] This technique is considered the gold standard for confirming ion channel modulators and is used here to validate hits from the primary screen and determine their potency (IC50).[9][10]

APC_Workflow Start Prepare Assay-Ready Cells (TRPC3/6 expressing) Load_Cells Load Cells onto APC Chip Start->Load_Cells Seal Establish Giga-ohm Seal Load_Cells->Seal Record_Baseline Record Baseline Current Seal->Record_Baseline Apply_Compound Apply Azepan-1-yl(cyclopentyl)acetonitrile Record_Baseline->Apply_Compound Apply_Agonist Apply TRPC Agonist Apply_Compound->Apply_Agonist Record_Inhibition Record Inhibited Current Apply_Agonist->Record_Inhibition Analyze Analyze Data (IC50 determination) Record_Inhibition->Analyze

Sources

Application Note & Protocol Guide: Characterizing Azepan-1-yl(cyclopentyl)acetonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of the novel compound, Azepan-1-yl(cyclopentyl)acetonitrile. Given the prevalence of cyclopentyl and azepane moieties in neurologically active agents, we propose a hypothetical framework targeting Transient Receptor Potential (TRP) channels to illustrate a robust screening cascade. The protocols herein detail a tiered approach, from initial cytotoxicity profiling to primary functional screening and mechanistic secondary assays, designed to elucidate the compound's potency, mechanism of action, and potential therapeutic relevance.

Introduction: The Rationale for Investigating Azepan-1-yl(cyclopentyl)acetonitrile

Azepan-1-yl(cyclopentyl)acetonitrile (PubChem CID: 25219320) is a synthetic organic compound featuring a unique combination of a cyclopentyl group, an azepane ring, and a nitrile functional group.[1][2] While specific biological data for this exact molecule is not yet publicly available, its structural components are of significant interest in medicinal chemistry. Cyclopentane rings are integral scaffolds in numerous approved drugs, valued for their ability to confer metabolic stability and occupy hydrophobic pockets in target proteins.[3][4] Similarly, the azepane ring is a privileged structure found in various CNS-active compounds.

The combination of these lipophilic groups suggests potential interactions with transmembrane proteins, such as ion channels or G-protein coupled receptors (GPCRs). Notably, various cyclopentane derivatives have been investigated as inhibitors of TRPC3 and TRPC6 channels, which are implicated in conditions like kidney disease.[5] Based on this structural precedent, we hypothesize that Azepan-1-yl(cyclopentyl)acetonitrile may act as a modulator of TRP family ion channels. This application note will therefore outline a comprehensive strategy to test this hypothesis, providing researchers with a practical roadmap for characterizing this and other novel chemical entities.

Tier 1: Foundational Assays - Cytotoxicity and Viability

Before assessing functional activity, it is crucial to determine the compound's inherent cytotoxicity. This ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death.[6][7] A standard resazurin-based assay is a reliable and straightforward method for this purpose.

Protocol 2.1: Cytotoxicity Assessment using Resazurin

Objective: To determine the concentration range at which Azepan-1-yl(cyclopentyl)acetonitrile exhibits cytotoxic effects on a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).

Materials:

  • HEK293 cells (or other chosen cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Azepan-1-yl(cyclopentyl)acetonitrile (stock solution in DMSO)

  • Resazurin sodium salt (e.g., AlamarBlue™)

  • 96-well clear-bottom black plates

  • Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of Azepan-1-yl(cyclopentyl)acetonitrile in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).

Concentration (µM)% Viability (Example)
1005.2%
5015.8%
2548.9%
12.585.4%
6.2598.1%
3.1399.5%
Vehicle100%

From this data, subsequent functional assays should use concentrations well below the determined CC50 value.

Tier 2: Primary Functional Screening - A Calcium Influx Assay

Assuming our hypothesis that the compound targets a calcium-permeable ion channel like a TRP channel, a high-throughput compatible calcium influx assay is an excellent primary screen.[7][8] This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon channel activation or modulation.

Workflow for Assay Development

G cluster_0 Assay Development Workflow A Select Cell Line (e.g., HEK293 expressing target TRP channel) B Optimize Cell Seeding Density A->B C Optimize Dye Loading Conditions (e.g., Fluo-4 AM) B->C D Determine Agonist Concentration (for antagonist screen) C->D E Assay Validation (Z'-factor calculation) D->E F Compound Screening E->F

Caption: Workflow for developing a cell-based functional assay.

Protocol 3.1: FLIPR-Based Calcium Influx Assay

Objective: To screen for modulatory effects of Azepan-1-yl(cyclopentyl)acetonitrile on a target TRP channel (e.g., TRPV1, activated by capsaicin).

Materials:

  • HEK293 cells stably expressing the target TRP channel (e.g., hTRPV1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Probenecid (an anion-exchange inhibitor, to prevent dye leakage)

  • TRPV1 agonist (e.g., Capsaicin)

  • Azepan-1-yl(cyclopentyl)acetonitrile

  • 384-well clear-bottom black plates

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument

Procedure:

  • Cell Plating: Plate the hTRPV1-HEK293 cells in 384-well plates and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare a plate with Azepan-1-yl(cyclopentyl)acetonitrile at various concentrations. The FLIPR instrument will transfer a small volume of the compound from this source plate to the cell plate. Incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Prepare an agonist plate (e.g., with capsaicin at its EC80 concentration). The FLIPR instrument will add the agonist to the cell plate while simultaneously reading the fluorescence signal (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) upon agonist addition indicates the level of calcium influx. Analyze the data to see if pre-incubation with the test compound inhibits (antagonist mode) or enhances (potentiator mode) the agonist-induced signal.

ParameterExample Value
Cell LinehTRPV1-HEK293
Seeding Density8,000 cells/well
DyeFluo-4 AM (2 µM)
AgonistCapsaicin (1 µM)
Test Compound (IC50)5.2 µM (Hypothetical)
Z'-Factor> 0.6

Tier 3: Mechanistic Validation - Electrophysiology

To confirm direct modulation of the ion channel and to understand the precise mechanism (e.g., channel block, modulation of gating), electrophysiology is the gold standard. Automated patch-clamp systems allow for higher throughput than traditional manual patch-clamp.

Hypothetical Signaling Pathway

G cluster_0 Hypothetical Mechanism of Action Compound Azepan-1-yl (cyclopentyl)acetonitrile TRPV1 TRPV1 Channel Compound->TRPV1 inhibits (hypothesized) Ca_ion Ca²⁺ TRPV1->Ca_ion influx Cell_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cell_Response Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 activates

Caption: Hypothesized inhibitory action on the TRPV1 ion channel.

Protocol 4.1: Automated Patch-Clamp Electrophysiology

Objective: To directly measure the effect of Azepan-1-yl(cyclopentyl)acetonitrile on ion currents through the target TRP channel.

Materials:

  • HEK293 cells expressing the target TRP channel

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose

  • Internal solution (in mM): 130 K-Aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 2 ATP

  • Agonist and test compound solutions

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the expressing cells.

  • System Priming: Prime the automated patch-clamp system with internal and external solutions.

  • Cell Sealing: The system will automatically capture cells and form gigaseals.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration.

  • Baseline Recording: Record baseline currents in response to a voltage protocol.

  • Compound Application: Apply the vehicle control, followed by increasing concentrations of Azepan-1-yl(cyclopentyl)acetonitrile.

  • Agonist Application: Apply the agonist in the presence of the compound to measure the extent of inhibition.

  • Data Analysis: Analyze the current traces to determine the percentage of inhibition at each compound concentration. Plot the dose-response curve to calculate the IC50. This method can also elucidate voltage-dependency and other mechanistic details.

Conclusion

This application note provides a structured, multi-tiered approach to the characterization of a novel compound, Azepan-1-yl(cyclopentyl)acetonitrile. By progressing from broad cytotoxicity assessment to specific, high-throughput functional screens and finally to the gold standard of electrophysiology, researchers can efficiently and accurately define the compound's biological activity. The provided protocols, while centered on a hypothetical TRP channel target, are broadly applicable to other ion channel and receptor classes, offering a versatile framework for early-stage drug discovery.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • BMG LABTECH (2022). Cell-based assays on the rise. [Link]

  • News-Medical.Net (2024). The role of cell-based assays for drug discovery. [Link]

  • BioIVT (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • PubChem. Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Peters, J. U. (2021). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • ResearchGate (2021). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. [Link]

  • Google P

Sources

Application Notes & Protocols: A Roadmap for In Vivo Experimental Design with Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo experimental design and evaluation of Azepan-1-yl(cyclopentyl)acetonitrile, a novel chemical entity with limited published biological data. Recognizing the challenges of working with an uncharacterized compound, this guide emphasizes a structured, foundational approach, beginning with essential preclinical formulation and safety assessments before progressing to exploratory efficacy studies. The protocols herein are designed to be self-validating systems, incorporating principles of pharmacokinetic and pharmacodynamic (PK/PD) analysis and adhering to the highest standards of scientific integrity and animal welfare.

Introduction: Navigating the Unknown

Azepan-1-yl(cyclopentyl)acetonitrile (CAS 1119449-72-7) is a small molecule with the chemical formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol .[1][2][3] As a novel compound, it lacks a well-defined mechanism of action or established therapeutic target in publicly available literature. This presents a unique challenge for the preclinical researcher: where to begin?

This guide provides a logical, stepwise framework to systematically characterize the in vivo profile of Azepan-1-yl(cyclopentyl)acetonitrile. The core philosophy is to build a foundation of knowledge—understanding how the compound is formulated, tolerated, and distributed in a biological system—before committing to resource-intensive efficacy models. This approach not only de-risks the research program but also ensures that subsequent efficacy studies are designed for maximal impact and translatability.[4][5]

We will proceed through three critical stages:

  • Formulation Development: Addressing the physicochemical properties of a new chemical entity to ensure reliable delivery.

  • Pharmacokinetic & Tolerability Profiling: Establishing the safety and exposure profile of the compound.

  • Exploratory Efficacy & Target Discovery: A strategy for unmasking the potential therapeutic utility of the compound.

Throughout this process, all experimental designs must adhere to strict ethical guidelines, primarily the principles of the 3Rs: Replacement, Reduction, and Refinement.[6][7]

PART 1: Pre-formulation and Vehicle Screening

The success of any in vivo study hinges on the ability to administer the test compound accurately and consistently. For novel compounds, particularly those with lipophilic moieties like Azepan-1-yl(cyclopentyl)acetonitrile, poor aqueous solubility is a common hurdle.[8][9] An initial pre-formulation screen is therefore a mandatory first step.

Causality Behind Vehicle Selection

Using a suboptimal vehicle can lead to compound precipitation, erratic absorption, and high inter-animal variability, ultimately rendering study results uninterpretable.[8] The goal is to develop a stable, homogenous, and administrable formulation that maximizes bioavailability.[10] Strategies often involve creating solutions, suspensions, or complex formulations like self-emulsifying drug delivery systems (SEDDS).[8][10]

Protocol 1: Small-Scale Vehicle Solubility Screen

Objective: To identify a suitable vehicle for solubility and stability for initial in vivo studies.

Methodology:

  • Compound Preparation: Accurately weigh 1-5 mg of Azepan-1-yl(cyclopentyl)acetonitrile into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a panel of common, well-tolerated preclinical vehicles to the tubes. A recommended starting panel is provided in Table 1.

  • Solubilization: Vortex each tube vigorously for 2 minutes. Use a bath sonicator for 15-30 minutes to aid dissolution.

  • Equilibration: Place the tubes on a rotator at ambient temperature for 1-2 hours to allow them to reach equilibrium.

  • Visual Inspection: Centrifuge the tubes at ~10,000 x g for 10 minutes. Carefully inspect the supernatant for any visible precipitate against a dark background. A clear solution indicates good solubility at that concentration.

  • Stability Check (for promising vehicles): Store the clear solutions at 4°C and ambient temperature for 24 hours and re-inspect for precipitation.

Table 1: Recommended Vehicle Screening Panel

Vehicle CompositionClassRationale
0.9% SalineAqueous SolutionStandard for highly soluble compounds.
5% Dextrose in Water (D5W)Aqueous SolutionAlternative aqueous vehicle.
0.5% (w/v) Methylcellulose in WaterAqueous SuspensionCommon suspending agent for insoluble compounds.
20% (v/v) Hydroxypropyl-β-Cyclodextrin in SalineSolubilizing AgentForms inclusion complexes to enhance solubility.[10]
10% DMSO / 40% PEG400 / 50% SalineCo-solvent SolutionA common ternary system for moderately soluble compounds.
Corn Oil or Sesame OilLipid-based SolutionSuitable for highly lipophilic compounds, often used for oral or subcutaneous administration.[11]

Interpretation: The vehicle that provides a stable solution at the highest concentration will be selected for initial PK and tolerability studies. If no vehicle provides a clear solution, a micronized suspension in methylcellulose is the standard fallback.

PART 2: Foundational In Vivo Studies: PK and Tolerability

Before investigating what the drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics).[12][13] A pilot PK study is essential to confirm that the compound is absorbed and to quantify its exposure (Cmax, AUC) and half-life (t½). This is immediately followed by a dose-range finding (DRF) study to establish a safe and tolerable dose range.[13][14]

Experimental Workflow: Foundational Studies

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Foundation cluster_2 Phase 3: Efficacy Testing Formulation Protocol 1: Vehicle Screening PK Protocol 2: Pilot Pharmacokinetics (PK) Formulation->PK DRF Protocol 3: Dose-Range Finding (DRF) PK->DRF Informs Dose Selection Efficacy Hypothesis-Driven Efficacy Models DRF->Efficacy Defines Safe Doses

Caption: Foundational workflow for a novel compound.

Protocol 2: Pilot Single-Dose Pharmacokinetic Study

Objective: To determine the basic PK parameters of Azepan-1-yl(cyclopentyl)acetonitrile in a rodent model (e.g., Sprague-Dawley rats).

Ethical Considerations: This study is designed to use a minimal number of animals. A sparse sampling design can further reduce the burden on individual animals. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15][16]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route), ~250-300g.

  • Formulation: Prepare the compound in the vehicle selected from Protocol 1 at a concentration suitable for a low dose (e.g., 5 mg/kg).

  • Administration:

    • Intravenous (IV) Group: Administer via tail vein injection (1-2 mL/kg). This route provides 100% bioavailability and is the benchmark for comparison.[17]

    • Oral (PO) Gavage Group: Administer via oral gavage (5-10 mL/kg). This is a common route for preclinical drug discovery.[17]

  • Blood Sampling: Collect sparse blood samples (~100-150 µL) into K2EDTA tubes at designated time points. A typical schedule would be:

    • IV: 2, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Azepan-1-yl(cyclopentyl)acetonitrile in plasma samples using a qualified LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to peak drug effect and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration-time)Represents total drug exposure.
Half-lifeDetermines dosing interval and time to steady-state.
F (%) Bioavailability (PO vs. IV)The fraction of the oral dose that reaches circulation.
Protocol 3: Dose-Range Finding (DRF) and Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

Methodology:

  • Animal Model: Male and female mice (e.g., C57BL/6), n=3-5 per sex per dose group. Using both sexes is critical to identify potential sex-specific differences in toxicity.[5]

  • Dose Selection: Based on the PK data (if available) and in the absence of any in vitro potency data, a wide dose range is selected. A common starting point is a logarithmic dose escalation (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose via the intended therapeutic route (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observations: Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days. Record:

    • General health (posture, activity level).

    • Behavioral changes (e.g., sedation, hyperactivity, stereotypy).

    • Physical signs (e.g., piloerection, changes in respiration).

    • Body weight (daily for the first week, then twice weekly).

    • Any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant (>15-20%) body weight loss, or other severe clinical signs.

  • Optional Necropsy: At the end of the study, a gross necropsy can be performed to look for any visible organ abnormalities.

PART 3: Exploratory Efficacy & Target Deconvolution

With safety and exposure data in hand, the next phase is to explore efficacy. Without a known target, a broad, unbiased phenotypic screening approach is the most logical starting point.[4] This strategy uses the animal's observable behavior and physiological state as a readout to generate hypotheses about the compound's function.

Decision Tree for Efficacy Model Selection

G cluster_cns CNS Effects Observed cluster_other Other Systemic Effects Start Compound with Unknown Mechanism of Action PhenoScreen Tier 1: Broad Phenotypic Screen (e.g., Irwin Test) Start->PhenoScreen Observe Observe Behavioral & Physiological Effects PhenoScreen->Observe Hypothesis Generate Hypothesis on Therapeutic Area Observe->Hypothesis CNS_Models Tier 2: CNS Models - Neurodegeneration [8] - Psychiatry [9] - Pain Hypothesis->CNS_Models e.g., Sedation, Anti-convulsant Other_Models Tier 2: Other Models - Metabolic - Inflammatory - Cardiovascular Hypothesis->Other_Models e.g., Change in Glucose, Anti-pyretic

Sources

Application Notes & Protocols for the Quantitative Analysis of Azepan-1-yl(cyclopentyl)acetonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sensitive and selective quantification of Azepan-1-yl(cyclopentyl)acetonitrile in various biological matrices, including plasma, urine, and tissue homogenates. The methodologies described herein are designed for researchers, toxicologists, and drug development professionals requiring robust and reproducible analytical procedures. This document outlines two primary analytical approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is presented with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting. All methods have been structured to meet the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Introduction to Azepan-1-yl(cyclopentyl)acetonitrile

Azepan-1-yl(cyclopentyl)acetonitrile is a small organic molecule with the chemical formula C13H22N2 and a molecular weight of 206.33 g/mol .[7][8] Its structure comprises a cyclopentyl group and an azepane ring linked by an acetonitrile moiety. The calculated LogP (XLogP3) of 3.1 suggests a considerable degree of lipophilicity, which is a critical factor influencing its pharmacokinetic properties and the selection of appropriate analytical methodologies.[7] Given the potential for this compound to be a pharmacologically active agent or a metabolite, its accurate quantification in biological systems is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The analytical challenge lies in the absence of established methods for this specific analyte. Therefore, this guide provides a foundational framework, grounded in established principles of bioanalysis, to empower researchers to develop and validate methods tailored to their specific needs.

General Workflow for Sample Analysis

The overall process for quantifying Azepan-1-yl(cyclopentyl)acetonitrile in biological samples follows a multi-step workflow designed to ensure accuracy and reproducibility. The key stages include sample preparation to isolate the analyte from the complex biological matrix, followed by instrumental analysis for separation and detection, and finally, data processing and quantification.

General_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, Tissue) Extraction Analyte Extraction (PPT, LLE, or SPE) Sample_Collection->Extraction Isolate Analyte Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Clean-up & Concentrate Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography Inject Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Separation & Ionization Quantification Quantification (Calibration Curve) Mass_Spectrometry->Quantification Acquire Data Reporting Data Reporting & Review Quantification->Reporting Validation

Caption: General workflow for the bioanalysis of Azepan-1-yl(cyclopentyl)acetonitrile.

Sample Preparation Protocols

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[9][10] Based on the lipophilic nature of Azepan-1-yl(cyclopentyl)acetonitrile, several methods are viable.

Protein Precipitation (PPT) for Plasma/Serum Samples

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples, making it suitable for high-throughput screening.[11][12][13][14] Acetonitrile is often the solvent of choice due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.[15][16][17]

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Urine and Plasma Samples

LLE is a more selective technique than PPT and is effective for extracting analytes from aqueous matrices like urine.[18][19][20] The choice of an appropriate organic solvent is crucial for efficient extraction.[18] Given the analyte's XLogP of 3.1, a water-immiscible solvent like dichloromethane or ethyl acetate is recommended.

Protocol:

  • To 500 µL of urine or plasma in a glass tube, add 50 µL of an appropriate internal standard solution.

  • Add 2 mL of dichloromethane or ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate solvent for analysis (mobile phase for LC-MS/MS or a suitable solvent for GC-MS).

Solid-Phase Extraction (SPE) for Tissue Homogenates

SPE offers the highest degree of selectivity and is particularly useful for complex matrices like tissue homogenates.[21][22][23][24][25] A reversed-phase sorbent (e.g., C18) is suitable for retaining the nonpolar Azepan-1-yl(cyclopentyl)acetonitrile.

SPE_Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Tissue Homogenate) Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Organic Solvent) Wash->Elute Dry_Reconstitute 5. Evaporate & Reconstitute Elute->Dry_Reconstitute

Caption: Solid-Phase Extraction (SPE) workflow for tissue samples.

Protocol:

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 500 µL of the tissue homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the appropriate solvent for analysis.

Analytical Methodologies

LC-MS/MS Method for High Sensitivity and Selectivity

LC-MS/MS is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and wide applicability.[26][27][28]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the nonpolar analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B and ramping up will be effective. A typical gradient could be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-10% B), 4.1-5.0 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient due to the presence of the tertiary amine in the azepane ring, which can be readily protonated.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]+. The product ions for quantification (quantifier) and confirmation (qualifier) should be determined by direct infusion of a standard solution of Azepan-1-yl(cyclopentyl)acetonitrile.

Table 1: Hypothetical MRM Transitions for Azepan-1-yl(cyclopentyl)acetonitrile

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Azepan-1-yl(cyclopentyl)acetonitrile 207.2 To be determined To be determined To be optimized

| Internal Standard (e.g., deuterated analog) | To be determined | To be determined | To be determined | To be optimized |

GC-MS Method as an Alternative Approach

GC-MS can be a viable alternative, especially given the volatility and thermal stability of many nitrile-containing compounds.[29][30][31][32][33]

Chromatographic Conditions:

  • Column: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), would be suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped at 20°C/min to 280°C, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Injection Mode: Splitless.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for enhanced sensitivity and selectivity. The most abundant and specific ions should be chosen for quantification.

Method Validation

A full validation of the chosen analytical method should be performed in accordance with regulatory guidelines to ensure its reliability for the intended application.[2][3][4][6][34][35][36][37]

Table 2: Summary of Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria (based on FDA/EMA Guidelines) Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. To ensure the method can differentiate the analyte from other components in the sample.[37]
Calibration Curve At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). To establish the relationship between analyte concentration and instrument response.
Accuracy & Precision At least 3 concentrations (LQC, MQC, HQC) in 5 replicates. Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. To determine the closeness of measured values to the true value and the degree of scatter.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%. The lowest concentration that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible across the concentration range. To assess the efficiency of the extraction process.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the matrix factor should be ≤ 15%. To evaluate the effect of co-eluting matrix components on the ionization of the analyte.

| Stability | Analyte should be stable under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. Concentrations should be within ±15% of the nominal concentration. | To ensure the integrity of the analyte in the biological matrix during sample handling and storage. |

Conclusion

The protocols detailed in this application note provide a robust starting point for the quantitative analysis of Azepan-1-yl(cyclopentyl)acetonitrile in biological samples. Both LC-MS/MS and GC-MS methodologies offer high sensitivity and selectivity, and the choice between them will depend on the specific requirements of the study and the available instrumentation. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies.

References

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Strategic Derivatization of Azepan-1-yl(cyclopentyl)acetonitrile: A Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry Professionals

Abstract

The Azepan-1-yl(cyclopentyl)acetonitrile scaffold represents a confluence of privileged structures in medicinal chemistry: the seven-membered azepane ring, a versatile α-aminonitrile, and a lipophilic cyclopentyl moiety.[1][2] This combination makes it a compelling starting point for drug discovery campaigns, particularly for targets within the central nervous system (CNS).[3][4] This application note provides a comprehensive guide for researchers on the strategic derivatization of this core scaffold to facilitate in-depth structure-activity relationship (SAR) studies. We present a rationale-driven approach to molecular modification, detailed synthetic protocols, characterization methodologies, and a framework for interpreting SAR data. The objective is to empower drug development professionals to efficiently explore the chemical space around this scaffold, leading to the identification of optimized lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Rationale for a Privileged Scaffold

The successful design of novel therapeutics often hinges on the selection of a promising molecular scaffold. The Azepan-1-yl(cyclopentyl)acetonitrile core is noteworthy for integrating three motifs with proven utility in medicinal chemistry:

  • The Azepane Ring: As a seven-membered saturated heterocycle, azepane is considered a "privileged scaffold".[5] Its non-planar, flexible conformation allows it to present substituents in a distinct three-dimensional arrangement, which can be advantageous for optimizing interactions with biological targets.[6] Azepane-containing molecules are prevalent in CNS drug discovery and other therapeutic areas.[1][3][7]

  • The α-Aminonitrile Group: This functional group is a cornerstone of synthetic chemistry and a key structural motif in many bioactive molecules.[8] The nitrile moiety is a versatile pharmacophore that can engage in hydrogen bonding and polar interactions.[9][10] Furthermore, α-aminonitriles are valuable synthetic intermediates, readily convertible to other important functional groups like amino acids and amides.[2]

  • The Cyclopentyl Group: This carbocyclic unit significantly influences the molecule's lipophilicity, a critical parameter for membrane permeability and CNS penetration.[11] Modifications to such alicyclic groups are a common strategy to fine-tune a compound's pharmacokinetic properties and binding affinity.[12][13]

Systematic derivatization of this scaffold is essential to understand how each component contributes to biological activity. A well-designed SAR study can elucidate the specific steric, electronic, and conformational requirements of the target, guiding the rational design of more potent and selective drug candidates.

The Derivatization Strategy: A Three-Pronged Approach

To comprehensively explore the SAR of the Azepan-1-yl(cyclopentyl)acetonitrile scaffold, we propose a modular, three-pronged derivatization strategy targeting each key component of the molecule. This approach allows for the systematic evaluation of how modifications at each position independently and collectively influence biological activity.

The causality behind this strategy is to deconstruct the molecule into its core functional units and probe the tolerance for modification at each site. This allows for a clear understanding of which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to tune properties (the "auxophore").

Core Azepan-1-yl(cyclopentyl)acetonitrile (Core Scaffold) P1 Point 1: Azepane Ring Modification Core->P1 P2 Point 2: Cycloalkyl Group Variation Core->P2 P3 Point 3: Nitrile Group Bioisosteric Replacement Core->P3 Sub1 Ring Substitution (e.g., -CH3, -OH) Ring Contraction/Expansion P1->Sub1 Sub2 Vary Ring Size (C3, C4, C6) Acyclic Lipophiles P2->Sub2 Sub3 Tetrazole Carboxamide Carboxylic Acid P3->Sub3

Caption: A three-pronged strategy for SAR exploration.

  • Azepane Ring Modification: Introducing substituents onto the azepane ring can probe for additional binding pockets and influence the ring's conformation. Studies on related azepanone inhibitors have shown that simple methyl substitutions can dramatically alter potency and pharmacokinetic profiles.[14]

  • Cycloalkyl Group Variation: The size and nature of this lipophilic group can be critical for fitting into hydrophobic pockets within the target protein. Varying the ring size (e.g., cyclobutyl, cyclohexyl) or replacing it with acyclic alkyl groups will define the steric limits of this pocket.[12]

  • Nitrile Bioisosteric Replacement: The nitrile group is an effective hydrogen bond acceptor but may not be optimal for all targets or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Replacing it with well-established bioisosteres can modulate acidity, polarity, and metabolic stability, often leading to improved drug-like properties.[15][16][17]

Synthetic Methodologies and Experimental Protocols

The synthesis of the core scaffold and its derivatives can be efficiently achieved using the well-established Strecker reaction, a three-component condensation of an amine, a carbonyl compound, and a cyanide source.[2][18] This approach provides a robust and modular platform for generating a diverse library of analogs.

cluster_0 One-Pot Strecker Synthesis Amine R1-Amine (e.g., Azepane) Iminium Iminium Ion Intermediate Amine->Iminium Ketone R2-Ketone (e.g., Cyclopentanone) Ketone->Iminium Cyanide Cyanide Source (e.g., TMSCN) Product α-Aminonitrile Product Cyanide->Product Nucleophilic Attack Iminium->Product

Caption: General workflow for α-aminonitrile synthesis.

Protocol 1: Synthesis of the Core Scaffold (Azepan-1-yl(cyclopentyl)acetonitrile)

This protocol describes a standard one-pot, three-component Strecker reaction.

Materials:

  • Azepane (1.0 eq)

  • Cyclopentanone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 eq)

  • Methanol (MeOH) as solvent

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of azepane (1.0 eq) and cyclopentanone (1.0 eq) in methanol at 0 °C, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at 0 °C for 30 minutes to facilitate iminium ion formation.

  • Slowly add trimethylsilyl cyanide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

Protocol 2: Synthesis of Analogs (General Approach)

To synthesize derivatives based on the three-pronged strategy, simply substitute the starting materials in Protocol 1:

  • For Azepane Ring Modification: Replace azepane with a substituted azepane (e.g., 4-methylazepane).

  • For Cycloalkyl Group Variation: Replace cyclopentanone with other ketones (e.g., cyclobutanone, cyclohexanone, acetone).

Protocol 3: Bioisosteric Replacement of the Nitrile (Example: Synthesis of a Tetrazole)

This protocol outlines the conversion of the nitrile to a 5-substituted tetrazole ring.

Materials:

  • Azepan-1-yl(cyclopentyl)acetonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 eq)

  • N,N-Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • In a round-bottom flask, dissolve Azepan-1-yl(cyclopentyl)acetonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Acidify the aqueous solution to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the tetrazole analog.

Characterization and SAR Data Presentation

A systematic approach to data collection and presentation is crucial for effective SAR analysis. All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should ideally be >95% for biological testing. Chiral HPLC may be necessary if enantioselective synthesis is performed.[19]

Data Summary for SAR Analysis: Quantitative data should be organized into a clear, comparative table. This format facilitates the identification of trends and key structural features that drive biological activity.

Compound IDR¹ (Azepane Moiety)R² (Cycloalkyl Moiety)R³ (Nitrile Bioisostere)Target X IC₅₀ (nM) [Hypothetical]
A-1 (Core) AzepaneCyclopentyl-CN50
B-1 4-MethylazepaneCyclopentyl-CN25
B-2 3-HydroxyazepaneCyclopentyl-CN150
C-1 AzepaneCyclohexyl-CN200
C-2 AzepaneCyclobutyl-CN75
D-1 AzepaneCyclopentyl5-Tetrazole45
D-2 AzepaneCyclopentyl-CONH₂90

Interpreting the SAR: From Data to Insights

The data presented in the table above, although hypothetical, allows for a logical deduction of structure-activity relationships.

SAR_Analysis SAR Analysis & Conclusions Find1 Finding 1 (Azepane): Small hydrophobic group at C4 is beneficial (B-1 vs A-1). Polar group at C3 is detrimental (B-2 vs A-1). SAR_Analysis->Find1 Find2 Finding 2 (Cycloalkyl): Ring expansion is poorly tolerated (C-1 vs A-1). Binding pocket is sterically constrained. SAR_Analysis->Find2 Find3 Finding 3 (Nitrile): Tetrazole is an excellent bioisostere (D-1 vs A-1). Maintains potency, may improve metabolic profile. SAR_Analysis->Find3

Caption: Logical flow of SAR interpretation.

  • Analysis of the Azepane Ring (R¹): Comparing the core compound A-1 (IC₅₀ = 50 nM) with its analogs reveals important trends. The introduction of a methyl group at the 4-position (B-1 ) doubles the potency (IC₅₀ = 25 nM), suggesting the presence of a small, accessible hydrophobic pocket near this position. Conversely, adding a polar hydroxyl group at the 3-position (B-2 ) leads to a 3-fold loss in activity (IC₅₀ = 150 nM), indicating that this region is likely hydrophobic or that the substituent induces an unfavorable conformation.

  • Analysis of the Cycloalkyl Moiety (R²): The steric tolerance of the binding site can be probed by varying the cycloalkyl ring size. Expanding the ring from a cyclopentyl (A-1 ) to a cyclohexyl (C-1 ) results in a significant 4-fold decrease in potency (IC₅₀ = 200 nM). This strongly suggests that the binding pocket is sterically constrained and cannot accommodate larger groups. The slightly reduced activity of the cyclobutyl analog (C-2 , IC₅₀ = 75 nM) indicates that the cyclopentyl ring may be the optimal size for this interaction.

  • Analysis of the Nitrile Group (R³): Bioisosteric replacement is a powerful tool for lead optimization.[17] Replacing the nitrile with a 5-substituted tetrazole ring (D-1 ) results in a compound with nearly identical potency (IC₅₀ = 45 nM). The tetrazole ring is a well-known bioisostere for a carboxylic acid but can also mimic some properties of a nitrile while potentially offering improved metabolic stability and pharmacokinetic properties.[16] The conversion to a carboxamide (D-2 ) reduces potency (IC₅₀ = 90 nM), suggesting that the specific electronic and hydrogen-bonding properties of the nitrile or tetrazole are preferred.

Conclusion and Future Directions

This application note has outlined a systematic and rationale-driven approach to the derivatization of Azepan-1-yl(cyclopentyl)acetonitrile for SAR studies. By employing a modular synthetic strategy centered on the Strecker reaction and pursuing a three-pronged modification plan, research teams can efficiently generate the necessary chemical diversity to build a robust SAR model.

The hypothetical analysis demonstrates that derivatization can yield critical insights: identifying a beneficial hydrophobic pocket near the azepane C4 position, defining the optimal size of the lipophilic cycloalkyl group, and validating the use of a tetrazole as a viable bioisostere for the nitrile. Future work should focus on combining the beneficial modifications (e.g., synthesizing the 4-methylazepane analog with a tetrazole bioisostere) to create next-generation compounds with potentially superior, synergistic properties for further preclinical development.

References

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Application Notes & Protocols: Characterizing Azepan-1-yl(cyclopentyl)acetonitrile as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the characterization and potential application of Azepan-1-yl(cyclopentyl)acetonitrile as a novel chemical probe. In the absence of extensive published data on this specific molecule, we present a roadmap for its synthesis, validation, and use in target identification and validation studies. This guide is built upon established principles of chemical biology and proteomics, offering detailed protocols for essential experimental workflows. Our objective is to equip researchers with the necessary theoretical framework and practical methodologies to investigate the biological activity of Azepan-1-yl(cyclopentyl)acetonitrile and unlock its potential as a valuable tool for biomedical research.

Introduction: The Quest for Novel Chemical Probes

Chemical probes are indispensable small molecules that enable the interrogation of protein function in complex biological systems.[1] A high-quality chemical probe exhibits high potency and selectivity for its target, allowing researchers to link the modulation of a specific protein to a cellular phenotype.[2] The identification of such probes is a critical step in target validation and the early stages of drug discovery.

Azepan-1-yl(cyclopentyl)acetonitrile is a small molecule with the potential for biological activity. Its structure, featuring a reactive nitrile group and lipophilic cyclopentyl and azepane moieties, suggests it may interact with specific protein targets. However, to establish its utility as a chemical probe, a systematic and rigorous characterization is required. This guide outlines the critical steps to achieve this, from initial synthesis to robust target identification and validation in a cellular context.

Synthesis and Characterization of Azepan-1-yl(cyclopentyl)acetonitrile

A plausible and well-established method for the synthesis of α-aminonitriles such as Azepan-1-yl(cyclopentyl)acetonitrile is the Strecker reaction.[3] This one-pot, three-component reaction involves the condensation of a ketone (cyclopentanone), an amine (azepane), and a cyanide source.[4]

Proposed Synthetic Protocol: Strecker Reaction

Materials:

  • Cyclopentanone

  • Azepane

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add azepane (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium ion intermediate.[5]

  • Cool the reaction mixture back to 0 °C and add a solution of potassium cyanide (1.1 eq) in water dropwise. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude Azepan-1-yl(cyclopentyl)acetonitrile by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of Azepan-1-yl(cyclopentyl)acetonitrile is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂PubChem
Molecular Weight 206.33 g/mol PubChem
CAS Number 1119449-72-7PubChem
Predicted LogP 3.1PubChem

The Principles of a High-Quality Chemical Probe

Before embarking on target identification studies, it is crucial to understand the defining characteristics of a reliable chemical probe.[6]

  • Potency: The probe should modulate its target's activity at low concentrations, typically with an in vitro IC₅₀ or Kₔ <100 nM and a cellular EC₅₀ <1 µM.[7]

  • Selectivity: The probe should exhibit high selectivity for its intended target over other proteins, especially those within the same family (>30-fold selectivity is a common benchmark).[2]

  • Mechanism of Action: The mode of interaction with the target (e.g., competitive, non-competitive, covalent) should be well-defined.

  • Cellular Activity: The probe must be able to penetrate the cell membrane (for intracellular targets) and engage its target in a cellular context.[8]

  • Negative Control: A structurally similar but inactive analog is essential to differentiate on-target from off-target or non-specific effects.[9]

  • Orthogonal Probe: A second, structurally distinct probe that targets the same protein but likely has a different off-target profile provides stronger evidence for on-target effects.[1]

Designing a Negative Control

A critical component of any study using a chemical probe is a well-designed negative control.[9] For Azepan-1-yl(cyclopentyl)acetonitrile, a suitable negative control could be a molecule where a key interacting group is altered. For instance, replacing the nitrile group with a less reactive functional group, or introducing a steric clash that prevents binding to the target without significantly altering the molecule's overall physicochemical properties. The synthesis and testing of such a control should be a priority.

Target Identification and Validation Strategies

Identifying the specific protein(s) that interact with Azepan-1-yl(cyclopentyl)acetonitrile is the central challenge. A multi-pronged approach using orthogonal chemoproteomic techniques is recommended to provide a high degree of confidence in the identified targets.[10]

cluster_0 Target Identification Workflow Probe Azepan-1-yl(cyclopentyl)acetonitrile Affinity Affinity-Based Proteomics (e.g., Pulldown-MS) Probe->Affinity ABPP Activity-Based Protein Profiling (ABPP) (Competitive) Probe->ABPP CETSA Cellular Thermal Shift Assay (CETSA) Probe->CETSA MS Mass Spectrometry (LC-MS/MS) Affinity->MS ABPP->MS CETSA->MS Hits Candidate Protein Targets MS->Hits Validation Target Validation Hits->Validation

Caption: A multi-pronged workflow for target identification.

Affinity-Based Proteomics: Fishing for Targets

This classic approach involves immobilizing the chemical probe on a solid support to "pull down" its binding partners from a cell lysate.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Derivatization: Synthesize a derivative of Azepan-1-yl(cyclopentyl)acetonitrile containing a linker and a biotin tag. It is crucial to test that this derivatization does not abolish the biological activity of the parent compound.

  • Cell Culture and Lysis: Culture the cells of interest to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with streptavidin beads pre-bound with the biotinylated probe. As a control, incubate a separate aliquot of lysate with beads alone and another with beads bound with a biotinylated negative control. A competition control, where the lysate is pre-incubated with an excess of the free, non-biotinylated probe before adding the beads, is also recommended.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldowns.

Activity-Based Protein Profiling (ABPP): A Functional Readout

ABPP uses reactive probes to covalently label the active sites of enzymes. A competitive ABPP experiment can be used to identify targets of a non-covalent probe like Azepan-1-yl(cyclopentyl)acetonitrile.

Protocol: Competitive ABPP

  • Cell Treatment: Treat live cells or cell lysates with varying concentrations of Azepan-1-yl(cyclopentyl)acetonitrile or a vehicle control.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, clickable (e.g., alkyne-tagged) activity-based probe that targets a large family of enzymes (e.g., serine hydrolases, kinases).

  • Lysis and Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the activity-based probe.

  • Enrichment/Analysis: If a biotin tag was used, enrich the labeled proteins on streptavidin beads, digest, and analyze by LC-MS/MS. If a fluorescent tag was used, analyze by SDS-PAGE and in-gel fluorescence scanning.

  • Data Analysis: Identify proteins whose labeling by the activity-based probe is significantly reduced in the presence of Azepan-1-yl(cyclopentyl)acetonitrile. This indicates that the compound is binding to and blocking the active site of these proteins.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[11] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[12]

cluster_1 CETSA Workflow start Treat Cells with Probe or Vehicle heat Heat Shock at Varying Temperatures start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot, MS) centrifuge->analyze plot Plot Melting Curve analyze->plot

Caption: The experimental workflow for a Cellular Thermal Shift Assay.

Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Treatment: Treat intact cells with a range of concentrations of Azepan-1-yl(cyclopentyl)acetonitrile, the negative control, or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melting scan) for 3 minutes, followed by rapid cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

  • Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of the probe concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein by the probe.

Data Integration and Target Validation

The true power of this approach lies in the integration of data from these orthogonal methods. A high-confidence target will be identified as an enriched protein in the AP-MS experiment, will show reduced labeling in the competitive ABPP assay, and will be stabilized in the CETSA experiment.

Once a high-confidence target is identified, further validation is essential:

  • In vitro Assays: Confirm direct binding and functional modulation using purified recombinant protein.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the target protein and determine if this phenocopies the effect of the chemical probe.

  • Structure-Activity Relationship (SAR): Synthesize and test a series of analogs of Azepan-1-yl(cyclopentyl)acetonitrile to demonstrate that the biological activity correlates with target engagement.

Conclusion

Azepan-1-yl(cyclopentyl)acetonitrile represents an unexplored area of chemical space with the potential to yield a valuable chemical probe. By following the systematic approach outlined in these application notes—from a plausible synthesis and the establishment of quality control criteria to the application of a multi-pronged target identification strategy—researchers can rigorously characterize its biological function. This structured methodology not only provides a path to understanding the specific activity of this molecule but also serves as a general template for the characterization of other novel small molecules in the ongoing quest to map the human proteome and discover new therapeutic avenues.

References

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Formulation of Azepan-1-yl(cyclopentyl)acetonitrile for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

<_ Application Note & Protocol

Introduction: The Need for a Tailored Formulation Strategy

Azepan-1-yl(cyclopentyl)acetonitrile is a novel small molecule entity under investigation for its therapeutic potential. As with many new chemical entities (NCEs) in the drug discovery pipeline, its physicochemical properties present a significant hurdle for in vivo evaluation.[1] The primary challenge lies in developing a formulation that ensures adequate and reproducible systemic exposure in preclinical animal models.[2][3] This is a critical step, as suboptimal exposure can lead to misleading pharmacology and toxicology data, potentially causing the premature failure of a promising candidate.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Azepan-1-yl(cyclopentyl)acetonitrile for oral (PO) and intravenous (IV) administration in rodent studies. It details pre-formulation assessment, vehicle selection rationale, detailed preparation protocols, and analytical validation methods. The goal is to provide a robust framework for achieving consistent and optimal drug delivery, thereby ensuring the integrity of subsequent in vivo studies.[3][4]

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the compound's physical and chemical properties is the foundation of any successful formulation strategy.[2] For Azepan-1-yl(cyclopentyl)acetonitrile, the key parameters dictate our approach.

Physicochemical Properties

Publicly available data for Azepan-1-yl(cyclopentyl)acetonitrile provides the initial basis for our formulation design.[5][6]

PropertyValueSourceImplication for Formulation
Molecular Formula C₁₃H₂₂N₂PubChem[5]---
Molecular Weight 206.33 g/mol PubChem[5]Standard for a small molecule.
Calculated XLogP3 3.1PubChem[5]Indicates high lipophilicity and predicts poor aqueous solubility.[7]
Topological Polar Surface Area 27 ŲPubChem[5]Low polarity, contributing to poor water solubility.
Appearance Assumed to be a solid at room temperatureGeneral PracticeRequires solubilization or suspension for dosing.
Aqueous Solubility Data not publicly available; predicted to be lowInferred from XLogP3A primary challenge; solubility enhancement strategies are required.[8][9]

The high XLogP3 value is the most critical parameter, classifying Azepan-1-yl(cyclopentyl)acetonitrile as a lipophilic, poorly water-soluble compound, likely a Biopharmaceutics Classification System (BCS) Class II candidate.[10] This necessitates the use of solubilization techniques to achieve the target concentrations for in vivo testing.[11]

Formulation Development Strategy: A Multi-pronged Approach

Given the predicted low aqueous solubility, a tiered approach to vehicle screening is recommended. The objective is to identify a simple, safe, and effective system that can be consistently prepared. The choice of formulation is critically dependent on the intended route of administration.[4][12]

Vehicle Selection Decision Framework

The selection of an appropriate vehicle is a balance between solubilizing power, animal tolerability, and potential impact on the compound's intrinsic pharmacokinetics.[9][13]

G cluster_0 Pre-formulation Data cluster_1 Route of Administration cluster_2 Formulation Options Compound Azepan-1-yl(cyclopentyl)acetonitrile (Lipophilic, XLogP3 = 3.1) Oral Oral (PO) Compound->Oral IV Intravenous (IV) Compound->IV Aqueous Aqueous Suspension (e.g., 0.5% MC) Oral->Aqueous If dose is low Lipid Lipid/Oil-based (e.g., Corn Oil, MCT) Oral->Lipid Enhances absorption of lipophilic drugs Surfactant Surfactant-based (e.g., Tween 80) Oral->Surfactant Improves wettability Cosolvent Co-solvent System (e.g., PEG400, DMSO) IV->Cosolvent Must be sterile & isotonic FinalOral Final PO Formulation: Suspension or Lipid Solution Aqueous->FinalOral Lipid->FinalOral Cosolvent->Surfactant Aids solubilization, use with caution FinalIV Final IV Formulation: Co-solvent/Surfactant Solution Cosolvent->FinalIV Surfactant->FinalOral Surfactant->FinalIV

Caption: Vehicle selection decision tree for Azepan-1-yl(cyclopentyl)acetonitrile.

Recommended Vehicles for Screening

Based on common practices for poorly soluble compounds, the following vehicles should be evaluated for their ability to solubilize or suspend the test article at the desired concentration.[2][13]

Vehicle ComponentClassRationale for UseRecommended for
0.5% Methylcellulose (MC) in water Suspending AgentForms a uniform suspension for water-insoluble compounds. Well-tolerated.Oral (PO)
Corn Oil / Sesame Oil / MCT Lipid VehicleSolubilizes lipophilic compounds and can enhance oral absorption.Oral (PO)
Polyethylene Glycol 400 (PEG 400) Co-solventA common, well-tolerated non-aqueous solvent.Oral (PO), IV
5% DMSO in Saline Co-solventHigh solubilizing power, but use should be minimized due to potential toxicity and effects on PK.IV
10% Solutol® HS-15 in Saline Surfactant / SolubilizerForms micelles to solubilize hydrophobic compounds.[14]IV
20% Hydroxypropyl-β-cyclodextrin Complexing AgentEncapsulates lipophilic molecules to increase aqueous solubility.[2]IV

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and analyzing formulations. All procedures involving the active compound should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Preparation of an Oral Suspension (Target: 10 mg/mL)

This protocol is suitable for initial oral pharmacokinetic or efficacy studies where a simple suspension is desired.

Materials:

  • Azepan-1-yl(cyclopentyl)acetonitrile

  • 0.5% (w/v) Methylcellulose (MC) in purified water

  • Mortar and pestle

  • Spatula

  • Calibrated magnetic stirrer and stir bar

  • Glass beaker or vial

  • Analytical balance

Procedure:

  • Calculate: Determine the required mass of the compound and volume of the 0.5% MC vehicle for the target concentration and final volume.

  • Weigh: Accurately weigh the required amount of Azepan-1-yl(cyclopentyl)acetonitrile and transfer it to a clean, dry mortar.

  • Wetting: Add a small volume (approx. 10% of the final volume) of the 0.5% MC vehicle to the mortar.

  • Triturate: Gently triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial to break down agglomerates and ensure proper wetting of the particles.

  • Transfer: Transfer the paste to the final dosing vessel (e.g., a glass beaker). Use successive small volumes of the remaining vehicle to rinse the mortar and pestle, ensuring a quantitative transfer.

  • Dilute: Add the remaining 0.5% MC vehicle to reach the final desired volume.

  • Homogenize: Place the vessel on a magnetic stirrer and stir continuously for at least 30 minutes to ensure a homogenous suspension.

  • QC Check: Visually inspect for uniformity. The suspension should be milky and free of large clumps. Maintain continuous stirring until administration.

Protocol 2: Preparation of an Intravenous Solution (Target: 2 mg/mL)

This protocol utilizes a co-solvent/surfactant system, common for administering poorly soluble compounds intravenously.[14]

Materials:

  • Azepan-1-yl(cyclopentyl)acetonitrile

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • PEG 400

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringe filters (0.22 µm)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Vehicle: Prepare the dosing vehicle by combining the excipients. A common combination is 5% DMSO / 40% PEG 400 / 2% Tween 80 / 53% Saline .

    • Causality: DMSO is the primary solubilizing agent. PEG 400 acts as a co-solvent and viscosity modifier. Tween 80 is a surfactant that prevents precipitation upon injection into the aqueous bloodstream.[2]

  • Weigh: Accurately weigh the required amount of Azepan-1-yl(cyclopentyl)acetonitrile into a sterile glass vial.

  • Solubilize: Add the DMSO first and vortex or sonicate until the compound is fully dissolved.

  • Add Co-solvents: Sequentially add the PEG 400 and Tween 80, mixing thoroughly after each addition.

  • Dilute: Slowly add the sterile saline dropwise while vortexing to prevent precipitation.

  • QC Check (Pre-filtration): Visually inspect the solution. It must be clear and free of any particulates. If precipitation occurs, the formulation has failed and the concentration may be too high for this vehicle.

  • Sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for all IV formulations to ensure sterility.[13][15]

  • QC Check (Post-filtration): Re-inspect the final solution to ensure it remains clear and particle-free.

Analytical Validation: Ensuring Formulation Integrity

Visual inspection is insufficient to guarantee the quality of a formulation. Analytical validation is a self-validating step required to confirm concentration and stability.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method, leveraging the acetonitrile functional group which is amenable to chromatographic analysis.[16][17]

HPLC Method Outline
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of non-polar/lipophilic compounds.
Mobile Phase Acetonitrile:Water gradientAcetonitrile is an excellent solvent for this class of compound and has a low UV cutoff.[17]
Detector UV-Vis Detector (e.g., at 220 nm)The nitrile and other unsaturated bonds should provide UV absorbance at low wavelengths.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Injection Volume 10 µLA typical volume to avoid column overloading.
Quantification External Standard CalibrationPrepare a calibration curve using standards of known concentration to accurately determine the concentration in the test formulation.[18]
Workflow for Formulation Analysis

Caption: HPLC workflow for concentration verification of the final formulation.

Conclusion and Best Practices

The successful formulation of Azepan-1-yl(cyclopentyl)acetonitrile for animal studies hinges on a systematic, data-driven approach. Its lipophilic nature necessitates the use of solubility-enhancing techniques. For oral administration, a simple suspension in methylcellulose or a solution in a lipid vehicle are viable starting points. For intravenous routes, a carefully optimized co-solvent system is required, with mandatory sterile filtration and analytical verification of concentration. Researchers must remember that the formulation is not merely a carrier but an integral part of the experiment that can profoundly influence study outcomes. Therefore, consistency, characterization, and careful documentation are paramount to generating reliable and reproducible preclinical data.

References

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  • Google Patents. CN110568085B - Method for determining acetonitrile content in sample.
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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Azepan-1-yl(cyclopentyl)acetonitrile for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azepan-1-yl(cyclopentyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in experimental assays. This guide provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Solubility Challenge

Azepan-1-yl(cyclopentyl)acetonitrile is a molecule with a complex structure, featuring both hydrophobic (cyclopentyl and azepane rings) and polar (nitrile and tertiary amine) groups.[1][2][3][4][5] Its physicochemical properties, particularly its predicted high lipophilicity (XLogP3 of 3.1), suggest poor aqueous solubility.[1] This presents a significant hurdle for in vitro biochemical and cell-based assays, where maintaining the compound in a dissolved state within an aqueous buffer system is critical for obtaining reliable data. Compound precipitation can lead to inaccurate concentration measurements, underestimated biological activity, and inconsistent results.[6][7]

This guide will walk you through a systematic approach to enhancing the solubility of Azepan-1-yl(cyclopentyl)acetonitrile, from initial stock solution preparation to final assay concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Azepan-1-yl(cyclopentyl)acetonitrile is precipitating out of solution when I dilute my DMSO stock in aqueous assay buffer. What should I do?

This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity from 100% DMSO to a predominantly aqueous environment causes the compound to crash out of solution. Here’s a systematic approach to troubleshoot this problem:

A1: Step-by-Step Troubleshooting for Compound Precipitation

  • Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, its final concentration in cell-based assays should be kept to a minimum, typically below 0.5%, to avoid cellular toxicity.[8][9][10] For particularly sensitive primary cells, the concentration should be even lower, around 0.1%.[8][11]

    • Protocol: Perform a dose-response experiment with your specific cell line to determine its tolerance to DMSO. This will establish the maximum allowable final DMSO concentration for your assays.

  • Employ a Stepwise Dilution Strategy: Avoid a single, large dilution of your DMSO stock into the aqueous buffer. A gradual reduction in DMSO concentration is less likely to cause precipitation.[9]

    • Protocol: Instead of diluting a 10 mM stock in 100% DMSO directly to a final concentration of 10 µM in an assay buffer (a 1:1000 dilution), create an intermediate dilution series in 100% DMSO first.[8][12] Then, perform the final dilution into the assay medium.[8] For more details on serial dilutions, see our protocol on .

  • Consider Co-solvents: If optimizing the DMSO concentration and dilution strategy is insufficient, the use of a co-solvent in your assay buffer can help maintain the compound's solubility.[13][14] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[13]

    • Recommended Co-solvents:

      • Polyethylene Glycol (PEG) 400: Often used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[14][15][16]

      • Ethanol: Can be effective, but its final concentration must be carefully controlled to avoid adverse effects on cells or protein activity.

      • Glycerol: Can help solubilize lipophilic compounds and has the added benefit of being a cryoprotectant that can help stabilize proteins.[17]

    • Protocol: Prepare your assay buffer with a small percentage (e.g., 1-5%) of the chosen co-solvent. Always include a vehicle control with the same co-solvent concentration in your experiments.

Q2: I'm still observing precipitation even with co-solvents. Are there other solubilizing agents I can try?

A2: Advanced Solubilization Techniques

When standard co-solvents are not effective, more advanced solubilizing agents can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] They can encapsulate hydrophobic molecules, like Azepan-1-yl(cyclopentyl)acetonitrile, forming an "inclusion complex" that is water-soluble.[18][21][22]

    • Types of Cyclodextrins: Beta-cyclodextrins and their chemically modified derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used in pharmaceutical research.

    • Mechanism: The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.[18]

    • Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Then, add your compound (from a concentrated DMSO stock) to the cyclodextrin-containing buffer. Gentle heating or sonication can aid in the formation of the inclusion complex.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds.[23] However, be cautious as surfactants can disrupt cell membranes and interfere with some assay readouts.[24]

Q3: Can I use pH adjustment to improve the solubility of Azepan-1-yl(cyclopentyl)acetonitrile?

A3: Leveraging the Basic Nature of the Compound

Azepan-1-yl(cyclopentyl)acetonitrile contains a tertiary amine within the azepane ring, which is a basic functional group.[25][26] The solubility of amines is often pH-dependent.[25][27]

  • Mechanism: At a pH below the pKa of the tertiary amine, the nitrogen atom will be protonated, forming a positively charged ammonium salt. This charged species will have significantly higher aqueous solubility compared to the neutral form.[27][28][29]

  • Considerations:

    • Assay Compatibility: Ensure that the required pH for solubilizing your compound is compatible with the optimal pH range for your assay (e.g., cell viability, enzyme activity).

    • Compound Stability: Verify that your compound is stable at the adjusted pH over the duration of the experiment.

  • Protocol:

    • Determine the pKa of the tertiary amine in Azepan-1-yl(cyclopentyl)acetonitrile (this may require experimental determination or computational prediction).

    • Prepare a series of buffers with pH values ranging from slightly acidic to neutral.

    • Attempt to dissolve the compound in these buffers and assess its solubility.

    • Select a pH that provides adequate solubility and is compatible with your assay system.

Q4: How can I prepare a reliable, high-concentration stock solution of Azepan-1-yl(cyclopentyl)acetonitrile?

A4: Best Practices for Stock Solution Preparation

A stable, accurate stock solution is the foundation of reproducible experiments.

  • Solvent Selection: Anhydrous, high-purity DMSO is the recommended starting solvent.[8]

  • Protocol for Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Facilitate dissolution by gentle vortexing.[8] If necessary, sonication in a water bath can be used to break up small aggregates.[8] Gentle warming (e.g., 37°C) may also be applied, but be mindful of potential compound degradation with prolonged heat exposure.[8]

    • Visually inspect the solution to ensure complete dissolution. The solution should be clear with no visible particulates.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation.[8] Store at -20°C or -80°C.[8]

Q5: I'm concerned about non-specific binding and aggregation of my hydrophobic compound in the assay. How can I mitigate these effects?

A5: Minimizing Non-Specific Interactions

Hydrophobic compounds can non-specifically interact with plasticware and other components of the assay, leading to a lower effective concentration.[23][30] They can also form colloidal aggregates that can interfere with assay readouts.[31]

  • Use of Low-Binding Plates: Consider using low-protein-binding microplates for your assays.

  • Inclusion of a Detergent: A very low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20) in the assay buffer can sometimes help prevent non-specific binding and aggregation. However, this must be validated to ensure it does not interfere with the assay itself.

  • BSA Addition: Including a small amount of Bovine Serum Albumin (BSA) in the assay buffer can act as a "blocker" to reduce non-specific binding to surfaces.

Experimental Protocols & Data Presentation

Protocol 1: Serial Dilution Technique for Hydrophobic Compounds

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.[32][33][34][35][36]

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of Azepan-1-yl(cyclopentyl)acetonitrile in 100% DMSO as described in Q4.

  • Perform Serial Dilutions in 100% DMSO:

    • Create a series of intermediate dilutions in 100% DMSO. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the 10 mM stock to 1 mM in DMSO (1:10), and then dilute the 1 mM stock to 100 µM in DMSO (1:10).

  • Final Dilution into Assay Medium:

    • From the appropriate intermediate DMSO stock, perform the final dilution into your pre-warmed assay medium. For instance, to get a 10 µM final concentration with 0.1% DMSO, you would add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium. It is crucial to mix thoroughly immediately after adding the DMSO stock to the aqueous buffer.

Table 1: Example Serial Dilution Scheme

StepStarting ConcentrationDiluentDilution FactorFinal Concentration
110 mM100% DMSO1:101 mM
21 mM100% DMSO1:10100 µM
3100 µMAssay Medium1:1010 µM

Visualizations

Workflow for Solubility Troubleshooting

Solubility_Troubleshooting start Start: Compound Precipitation Observed check_dmso Q1: Optimize Final DMSO Concentration (Typically <0.5%) start->check_dmso stepwise_dilution Q2: Implement Stepwise Serial Dilution in 100% DMSO check_dmso->stepwise_dilution Precipitation Persists success Success: Compound Soluble in Assay check_dmso->success Solubility Achieved cosolvents Q3: Introduce Co-solvents (e.g., PEG400, Glycerol) stepwise_dilution->cosolvents Precipitation Persists stepwise_dilution->success Solubility Achieved advanced_solubilizers Q4: Use Advanced Solubilizers (e.g., Cyclodextrins) cosolvents->advanced_solubilizers Precipitation Persists cosolvents->success Solubility Achieved ph_adjustment Q5: Test pH Adjustment (Exploit basic amine) advanced_solubilizers->ph_adjustment Precipitation Persists advanced_solubilizers->success Solubility Achieved ph_adjustment->success Solubility Achieved failure Consult Further/Re-evaluate Compound ph_adjustment->failure Precipitation Persists

Caption: A decision tree for troubleshooting the solubility of Azepan-1-yl(cyclopentyl)acetonitrile.

Mechanism of Cyclodextrin Solubilization

Cyclodextrin_Mechanism compound Hydrophobic Compound (Azepan-1-yl(cyclopentyl)acetonitrile) complex Water-Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Aqueous Environment (Assay Buffer) complex->water Soluble In

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble complex.

References

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Pharmapproach. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. CORE. Retrieved from [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]

  • Kouroumalis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. PubChem. Retrieved from [Link]

  • Doke, V. V., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY ANTI-SOLVENT AND CO-SOLVENCY METHOD. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Illumina. (2023). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Sharma, K. P. (2025). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]

  • Roland, K. T. (2023). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]

  • Kumar, L., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Kumar, L. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. ResearchGate. Retrieved from [Link]

  • Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • Al-Kasmi, B., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, A., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Loo, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Retrieved from [Link]

  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]

  • Fuchs, A., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Wirth, A. J., et al. (2020). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. ACS Publications. Retrieved from [Link]

  • Cândido, E. S. (2013). Does anyone know how to avoid precipitation of a certain protein in the microplate antifungal assay? ResearchGate. Retrieved from [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]

  • Wilson, L. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

  • Aldhaeefi, M., et al. (2020). Nuisance compounds in cellular assays. RSC Publishing. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

Stability issues of Azepan-1-yl(cyclopentyl)acetonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Experimental Settings

Introduction:

Welcome to the technical support center for Azepan-1-yl(cyclopentyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a tertiary α-aminonitrile, Azepan-1-yl(cyclopentyl)acetonitrile possesses a unique chemical architecture that, while advantageous for certain applications, also presents specific stability challenges. This document aims to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to proactively address potential stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and observations researchers may have when working with Azepan-1-yl(cyclopentyl)acetonitrile.

Q1: I've noticed a slight yellowing of my Azepan-1-yl(cyclopentyl)acetonitrile solution over time. What could be the cause?

A1: The yellowing of your solution is likely an indicator of minor degradation. This can be attributed to a few potential pathways. One common cause is the slow oxidation of the tertiary amine of the azepane ring, which can form colored N-oxide species. Another possibility is a slow retro-Strecker type reaction, especially in the presence of trace amounts of water or other nucleophiles, which could lead to the formation of iminium intermediates that can participate in color-forming side reactions. To minimize this, ensure your solvents are of high purity and consider storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: My quantitative analysis (e.g., HPLC) is showing a decrease in the main peak area for Azepan-1-yl(cyclopentyl)acetonitrile and the appearance of new, more polar peaks. What are the likely degradation products?

A2: The appearance of more polar peaks alongside a decrease in the parent compound concentration strongly suggests hydrolytic degradation. The nitrile group in Azepan-1-yl(cyclopentyl)acetonitrile is susceptible to hydrolysis, which can occur under both acidic and basic conditions. This process typically proceeds in two stages: first, hydrolysis to the corresponding amide, and then further hydrolysis to the carboxylic acid.[1] Both the amide and the carboxylic acid are significantly more polar than the parent nitrile and would therefore have shorter retention times on a reverse-phase HPLC column.

Q3: Can the solvent I choose impact the stability of Azepan-1-yl(cyclopentyl)acetonitrile?

A3: Absolutely. The choice of solvent is critical to maintaining the stability of Azepan-1-yl(cyclopentyl)acetonitrile. Protic solvents, especially water, can directly participate in the hydrolysis of the nitrile group. The rate of this hydrolysis can be influenced by the pH of the solution. Aprotic solvents are generally preferred for storage and for conducting reactions where the stability of the nitrile is paramount. If aqueous buffers are necessary for your experiment, it is crucial to conduct preliminary stability studies to understand the degradation kinetics in your specific system.

Q4: Are there any specific storage recommendations for this compound?

A4: Yes. To ensure the long-term stability of Azepan-1-yl(cyclopentyl)acetonitrile, we recommend storing it as a solid in a tightly sealed container in a cool, dry, and dark place. If you need to prepare stock solutions, use a high-purity, dry aprotic solvent. For optimal stability, we advise storing solutions at low temperatures (e.g., -20°C) and under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can introduce moisture into your sample.

Troubleshooting Guides

This section provides more detailed guidance for identifying and resolving specific stability issues you may encounter during your experiments.

Guide 1: Investigating Unexpected Degradation

If you suspect that Azepan-1-yl(cyclopentyl)acetonitrile is degrading in your experimental setup, a systematic investigation is necessary. A forced degradation study is a powerful tool to identify potential degradation pathways and products.[2]

Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile.

Core Principle: By subjecting the compound to conditions more severe than typical use, you can accelerate degradation and generate detectable levels of degradation products. This information helps in developing stability-indicating analytical methods and in understanding the compound's intrinsic stability.[2]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of Azepan-1-yl(cyclopentyl)acetonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid.

    • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp).

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to monitor the disappearance of the parent compound and the formation of degradation products.

Data Interpretation:

  • Significant degradation in acidic or basic conditions points to hydrolysis of the nitrile group as the primary degradation pathway.

  • Degradation under oxidative conditions suggests the tertiary amine is susceptible to oxidation.

  • Thermal or photolytic degradation indicates inherent instability under these conditions.

Guide 2: HPLC Method Development for Stability Indicating Analysis

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Objective: To develop an HPLC method that can separate Azepan-1-yl(cyclopentyl)acetonitrile from all its potential degradation products.

Key Considerations for Method Development:

  • Column Choice: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from its more polar degradants.

  • pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of the basic azepane moiety and any acidic degradation products. Experiment with a pH range of 3-7.

  • Detection: UV detection is suitable if the compound and its degradants have a chromophore. Mass spectrometry (MS) detection is highly recommended for identifying the mass of the degradation products, which aids in their structural elucidation.

Predicted Stability Profile of Azepan-1-yl(cyclopentyl)acetonitrile

The following table summarizes the expected stability of Azepan-1-yl(cyclopentyl)acetonitrile in different solvent types under various conditions, based on general chemical principles.

Solvent TypeConditionExpected StabilityPrimary Degradation Pathway
Aprotic (e.g., Acetonitrile, THF, Dichloromethane)Room Temperature, Protected from LightGood Minimal degradation expected.
Elevated Temperature (e.g., 60°C)Moderate Potential for slow retro-Strecker reaction.
Protic, Non-aqueous (e.g., Methanol, Ethanol)Room TemperatureModerate Slow solvolysis of the nitrile group.
Elevated TemperaturePoor to Moderate Accelerated solvolysis.
Aqueous, Neutral pH Room TemperaturePoor to Moderate Hydrolysis of the nitrile group.
Elevated TemperaturePoor Accelerated hydrolysis.
Aqueous, Acidic pH Room TemperaturePoor Acid-catalyzed hydrolysis of the nitrile.
Aqueous, Basic pH Room TemperaturePoor Base-catalyzed hydrolysis of the nitrile.

Visualizing Degradation Pathways and Experimental Workflows

To further clarify the potential stability issues and the experimental approach to investigating them, the following diagrams are provided.

cluster_hydrolysis Hydrolytic Degradation cluster_retro_strecker Retro-Strecker Reaction Parent Azepan-1-yl(cyclopentyl)acetonitrile Amide Amide Intermediate Parent->Amide + H2O (Acid or Base) Carboxylic_Acid Carboxylic Acid Degradant Amide->Carboxylic_Acid + H2O (Acid or Base) Parent_RS Azepan-1-yl(cyclopentyl)acetonitrile Iminium Iminium Ion + Cyanide Parent_RS->Iminium Reversible

Caption: Primary degradation pathways of Azepan-1-yl(cyclopentyl)acetonitrile.

Start Start: Suspected Degradation Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Analyze Samples by HPLC-UV/MS Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products and Pathways HPLC_Analysis->Identify_Degradants Optimize_Conditions Optimize Experimental/Storage Conditions Identify_Degradants->Optimize_Conditions End End: Stable Compound Optimize_Conditions->End

Caption: Experimental workflow for investigating stability issues.

References

  • NROChemistry. Strecker Synthesis. [Link]

  • Pascal, R., & Pross, A. (2015). The nature and origin of life: a different kind of challenge for chemistry.
  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. [Link]

  • Bakeer, W., & Abdel-Salam, H. (2018). Forced degradation studies. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 43, pp. 1-52). Academic Press.
  • Pharma Guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Stankova, I., Chayrov, R., & Yurukov, B. (2022). Hydrolytic stability of new amantadine analogues including aromatic amino acids. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

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  • National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Leiden University. (2010). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. [Link]

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  • The Journal of Organic Chemistry. Synthesis of Saturated N-Heterocycles. [Link]

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  • The University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ResearchGate. (2019). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. [Link]

  • IVT Network. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • National Taiwan Normal University. (2010). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

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Troubleshooting unexpected results in Azepan-1-yl(cyclopentyl)acetonitrile experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving Azepan-1-yl(cyclopentyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis and handling of this α-aminonitrile. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can address unexpected results with confidence.

Troubleshooting Guide: Common Experimental Issues

The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, typically via a Strecker-type reaction, involves the condensation of cyclopentanecarboxaldehyde, azepane, and a cyanide source.[1][2] While conceptually straightforward, this three-component reaction can be sensitive to various parameters, leading to unexpected outcomes.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is one of the most common issues. The root cause often lies in the equilibrium and stability of the intermediates or the integrity of the starting materials.

Potential Cause 1: Incomplete Imine/Iminium Ion Formation The cornerstone of the Strecker reaction is the formation of an iminium ion intermediate from the reaction between cyclopentanecarboxaldehyde and azepane.[3] This condensation reaction releases water. If water is not effectively removed, the equilibrium can shift back towards the starting materials, reducing the concentration of the key electrophile that reacts with the cyanide ion.[1][4]

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Dehydrating Agents: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to sequester the water formed in situ.[4][5]

  • Starting Material Quality: Cyclopentanecarboxaldehyde can oxidize to cyclopentanecarboxylic acid upon prolonged exposure to air.[6] Use a freshly opened bottle or distill the aldehyde prior to use. Azepane is a colorless liquid that can absorb atmospheric CO₂ and water; ensure its purity before use.[7]

Potential Cause 2: Cyanide Source Reactivity and Addition The nucleophilicity of the cyanide source is critical. While hydrogen cyanide (HCN) is highly reactive, it is also extremely toxic.[4] Safer alternatives like sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN) are commonly used, but their reactivity can be influenced by reaction conditions.[3][8]

Solutions:

  • pH Control: When using alkali metal cyanides (NaCN, KCN), the in-situ generation of HCN is often promoted by a slightly acidic medium (e.g., using ammonium chloride, NH₄Cl).[4] However, for a secondary amine like azepane, the amine itself can act as the base. Careful control of pH is necessary; if the solution is too acidic, the amine will be fully protonated and non-nucleophilic. If too basic, the cyanide addition can be slow.

  • Catalyst Use: While often uncatalyzed, some Strecker-type reactions benefit from Lewis acid or organocatalysts to activate the imine intermediate.[2][5] However, catalyst efficiency can be highly solvent-dependent, with polar solvents sometimes being detrimental.[5]

Experimental Protocol: General Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

  • To a solution of azepane (1.0 eq.) in anhydrous methanol (MeOH) in an oven-dried, nitrogen-flushed flask, add cyclopentanecarboxaldehyde (1.0 eq.) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C and add a solution of potassium cyanide (KCN) (1.1 eq.) in water or an alternative cyanide source like TMSCN.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Q2: My NMR spectrum shows unreacted starting materials and an unexpected byproduct. What could this be?

The presence of starting materials points to an incomplete reaction (see Q1). The appearance of byproducts often indicates a competing reaction pathway.

Potential Cause: Formation of Cyclopentyl Cyanohydrin If cyclopentanecarboxaldehyde does not efficiently form the imine with azepane, it can be directly attacked by the cyanide nucleophile. This side reaction produces the corresponding cyanohydrin: 2-cyclopentyl-2-hydroxyacetonitrile.[4] This is more likely if the amine is sterically hindered or its nucleophilicity is compromised (e.g., by excessively acidic conditions).

Diagnostic Signals:

  • ¹H NMR: Look for a characteristic methine proton (CH) signal adjacent to both the hydroxyl and nitrile groups.

  • IR Spectroscopy: A strong, broad absorption band around 3400 cm⁻¹ (O-H stretch) and a sharp band around 2250 cm⁻¹ (C≡N stretch) would be indicative of the cyanohydrin.

Solutions:

  • Pre-formation of Imine: Allow the aldehyde and amine to stir together for a sufficient period (e.g., 1-2 hours) before introducing the cyanide source. This maximizes the concentration of the desired imine intermediate.[3]

  • Control Order of Addition: Ensure the cyanide source is added to the mixture of the aldehyde and amine, not the other way around.

Q3: The purified product seems to degrade over time or during workup. Is Azepan-1-yl(cyclopentyl)acetonitrile unstable?

α-Aminonitriles can be sensitive to certain conditions, particularly moisture and strong acids or bases, which can lead to hydrolysis.[1][9]

Potential Cause: Hydrolysis of the Nitrile or Reversion

  • Nitrile Hydrolysis: Exposure to acidic or basic aqueous conditions, especially with heating, can hydrolyze the nitrile functional group to a carboxylic acid, forming 2-(azepan-1-yl)-2-cyclopentylacetic acid.[3][4]

  • Reversion to Imine: α-Aminonitriles can be in equilibrium with their iminium-cyanide precursors. In the presence of water, the iminium ion can be hydrolyzed back to the aldehyde and amine, leading to decomposition.

Solutions:

  • Neutral Workup: During the workup, avoid strong acid or base washes if possible. Use saturated sodium bicarbonate solution for mild basic washes and brine.

  • Thorough Drying: Ensure the final product is thoroughly dried and free of residual solvent and water.

  • Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended for similar aldehydes and amines).[6][10]

Parameter Recommendation Rationale
Reaction Atmosphere Inert (N₂ or Ar)Prevents oxidation of aldehyde and reaction with atmospheric CO₂/H₂O.
Solvent Anhydrous Methanol/EthanolGood solubility for reagents; protic nature can facilitate imine formation.
Temperature 0 °C to Room TempBalances reaction rate with stability of intermediates and product.
Workup pH Neutral to slightly basicMinimizes hydrolysis of the nitrile and reversion to starting materials.[1][9]
Storage 2-8°C, under N₂, darkEnhances long-term stability by preventing degradation pathways.[6][10]
Table 1: Recommended Experimental and Storage Conditions

Workflow & Troubleshooting Diagrams

G cluster_0 Synthesis Workflow A 1. Mix Azepane & Cyclopentanecarboxaldehyde (Anhydrous Solvent, 0°C -> RT) B 2. Add Cyanide Source (e.g., KCN, TMSCN) (0°C -> RT, 12-24h) A->B C 3. Aqueous Workup (Extraction with EtOAc) B->C D 4. Purification (Silica Gel Chromatography) C->D E Final Product: Azepan-1-yl(cyclopentyl)acetonitrile D->E

Caption: General workflow for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile.

G Start Low Yield or Impure Product Check_SM Check Purity of Starting Materials (Aldehyde, Amine) Start->Check_SM SM_Impure Purify Starting Materials (e.g., Distillation) Check_SM->SM_Impure No Check_Conditions Reaction Conditions Anhydrous? Check_SM->Check_Conditions Yes Not_Anhydrous Use Oven-Dried Glassware, Anhydrous Solvents, Inert Atmosphere Check_Conditions->Not_Anhydrous No Check_Workup Analyze Byproducts (NMR, LC-MS) Check_Conditions->Check_Workup Yes Cyanohydrin Side Product: Cyanohydrin? (Aldehyde + CN-) Check_Workup->Cyanohydrin Yes Hydrolysis Side Product: Hydrolysis? (Nitrile -> Acid) Check_Workup->Hydrolysis Yes Fix_Cyanohydrin Solution: Pre-form imine before adding cyanide source Cyanohydrin->Fix_Cyanohydrin Success Improved Yield & Purity Fix_Cyanohydrin->Success Fix_Hydrolysis Solution: Use neutral workup, avoid excess H2O/heat Hydrolysis->Fix_Hydrolysis Fix_Hydrolysis->Success

Caption: Decision tree for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for Azepan-1-yl(cyclopentyl)acetonitrile? A: While a published spectrum for this exact molecule is not readily available, we can predict the key signals based on its structure and data from similar compounds.[11][12]

  • ¹H NMR: Expect complex multiplets for the azepane and cyclopentyl ring protons, likely in the 1.5-3.0 ppm range. A key singlet or doublet for the alpha-proton (the one between the nitrogen and the nitrile) would be further downfield, potentially 3.5-4.5 ppm.

  • ¹³C NMR: The nitrile carbon (C≡N) will appear significantly downfield, around 115-125 ppm. The alpha-carbon will be in the 50-65 ppm range. The carbons of the azepane and cyclopentyl rings will appear in the aliphatic region, typically 20-50 ppm.

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like ethyl acetate/hexanes. The product, being more polar than the starting aldehyde but likely less polar than azepane, should have a distinct Rf value. Staining with potassium permanganate is effective for visualizing the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's molecular ion peak (m/z for C₁₃H₂₂N₂ is 206.33).[13][14]

Q: Are there any specific safety precautions for this reaction? A: Yes. The primary hazard is the use of a cyanide source.

  • Cyanide Handling: All operations involving KCN, NaCN, or TMSCN must be conducted in a well-ventilated chemical fume hood.[15] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17]

  • Quenching: Be aware that quenching a reaction containing cyanide with acid will generate highly toxic hydrogen cyanide (HCN) gas. A quench with an oxidizing agent like bleach (sodium hypochlorite) in a basic solution can be used to destroy excess cyanide, but this must be done carefully with temperature control.

  • Reagent Handling: Azepane is a corrosive liquid with an ammonia-like odor.[7] Cyclopentanecarboxaldehyde is a flammable liquid and an irritant.[6][18] Handle both with care in a fume hood.

Q: Can I use a different amine or aldehyde in this reaction? A: Yes, the Strecker reaction is broadly applicable for the synthesis of various α-aminonitriles.[1][19] Using different aldehydes, ketones, or amines will produce the corresponding substituted α-aminonitriles. However, reaction conditions, times, and yields may vary significantly and require re-optimization.[5]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Google Patents. (n.d.).
  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. [Link]

  • Google Patents. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Reddit. (2022). Strecker Synthesis & Gabriel Synthesis: to memorize or not to memorize pathway. [Link]

  • PubChem. (n.d.). Azepane. [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]

  • Scribd. (n.d.). jm5c00528_si_003. [Link]

  • Google Patents. (n.d.).
  • AA Blocks. (2025). Safety Data Sheet. [Link]

Sources

Optimization of reaction conditions for Azepan-1-yl(cyclopentyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of α-aminonitriles, specifically focusing on Azepan-1-yl(cyclopentyl)acetonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize conditions, and achieve reliable, high-yield results.

I. Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile is a variation of the Strecker reaction, a three-component condensation of an aldehyde (cyclopentanecarboxaldehyde), a secondary amine (azepane), and a cyanide source.[1][2][3] Success hinges on the efficient formation of a cyclopentyliden-azepanium intermediate, which is then trapped by the cyanide nucleophile.

Question 1: My reaction yield is consistently low. What are the most probable causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors related to the delicate equilibrium of the reaction. The primary challenge is ensuring the formation and stability of the key iminium ion intermediate.

Core Causality: The reaction proceeds via the formation of an iminium ion from cyclopentanecarboxaldehyde and azepane, which is then attacked by the cyanide ion.[1][4] If iminium formation is slow or reversible, or if side reactions consume the starting materials, the overall yield will suffer.

Troubleshooting Decision Workflow:

G start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality iminium_formation 2. Optimize Iminium Ion Formation reagent_quality->iminium_formation Reagents OK reagent_quality_sol - Use freshly distilled aldehyde. - Ensure azepane is pure. - Dry solvents rigorously. - Check stoichiometry (often 1:1:1.2 amine:aldehyde:cyanide). reagent_quality->reagent_quality_sol cyanide_addition 3. Evaluate Cyanide Addition Step iminium_formation->cyanide_addition Formation Optimized iminium_sol A. Pre-form the iminium ion by stirring aldehyde and amine for 30-60 min before adding cyanide. B. Add a catalyst: - Brønsted Acid (e.g., Formic Acid) - Lewis Acid (e.g., InCl3, Yb(OTf)3) C. Use Dean-Stark trap to remove water. iminium_formation->iminium_sol workup_loss 4. Check Work-up & Purification cyanide_addition->workup_loss Addition Optimized cyanide_sol - Switch to Trimethylsilyl cyanide (TMSCN) for better solubility in organic solvents. - Control temperature (0 °C to RT) to prevent side reactions. - Check pH; cyanide requires mildly acidic to neutral conditions for optimal reactivity. cyanide_addition->cyanide_sol workup_loss_sol - Product is basic; ensure aqueous phase is basic (pH > 9) during extraction. - Use amine-deactivated silica gel for chromatography (add 1% Et3N to eluent). workup_loss->workup_loss_sol

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC/LC-MS analysis shows multiple spots, including one at the aldehyde's Rf. What are the likely side products?

Answer: The presence of multiple byproducts points to competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Cyclopentyl Cyanohydrin: This is the most common side product, arising from the direct nucleophilic attack of cyanide on the cyclopentanecarboxaldehyde carbonyl.

    • Causality: The carbonyl carbon of the aldehyde is electrophilic. If the concentration of free cyanide is high before the iminium ion is formed, cyanohydrin formation can compete effectively.

    • Solution: Pre-form the iminium ion. Mix the cyclopentanecarboxaldehyde and azepane in your solvent and stir at room temperature for 30-60 minutes before adding the cyanide source. This shifts the equilibrium towards the iminium ion, making it the primary electrophile available for cyanide attack.

  • Unreacted Starting Materials: Significant amounts of unreacted aldehyde or amine suggest that iminium formation is inefficient.

    • Causality: This step is an equilibrium process that generates water. In very dry solvents, the equilibrium may be slow; in wet solvents, the equilibrium may favor the starting materials (Le Chatelier's principle).

    • Solution: Use a catalyst to accelerate iminium formation. Mild Brønsted or Lewis acids can activate the carbonyl group.[5][6] For larger-scale reactions, removing water with a Dean-Stark apparatus can drive the reaction to completion.

Question 3: The reaction is very slow or stalls completely. How can I increase the reaction rate?

Answer: Reaction kinetics are influenced by concentration, temperature, and catalysis.

  • Catalysis: As discussed, this is the most effective way to boost the rate. The catalyst's role is to make the aldehyde's carbonyl carbon more electrophilic, thereby speeding up the initial attack by the amine. A variety of catalysts have been reported for Strecker-type reactions.[2][6][7]

Catalyst TypeExample(s)Typical LoadingRationale
Brønsted Acid Formic Acid, Acetic Acid10-20 mol%Protonates the carbonyl oxygen, increasing electrophilicity.[5]
Lewis Acid Yb(OTf)₃, InCl₃, Sc(OTf)₃5-10 mol%Coordinates to the carbonyl oxygen, activating it for nucleophilic attack.[6]
Organocatalyst Thiourea derivatives5-10 mol%Activates the imine via hydrogen bonding for the cyanide addition step.
Solid Acid Montmorillonite KSF ClayBy weightProvides an acidic surface to promote the reaction; easily filtered off.[7]
  • Temperature: Most Strecker syntheses are run between 0 °C and room temperature. While increasing the temperature will increase the rate, it can also promote side reactions or decomposition. We recommend starting at room temperature and only gently heating (e.g., to 40-50 °C) if the reaction is clean but slow, while monitoring by TLC.

  • Solvent Choice: The polarity of the solvent can influence the stability of the charged iminium intermediate. Protic solvents like methanol or ethanol can facilitate proton transfers, but aprotic solvents like acetonitrile or THF are also commonly used, especially with TMSCN.[8][9]

II. Frequently Asked Questions (FAQs)

Question 1: What is the detailed reaction mechanism for this synthesis?

Answer: The reaction follows the established three-step mechanism of the Strecker synthesis.[1]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Aldehyde Cyclopentanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Azepane Amine->Hemiaminal Iminium Iminium Ion + H2O Hemiaminal->Iminium - H2O Product Azepan-1-yl(cyclopentyl) acetonitrile Iminium->Product Cyanide Cyanide (CN⁻) Cyanide->Product

Caption: Reaction mechanism for Azepan-1-yl(cyclopentyl)acetonitrile synthesis.

  • Iminium Ion Formation: The nitrogen of the secondary amine (azepane) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. This forms a transient hemiaminal intermediate, which then dehydrates (loses a water molecule) to form the electrophilic iminium ion. This step is often the rate-limiting step and is reversible.[10]

  • Nucleophilic Attack: The cyanide anion (from a source like NaCN, KCN, or TMSCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[4] This forms the stable C-C bond, yielding the final α-aminonitrile product.

Question 2: How do I choose the best cyanide source for my experiment?

Answer: The choice of cyanide source involves a trade-off between reactivity, safety, and experimental convenience.

Cyanide SourceFormulaKey AdvantagesKey Disadvantages
Sodium/Potassium Cyanide NaCN / KCNInexpensive, readily available.[1]Highly toxic solid, requires careful handling.[4] Poorly soluble in many organic solvents; often requires protic or aqueous media.
Trimethylsilyl cyanide (CH₃)₃SiCNExcellent solubility in aprotic organic solvents (THF, CH₂Cl₂, MeCN).[8][7] Generally considered safer to handle than alkali metal cyanides.More expensive. Reacts with protic solvents (e.g., methanol, water).
Hydrogen Cyanide HCNHighly reactive.Extremely toxic and volatile gas.[4] Rarely used in modern laboratory settings without specialized equipment.

Recommendation: For laboratory-scale synthesis, Trimethylsilyl cyanide (TMSCN) is highly recommended due to its superior solubility and improved safety profile.[8] If using NaCN or KCN, a two-phase system or a protic solvent like methanol may be necessary to facilitate the reaction.

Question 3: How should I monitor the reaction and characterize the final product?

Answer:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): This is the most straightforward method. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1) and visualize with a UV lamp and/or a potassium permanganate stain. You should see the consumption of the aldehyde and the appearance of a new, typically higher Rf spot for the product.

    • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry can track the disappearance of reactants and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C₁₃H₂₂N₂ is approx. 206.33).[11]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Key signals to look for in ¹H NMR include the characteristic singlet or doublet for the α-proton (the one between the nitrile and the azepane ring) and the multiplets for the cyclopentyl and azepane rings.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.

III. Reference Experimental Protocol

This protocol is a robust starting point based on common procedures for Strecker-type syntheses.[6][8] Optimization may be required.

Materials:

  • Cyclopentanecarboxaldehyde (1.0 eq)

  • Azepane (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.05 eq)

  • Anhydrous Acetonitrile (Solvent)[9][12]

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile.

  • Add cyclopentanecarboxaldehyde (1.0 eq) and azepane (1.0 eq).

  • Add the catalyst, Yb(OTf)₃ (0.05 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add TMSCN (1.2 eq) dropwise via syringe. Caution: TMSCN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 1% triethylamine added to the eluent system to prevent product tailing).

  • Characterize the purified product using NMR, IR, and MS to confirm its identity as Azepan-1-yl(cyclopentyl)acetonitrile.[11]

IV. References

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. doi: 10.47059/alinteri/V36I1/AJAS21048

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Iram, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1219. [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(59). [Link]

  • Jakubke, H.-D. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Gualandris, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2008–2023. [Link]

  • Iram, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

  • Duchateau, A. L. L., et al. (2004). High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1055(1-2), 235-9. doi: 10.1016/j.chroma.2004.08.132

  • Ghafuri, H., et al. (2014). ChemInform Abstract: Aqueous Formic Acid: An Efficient, Inexpensive and Environmentally Friendly Organocatalyst for Three-Component Strecker Synthesis of α-Aminonitriles (IV) and Imines (V) with Excellent Yields. ResearchGate. Retrieved from [Link]

  • Souissi, S., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(50), 29999-30006. [Link]

  • ConnectSci. (n.d.). Free Energy Relationship of Substituent Effects on Nucleophilic Substitution Reactions of Butyl Methyl Chlorophosphate with Pyridines in Acetonitrile. Australian Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Lee, I., et al. (1983). Nucleophilic substitution at a trigonal carbon. Part 5. Substituent effects in the reactions of aromatic acyl bromides with methanol in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 1539-1544. [Link]

Sources

Technical Support Center: Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that the purity of an intermediate is paramount to the success of subsequent synthetic steps and the integrity of final results. This document provides in-depth technical guidance and troubleshooting for the effective purification of Azepan-1-yl(cyclopentyl)acetonitrile (CAS 1119449-72-7).

Understanding the Molecule: An α-Aminonitrile

Azepan-1-yl(cyclopentyl)acetonitrile is an α-aminonitrile, a class of compounds characterized by a nitrile group and an amino group on the same carbon atom. Specifically, it features a tertiary amine (the azepane ring) which is basic, and a nitrile group which is polar and susceptible to hydrolysis.[1][2] This dual functionality dictates its behavior and presents unique challenges and opportunities for purification.

Key Physical & Chemical Properties

Understanding the fundamental properties of your target compound is the first step in designing a robust purification strategy.

PropertyValueSource
CAS Number 1119449-72-7[3][4]
Molecular Formula C₁₃H₂₂N₂[3][4]
Molecular Weight 206.33 g/mol [3][4]
Structure A cyclopentyl group and an azepane ring attached to a central acetonitrile carbon.[3]
Key Functional Groups Tertiary Amine, Nitrile[1]

Purification Strategy Decision Workflow

The optimal purification method depends on the nature of the crude material, the scale of the reaction, and the impurities present. The following workflow provides a logical path to selecting the most effective technique.

PurificationWorkflow cluster_start Initial Assessment cluster_methods Primary Purification Methods cluster_protocols Execution cluster_end Final Analysis Start Crude Product (Azepan-1-yl(cyclopentyl)acetonitrile) Analysis Analyze by TLC / LC-MS Identify Impurities Start->Analysis IsLiquid Is the product a high-boiling liquid? Analysis->IsLiquid AcidBase Acid-Base Extraction (Pre-purification) Analysis->AcidBase Basic/Acidic Impurities Present IsSolid Is the product a solid? IsLiquid->IsSolid Yes IsComplex Are impurities structurally similar / non-volatile? IsLiquid->IsComplex No Distillation Vacuum Distillation IsLiquid->Distillation Yes IsSolid->IsComplex No Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography IsComplex->Chromatography Yes PurityCheck Assess Purity (HPLC, NMR, GC-MS) Distillation->PurityCheck Recrystallization->PurityCheck Chromatography->PurityCheck AcidBase->IsLiquid AcidBase->IsSolid AcidBase->IsComplex

Caption: Decision workflow for purifying Azepan-1-yl(cyclopentyl)acetonitrile.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of α-aminonitriles in a direct question-and-answer format.

Q1: My compound is streaking badly on a standard silica gel column and TLC plate. What's causing this and how do I fix it?

A: This is the most common issue when purifying basic amines. The tertiary amine in your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[5][6] This acid-base interaction leads to poor peak shape, tailing, and often irreversible adsorption.

  • Solution 1: Mobile Phase Modifier: Add a small amount of a competing base to your eluent. Typically, 0.1-1% triethylamine (TEA) or a dilute solution of ammonia in methanol is highly effective.[5] This additive neutralizes the active sites on the silica, allowing your compound to elute cleanly.

  • Solution 2: Amine-Functionalized Silica: For a more robust solution, use an amine-functionalized stationary phase (often designated as "NH₂" or "KP-NH").[5][6] This pre-treated silica provides a basic surface, eliminating the need for mobile phase additives and allowing for simpler solvent systems like hexane/ethyl acetate.[5]

Q2: How can I efficiently remove unreacted starting materials like azepane or acidic byproducts?

A: Acid-base extraction (liquid-liquid extraction) is an exceptionally powerful technique for this purpose before committing to chromatography. The basicity of the tertiary amine is the key.

  • Principle: By dissolving your crude product in an organic solvent (e.g., ethyl acetate, DCM) and washing with a dilute aqueous acid (e.g., 1M HCl), your basic amine product will be protonated, forming a water-soluble salt that moves to the aqueous layer. Neutral impurities remain in the organic layer. Acidic impurities will also be deprotonated and may move to the aqueous layer. You can then separate the layers, basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to regenerate the free amine, and extract it back into an organic solvent. This process is illustrated below.

AcidBaseExtraction cluster_acid Step 1: Acid Wash (e.g., 1M HCl) cluster_base Step 2: Basify Aqueous Layer & Re-extract compound Crude Mixture in Organic Solvent Your Product (R₃N) Neutral Impurity Acidic Impurity organic1 Organic Layer Neutral Impurity compound->organic1 Separate Layers aqueous1 Aqueous Layer (Acidic) Protonated Product (R₃NH⁺Cl⁻) Deprotonated Acidic Impurity compound->aqueous1 Separate Layers aqueous2 Aqueous Layer (Basic) Salts (NaCl, etc.) Deprotonated Acidic Impurity aqueous1->aqueous2 Add Base (NaOH), then add fresh organic solvent organic2 Fresh Organic Layer Purified Product (R₃N) aqueous1->organic2 Add Base (NaOH), then add fresh organic solvent

Caption: Principle of Acid-Base Extraction for Amine Purification.

Q3: My product appears to be decomposing when I try to distill it. What are my options?

A: Nitriles, especially those with adjacent heteroatoms, can be thermally sensitive. High temperatures required for atmospheric distillation can lead to decomposition.

  • Solution: Vacuum Distillation: If your compound has a boiling point above 150°C at atmospheric pressure, you must use vacuum distillation.[7] By reducing the pressure, you significantly lower the boiling point, allowing the compound to distill at a temperature where it is stable. For best results, conduct the distillation at a pressure where your compound boils between 45°C and 180°C.[7]

Q4: I have a solid product, but I'm struggling to find a good recrystallization solvent. What is the procedure?

A: Recrystallization is an excellent method for purifying solids, but solvent selection is critical.[8][9]

  • The Ideal Solvent: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[8]

  • Screening Protocol:

    • Place a small amount of your crude solid in several different test tubes.

    • Add a small amount of a different solvent (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) to each tube at room temperature. A good candidate will not dissolve the solid.

    • Heat the tubes that did not show dissolution. If the solid dissolves completely upon heating, you have a potential solvent.

    • Cool the successful tubes to room temperature and then in an ice bath. The solvent that yields clean, abundant crystals is your best choice.

    • If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Q5: How do I confirm the purity of my final product?

A: Purity assessment is a critical final step. A single method is often insufficient.[10]

  • Qualitative Check (TLC): A quick check using Thin-Layer Chromatography should show a single spot. Use a mobile phase system similar to what you used for column chromatography.

  • Quantitative Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) will provide a quantitative purity value (e.g., 99.5% area).[11][12]

  • Structural Confirmation (NMR/MS): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight.[11][13]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with TEA modifier)

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (approx. 2-3 times the weight of your crude), and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Wet-pack a glass column with your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., moving towards a higher percentage of ethyl acetate) if necessary.

  • Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude material (1 part) in a suitable organic solvent like ethyl acetate (10-20 parts).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 10 parts). Combine the aqueous layers. The product is now in the aqueous layer.

  • Neutral Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (10 parts) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH or saturated NaHCO₃ solution until the pH is >10. A precipitate or oil (your product) should form.

  • Re-extraction: Extract the basified aqueous solution with fresh ethyl acetate (3 x 15 parts).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Finance Fusion. (2025, April 18). 5 Nitrile Hydrolysis Steps.
  • Google Patents. (n.d.). Purification of nitriles - US2388506A.
  • Google Patents. (n.d.). Distillation of nitriles - US2616838A.
  • Matrix Fine Chemicals. (n.d.). 2-(AZEPAN-1-YL)ACETONITRILE | CAS 54714-50-0. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]

  • BD Biosciences. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.
  • Google Patents. (n.d.). CN108698983A - Systems and methods for producing nitriles.
  • ResearchGate. (n.d.). Purification of Acetonitrile. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • Globe Thesis. (2015, February 26). Study On The High Accuracy Purity Assessment Methods For The Essential Pure Amino Acids. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Yeole, R. D., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]

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Overcoming challenges in the scale-up synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

Welcome to the technical support center for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the lab-scale synthesis and large-scale production of this α-aminonitrile.

The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile is most commonly achieved via a Strecker reaction, a three-component condensation of cyclopentanecarboxaldehyde, azepane, and a cyanide source.[1][2] While robust, scaling this reaction presents distinct challenges related to reaction control, product purity, and safety. This document provides practical, experience-based solutions to navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Q1: My reaction is showing a strong exotherm upon adding the cyanide source, and the product yield is inconsistent. What's happening and how can I control it?

A1: This is a classic scale-up challenge for Strecker-type reactions.[2][3] The formation of the α-aminonitrile is an exothermic process. On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can lead to a rapid temperature increase, causing side reactions, degradation of the product, and potentially dangerous runaway conditions.

  • Root Cause Analysis:

    • Imine Formation: The initial reaction between cyclopentanecarboxaldehyde and azepane to form the iminium intermediate is reversible and can be exothermic.[4][5]

    • Nucleophilic Attack: The subsequent attack of the cyanide anion on the iminium ion is the primary heat-generating step.[4]

    • Scale-Up Thermal Dynamics: Heat generation increases with the cube of the reactor scale (volume), while heat removal capacity only increases with the square (surface area). This mismatch is a critical scale-up parameter.

  • Solutions & Protocols:

    • Controlled Reagent Addition: Do not add the cyanide source all at once. Use a syringe pump or a pressure-equalizing dropping funnel to add the cyanide solution (e.g., NaCN or KCN in water) subsurface at a controlled rate. This allows the reactor's cooling system to manage the heat generated.

    • Pre-formation of the Imine: Consider a two-step approach. First, mix cyclopentanecarboxaldehyde and azepane in the reaction solvent at a lower temperature (e.g., 0-5 °C) to form the imine in situ before slowly introducing the cyanide source.

    • Choice of Cyanide Source: While trimethylsilyl cyanide (TMSCN) can be used, aqueous solutions of sodium cyanide (NaCN) or potassium cyanide (KCN) are often preferred for large-scale operations due to cost and easier handling of the aqueous waste stream.[6] However, their use requires careful pH control to avoid the generation of highly toxic hydrogen cyanide (HCN) gas.[7][8]

Q2: I'm observing a significant amount of an impurity that I suspect is the corresponding cyanohydrin. How can I minimize its formation?

A2: Cyanohydrin formation is a common competing reaction where the cyanide ion attacks the starting aldehyde (cyclopentanecarboxaldehyde) instead of the imine.

  • Root Cause Analysis:

    • The equilibrium between the aldehyde/amine and the imine may not fully favor the imine. Excess aldehyde present in the reaction mixture is susceptible to nucleophilic attack by cyanide.

    • The rate of imine formation might be slower than the rate of cyanohydrin formation, especially if there are steric hindrances or if the reaction conditions are not optimal.

  • Solutions & Protocols:

    • Optimize Reagent Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the amine (azepane) to push the equilibrium towards imine formation, ensuring minimal free aldehyde is present when the cyanide is added.

    • Control the Order of Addition: As mentioned in A1, pre-forming the imine by allowing the aldehyde and amine to react for a period (e.g., 30-60 minutes) before cyanide addition is highly effective.

    • pH Control: Maintaining a slightly basic pH can favor the imine formation and stability over the cyanohydrin.

Q3: My product is degrading during workup and purification by silica gel chromatography. Why is this happening?

A3: α-Aminonitriles can be unstable, particularly under acidic or strongly basic conditions, or when exposed to heat.[9]

  • Root Cause Analysis:

    • Retro-Strecker Reaction: The formation of α-aminonitriles is reversible. Heat or interaction with acidic surfaces (like standard silica gel) can cause the molecule to revert to the starting imine and cyanide, which can then hydrolyze back to the aldehyde and amine.[9]

    • Hydrolysis: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, especially if the workup involves prolonged exposure to strong acids or bases.[9]

    • On-Column Degradation: The basic amine functionality of your product interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing, poor separation, and on-column decomposition.[9]

  • Solutions & Protocols:

    • Use Deactivated Silica: For chromatography, use silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites.

    • Alternative Purification: Avoid chromatography at scale if possible. Explore other purification methods:

      • Crystallization: If the product is a solid, developing a crystallization procedure is the most scalable and efficient purification method.

      • Acid/Base Extraction: Utilize the basicity of the amine. Extract the crude product into an acidic aqueous solution (e.g., dilute HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the pure product back into an organic solvent.

    • Minimize Heat Exposure: Concentrate fractions under reduced pressure at low temperatures (e.g., < 40 °C).

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this reaction at scale?

A: For scale-up, an ideal solvent should be cost-effective, have a suitable boiling point for temperature control, and allow for easy product isolation. Toluene or methyl tert-butyl ether (MTBE) are often good choices. Protic solvents like methanol or ethanol can also be used and may facilitate the reaction, but can sometimes complicate the workup. Solvent-free conditions have also been reported for Strecker reactions and can be a "greener" alternative if the reaction proceeds efficiently.[10]

Q: How do I safely handle and quench a large-scale reaction involving cyanide?

A: Extreme caution is mandatory. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with continuous HCN monitoring.

  • Quenching Protocol: The safest way to quench residual cyanide is by adding an excess of aqueous sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10).[7] This oxidizes the cyanide to the much less toxic cyanate ion (OCN⁻) or ultimately to nitrogen and carbonate.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the bleach solution, ensuring the temperature does not rise significantly.

    • Stir for several hours to ensure complete destruction of cyanide.

    • Test the aqueous waste for the absence of cyanide using commercially available test strips before disposal.

Q: Can I use a catalyst to improve the reaction efficiency?

A: Yes, various catalysts can be employed. While the uncatalyzed reaction often proceeds well, catalysts can improve yields and reaction times. Lewis acids or certain organocatalysts have been shown to be effective.[1][11] For a large-scale process, a simple and inexpensive catalyst is preferable. However, it's crucial to evaluate the cost, toxicity, and ease of removal of any catalyst before implementation.

Visual and Data Summaries

Experimental Workflow: Scale-Up Synthesis

The following diagram outlines a robust workflow for the scaled-up synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, incorporating critical safety and control steps.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Quench cluster_purification 4. Purification prep Inert Reactor (N2) Charge Solvent (e.g., Toluene) charge_aldehyde Charge Cyclopentanecarboxaldehyde prep->charge_aldehyde charge_azepane Charge Azepane charge_aldehyde->charge_azepane cool Cool to 0-5 °C charge_azepane->cool add_cyanide Slowly Add Aq. NaCN (Maintain T < 10 °C) cool->add_cyanide react Stir at RT (Monitor by TLC/LCMS) add_cyanide->react quench Quench with Bleach (pH > 10) (CAUTION: Exotherm) react->quench extract Separate Phases Extract Aqueous Layer quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4) Filter wash->dry concentrate Concentrate in vacuo (T < 40 °C) dry->concentrate purify Purify by: - Crystallization OR - Vacuum Distillation OR - Acid/Base Extraction concentrate->purify

Caption: Recommended workflow for the scale-up synthesis.

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
High Exotherm Rapid cyanide addition; Poor heat transferSlow, controlled addition of cyanide; Ensure adequate reactor cooling.
Low/Inconsistent Yield Side reactions (e.g., cyanohydrin); Product degradationPre-form imine; Optimize stoichiometry; Control temperature.
Cyanohydrin Impurity Excess aldehyde; Slow imine formationUse slight excess of amine; Pre-mix aldehyde and amine.
Product Degradation Retro-Strecker reaction; Hydrolysis; Acidic silicaUse deactivated silica; Avoid excessive heat; Purify via crystallization or extraction.[9]
Safety Hazard HCN gas generationMaintain basic pH (>9) during reaction and workup.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health (NIH). [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health (NIH). [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. StudyHippo. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. National Institutes of Health (NIH). [Link]

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Azepan-1-yl(cyclopentyl)acetonitrile degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azepan-1-yl(cyclopentyl)acetonitrile

Welcome to the technical support guide for Azepan-1-yl(cyclopentyl)acetonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to manage and prevent the degradation of this compound during research and development.

Troubleshooting Guide: Common Experimental Issues

Researchers often encounter issues related to compound stability. This section addresses specific problems you might observe during your experiments and provides actionable solutions based on chemical principles.

Issue 1: Unexpected Peaks Appear in My HPLC/LC-MS Chromatogram During Analysis.

You've run a sample of Azepan-1-yl(cyclopentyl)acetonitrile, and alongside your main peak, you observe new, unidentified peaks that were not present in the initial analysis of the batch.

Potential Causes and Solutions:

  • Hydrolytic Degradation: The most common cause is the hydrolysis of the nitrile functional group.[1][2] The α-aminonitrile structure is susceptible to reaction with water, especially under acidic or basic conditions. This occurs in a two-step process: first, conversion to an intermediate amide, followed by further hydrolysis to a carboxylic acid.[3][4][5]

    • Degradant 1: 2-(Azepan-1-yl)-2-cyclopentylacetamide (Amide derivative)

    • Degradant 2: 2-(Azepan-1-yl)-2-cyclopentylacetic acid (Carboxylic acid derivative)

    Solution:

    • pH Control: Ensure all your solvents and buffers are within a neutral pH range (approx. 6.5-7.5), unless your experiment explicitly requires otherwise. The hydrolysis of nitriles is often catalyzed by acid or base.[1][6]

    • Aqueous Sample Stability: If samples are prepared in aqueous solutions for analysis, run them as quickly as possible. If storage is necessary, keep them at low temperatures (2-8°C) for short durations and consider using aprotic organic solvents (like acetonitrile) for stock solutions.

    • Confirmation: Use LC-MS to confirm the identity of the new peaks. The amide degradant will have a mass increase of +18 Da (addition of H₂O), and the carboxylic acid will have a mass increase of +17 Da relative to the amide (or +35 Da relative to the parent, with the loss of the nitrile nitrogen).

  • Oxidative Degradation: The tertiary amine within the azepane ring is a prime target for oxidation.[7] This can be caused by dissolved oxygen in your solvents, exposure to air, or the presence of oxidizing agents. The most common product is the N-oxide.

    • Degradant 3: 1-(1-cyano-1-cyclopentylmethyl)azepane 1-oxide (N-oxide derivative)

    Solution:

    • Solvent Degassing: Degas your mobile phases and sample diluents to remove dissolved oxygen.

    • Inert Atmosphere: When storing the compound, especially in solution, consider purging the vial with an inert gas like nitrogen or argon.

    • Avoid Oxidants: Be mindful of other reagents in your solution that could act as oxidizing agents.

    • Confirmation: The N-oxide degradant will have a mass increase of +16 Da (addition of an oxygen atom).

Diagram: Primary Degradation Pathways

cluster_main Azepan-1-yl(cyclopentyl)acetonitrile cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Azepan-1-yl(cyclopentyl)acetonitrile (Parent Compound) B 2-(Azepan-1-yl)-2-cyclopentylacetamide (Amide Degradant) A->B H₂O / H⁺ or OH⁻ (Mild Conditions) D 1-(1-cyano-1-cyclopentylmethyl)azepane 1-oxide (N-Oxide Degradant) A->D Oxidizing Agent (e.g., H₂O₂, Air) C 2-(Azepan-1-yl)-2-cyclopentylacetic acid (Carboxylic Acid Degradant) B->C H₂O / H⁺ or OH⁻ (Forced Conditions)

Caption: Predicted primary degradation pathways.

Issue 2: The Potency or Purity of My Compound Decreases Over Time, Even When Stored as a Solid.

You've stored your solid compound according to standard procedures, but a re-analysis after several weeks or months shows a significant drop in purity.

Potential Causes and Solutions:

  • Photodegradation: Many organic molecules, particularly those with heteroatoms like nitrogen, are sensitive to light, especially UV light.[8] Energy from light can break chemical bonds and lead to complex degradation pathways.[9][10] Solution:

    • Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to block light.[11]

    • Minimize Exposure: During weighing and sample preparation, minimize exposure to direct, bright laboratory light.

  • Thermal Degradation: Although many solids are stable at room temperature, elevated temperatures can accelerate degradation. This is especially true if the compound has a low melting point or is not highly crystalline. Solution:

    • Controlled Storage: Store the compound at recommended temperatures. For long-term storage, keeping it in a refrigerator (2-8°C) or freezer (-20°C) is advisable. Always refer to the supplier's storage recommendations.[8]

    • Monitor Storage Conditions: Ensure that storage locations maintain a consistent temperature. Avoid storing samples near heat sources like ovens or instruments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural liabilities of Azepan-1-yl(cyclopentyl)acetonitrile?

The molecule has two primary points of chemical instability:

  • The Nitrile Group (-C≡N): This group is susceptible to hydrolysis, which converts it first to an amide and then to a carboxylic acid. This is one of the most common degradation pathways for nitrile-containing pharmaceuticals.[2][12]

  • The Tertiary Amine: The nitrogen atom in the azepane ring is a nucleophilic and redox-active center. It can be easily oxidized to form an N-oxide.[7] As an α-aminonitrile, the C-H bond adjacent to both the nitrogen and the nitrile group can also be a site for oxidative reactions under certain conditions.[13][14]

Q2: How can I systematically determine the stability of my compound?

The best practice is to conduct a Forced Degradation Study , also known as stress testing.[15][16] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, allowing you to identify likely degradants and establish stability-indicating analytical methods.[17][18] This is a standard requirement in pharmaceutical development.[9]

Q3: What conditions should I use for a forced degradation study?

A typical forced degradation study exposes the drug substance to the following conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Stress Condition Typical Reagents and Conditions Primary Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°CHydrolysis of the nitrile group.
Basic Hydrolysis 0.1 M to 1 M NaOH, at room temp or heated to 60°CHydrolysis of the nitrile group (often faster than acidic).[19]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperatureOxidation of the tertiary amine to an N-oxide.
Thermal Degradation Solid and/or solution heated at 60-80°C (dry heat)General decomposition, thermolysis.
Photodegradation Expose solid and/or solution to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.Photolysis, cleavage of bonds, complex reactions.[20][21]

Q4: How can I prevent degradation during my routine experiments?

  • Solvent Choice: Prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO. Minimize the use of water where possible.

  • Buffer pH: If aqueous buffers are necessary, maintain a neutral pH and use them fresh.

  • Temperature Control: Keep samples, especially in solution, cool and on ice if they will be sitting on an autosampler for an extended period.

  • Light Protection: Work with amber glassware or foil-wrapped vials.

  • Headspace: For long-term storage of solutions, minimize the vial headspace to reduce oxygen exposure, or purge with an inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for stress testing Azepan-1-yl(cyclopentyl)acetonitrile.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Azepan-1-yl(cyclopentyl)acetonitrile

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation for Stressing:

    • For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. The final solution should contain a small percentage of ACN to ensure solubility.

    • Control Sample: Prepare a sample diluted with only water/ACN.

  • Application of Stress:

    • Acid: Add an equal volume of 2 M HCl. Heat at 80°C. Pull time points at 2, 6, 12, and 24 hours.

    • Base: Add an equal volume of 2 M NaOH. Keep at room temperature. Pull time points at 1, 4, 8, and 16 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours.

    • Thermal: Dilute stock with 50:50 ACN:Water. Heat at 80°C. Pull time points at 1, 3, and 7 days.

    • Photolytic: Dilute stock with 50:50 ACN:Water. Place in a photostability chamber. Analyze after exposure to the required light intensity. Run a dark control sample in parallel.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

    • Analyze all stressed samples, time-zero samples, and the control sample by HPLC-UV/MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the new peaks. Use the mass spectrometer to determine the mass of the degradants and propose structures (e.g., +18 Da for amide, +16 Da for N-oxide).

    • Calculate the percentage of degradation and ensure peak purity of the parent compound peak.

Diagram: Forced Degradation Experimental Workflow

cluster_stress Apply Stress Conditions (Target ~0.1 mg/mL) start Prepare 1 mg/mL Stock Solution in ACN acid Acidic Hydrolysis (HCl, 80°C) start->acid Dilute with stressor base Basic Hydrolysis (NaOH, RT) start->base Dilute with stressor oxid Oxidative (H₂O₂, RT) start->oxid Dilute with stressor therm Thermal (80°C) start->therm Dilute with stressor photo Photolytic (UV/Vis Light) start->photo Dilute with stressor quench Quench Reaction (Neutralize Acid/Base Samples) acid->quench base->quench oxid->quench therm->quench photo->quench dilute Dilute to Final Analytical Concentration quench->dilute analyze Analyze by HPLC-UV/MS dilute->analyze data Evaluate Data: - Identify Degradants - Calculate % Degradation - Assess Peak Purity analyze->data end Stability Profile Established data->end

Caption: A typical workflow for a forced degradation study.

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • Fukuyama, T., & Kuboyama, T. (2001). Novel Oxidative Transformation of α-Aminonitriles to Amides. Chemistry Letters, 30(10), 1034-1035. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. PMI-Science. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 833-856. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4938. Retrieved from [Link]

  • Moravek. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link]

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2016). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Advances, 6, 85634-85651. Retrieved from [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Critical Reviews in Pharmaceutical Sciences. Retrieved from [Link] criticalreviews.2011.604514

  • PubMed. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper Betle Extracts. Retrieved from [Link]

  • MDPI. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Foods, 13(13), 2097. Retrieved from [Link]

  • PubMed. (2005). Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 656-661. Retrieved from [Link]

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Technical Support Center: Managing Cytotoxicity of Azepan-1-yl(cyclopentyl)acetonitrile in Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the cytotoxic effects of novel compounds, with a focus on Azepan-1-yl(cyclopentyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address specific experimental challenges. Our approach is grounded in established principles of in vitro toxicology and cell biology to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions you may have when encountering unexpected cytotoxicity with a novel compound like Azepan-1-yl(cyclopentyl)acetonitrile.

Q1: My initial screen with Azepan-1-yl(cyclopentyl)acetonitrile shows high cytotoxicity across multiple cell lines. What are the first troubleshooting steps?

A1: When observing high cytotoxicity, the immediate goal is to confirm the effect is genuine and not an experimental artifact.[1] Before exploring complex biological mechanisms, systematically verify your experimental setup:

  • Confirm Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. A simple decimal error is a common source of unexpectedly high toxicity.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%.[1] Run a vehicle-only control to confirm it is not the source of cytotoxicity.

  • Check for Compound Precipitation: Poor solubility can lead to compound precipitation in the culture medium, which can cause non-specific cell death.[1] Visually inspect the wells for precipitates after compound addition. Test the compound's solubility in your specific culture medium beforehand.

  • Rule Out Contamination: Unforeseen cell death can be a sign of microbial contamination, particularly by insidious agents like mycoplasma which are not always visible by standard microscopy.[2] If you notice widespread cell death even in control wells, perform a mycoplasma test.[3]

  • Verify Reagent and Media Quality: Ensure that your cell culture medium, serum, and other supplements have not expired and are from trusted lots.[3] Abrupt changes in cell health can sometimes be traced back to a new bottle of media or serum.

Q2: How do I distinguish between a cytotoxic and a cytostatic effect of Azepan-1-yl(cyclopentyl)acetonitrile?

A2: This is a critical distinction. A cytotoxic effect causes cell death, while a cytostatic effect merely inhibits cell proliferation.[1] To differentiate them, you need to measure both cell viability and total cell number over time.

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells (e.g., increased trypan blue uptake or LDH release) and a reduction in the total cell count compared to the starting number.

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high. The cell count does not increase, but the cells are not dying.

A simple experimental approach involves setting up a time-course experiment (e.g., 24, 48, 72 hours) and, at each time point, performing a trypan blue exclusion assay to determine both the number of viable cells and the total number of cells.

Q3: What are the potential mechanisms of cytotoxicity for a molecule like Azepan-1-yl(cyclopentyl)acetonitrile?

A3: The structure of Azepan-1-yl(cyclopentyl)acetonitrile contains two key moieties that may contribute to cytotoxicity: a nitrile group (-C≡N) and an azepane ring .

  • Nitrile Group Metabolism: A primary concern for many nitrile-containing compounds is the potential for metabolic liberation of cyanide ions (CN⁻).[4] Cyanide is a potent inhibitor of mitochondrial respiration, leading to rapid ATP depletion and cell death. This process is often mediated by cytochrome P450 enzymes in the liver, but some cell lines possess metabolic capabilities.[4]

  • Oxidative Stress: Many small molecules induce cytotoxicity by generating reactive oxygen species (ROS), which overwhelms the cell's endogenous antioxidant defenses.[5][6] This leads to damage of lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.

  • Off-Target Kinase Inhibition: The azepane scaffold is a common feature in many pharmacologically active compounds, including kinase inhibitors.[7][8][9][10] While designed for a specific target, novel compounds can have off-target effects on essential cellular kinases, leading to cytotoxicity. For instance, inhibition of pathways like PI3K/Akt can induce apoptosis.[10]

  • Covalent Modification: The nitrile group can, under certain biological conditions, react with nucleophilic residues like cysteine in proteins, forming covalent adducts that may inactivate essential enzymes.[11]

Q4: Can I predict the toxicity of this compound before conducting extensive experiments?

A4: Yes, in silico toxicology tools can provide valuable early insights.[12][13] These computational methods use a compound's chemical structure to predict its potential for toxicity based on large datasets of known toxins.[14][15]

Web-based tools like ToxiM or admetSAR can predict various toxicological endpoints and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[14] While not a replacement for experimental validation, these tools can help prioritize compounds, flag potential liabilities (like mutagenicity or carcinogenicity), and guide your experimental design.[12][13][15]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to systematically investigate and manage the cytotoxicity of Azepan-1-yl(cyclopentyl)acetonitrile.

Guide 1: Systematic Investigation of High Cytotoxicity

If you have completed the initial checks from FAQ Q1 and confirmed the cytotoxicity is a genuine effect of the compound, follow this systematic workflow.

Workflow for Investigating Cytotoxicity

Cytotoxicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy A Initial Observation: High Cytotoxicity B Dose-Response & Time-Course (Determine IC50 at 24, 48, 72h) A->B Confirm effect C Select Assay: Metabolic (MTT) vs. Membrane Integrity (LDH) B->C Quantify toxicity D Assess Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D Determine mode of death H Optimize Exposure (Reduce concentration/duration) C->H Refine protocol E Measure Oxidative Stress (ROS-Glo, DCFDA) D->E Investigate cause F Hypothesize Target Pathway (e.g., Mitochondrial function, Kinase inhibition) E->F G Co-treatment with Antioxidant (e.g., N-acetylcysteine) F->G Test hypothesis I Modify Culture Conditions (Serum-free media) H->I

Caption: A systematic workflow for characterizing, investigating, and mitigating compound-induced cytotoxicity.

Protocol 1: Determining IC50 using MTT Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[16] This protocol will help you quantify the cytotoxic potency (IC50) of your compound.

Materials:

  • Cells of interest in complete culture medium

  • Azepan-1-yl(cyclopentyl)acetonitrile stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Dilution: Prepare serial dilutions of Azepan-1-yl(cyclopentyl)acetonitrile in complete culture medium. A common starting point is a 10-point, 2-fold dilution series starting from 100 µM. Also prepare a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be chosen based on the cell line's doubling time and the compound's expected mechanism.[17][18]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Guide 2: Mitigating Unwanted Cytotoxicity

If the compound's cytotoxicity is masking its intended biological effect or is too high for therapeutic relevance, the following strategies can be employed.

Troubleshooting Table: Mitigating Cytotoxicity
Problem Potential Cause Recommended Solution & Rationale
High cytotoxicity at low concentrations Intrinsic toxicity of the compound.1. Reduce Incubation Time: Shorten the exposure duration (e.g., from 48h to 24h or less). Some compounds require prolonged exposure to exert their effects, while others cause acute toxicity that can be managed with shorter treatment times.[17][18]2. Perform a Dose-Response Curve: Accurately determine the IC50 value to identify a sub-toxic concentration for further experiments.[1]
Cell death observed only in specific cell lines Cell line-specific sensitivity.1. Investigate Target Expression: If the intended target is known, compare its expression levels across sensitive and resistant cell lines.2. Analyze Metabolic Pathways: Different cell lines have varying metabolic capabilities (e.g., cytochrome P450 expression), which could lead to the production of toxic metabolites in sensitive lines.[1]
Suspected Oxidative Stress Compound induces high levels of ROS.1. Co-treat with an Antioxidant: Add a well-known antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM) to the culture medium along with your compound.[5][19] If NAC rescues the cells from cytotoxicity, it strongly suggests an oxidative stress-mediated mechanism.
Variable results between experiments Inconsistent experimental conditions.1. Standardize Procedures: Use cells within a consistent passage number range, standardize seeding density, and ensure incubation times and conditions are identical for every experiment.[1]2. Use Fresh Dilutions: Always prepare fresh compound dilutions for each experiment, as compound stability in aqueous media can be limited.[1]
Interaction with Serum Components Compound binds to proteins in Fetal Bovine Serum (FBS), altering its effective concentration or stability.1. Switch to Serum-Free Media: Adapt your cells to a serum-free or chemically-defined medium.[20][21][22] This eliminates the variability introduced by serum and provides a more defined experimental system.[23][24] Note that some cell lines may exhibit reduced viability or altered functionality in serum-free conditions initially.[24]
Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[25][26][27] It is an excellent orthogonal method to confirm results from metabolic assays like MTT.[16]

Materials:

  • Treated cell culture plate (from Protocol 1 setup)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher Scientific, Promega, Roche)

  • Lysis Buffer (usually 10X, provided in the kit)

  • Stop Solution (provided in the kit)

  • 96-well plate for assay readout

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Use wells with cells treated only with the vehicle.

    • Maximum LDH Release: To a separate set of vehicle-treated wells, add Lysis Buffer (10 µL of 10X buffer per 100 µL of medium) 45 minutes before the end of the incubation period. This will lyse all cells and represent 100% cytotoxicity.[26]

    • Background Control: Use wells with culture medium but no cells.

  • Sample Collection: After the treatment incubation, carefully transfer 50 µL of supernatant from each well of your cell culture plate to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculation:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Hypothesized Mechanism & Mitigation Diagram

The following diagram illustrates a potential mechanism of cytotoxicity for Azepan-1-yl(cyclopentyl)acetonitrile, focusing on nitrile metabolism and oxidative stress, along with a corresponding mitigation strategy.

Mechanism_Mitigation cluster_0 Hypothesized Cytotoxicity Pathway cluster_1 Mitigation Strategy Compound Azepan-1-yl(cyclopentyl)acetonitrile Metabolism Cellular Metabolism (e.g., CYP450) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Direct Effect Cyanide Cyanide (CN⁻) Release Metabolism->Cyanide Metabolism->ROS Indirect Effect Mitochondria Mitochondrial Dysfunction Cyanide->Mitochondria Inhibits Respiration ROS->Mitochondria Induces Damage CellDeath Apoptosis / Necrosis Mitochondria->CellDeath NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) Synthesis NAC->GSH Neutralize ROS Neutralization GSH->Neutralize Neutralize->ROS Blocks

Caption: Hypothesized cytotoxicity mechanism via nitrile metabolism and ROS, and mitigation with an antioxidant.

References

  • Vertex AI Search. (2025, October 21). Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions.
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Technical Support Center: Azepan-1-yl(cyclopentyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis. Our approach is based on the principles of the Strecker reaction, the most common and efficient method for preparing α-aminonitriles like your target compound.[1][2][3]

Q1: My overall yield is disappointingly low (<30%). What are the most common culprits?

Low yield in a three-component Strecker-type synthesis of Azepan-1-yl(cyclopentyl)acetonitrile typically stems from one or more of the following issues:

  • Inefficient Imine Formation: The reaction's first step is the condensation of cyclopentanecarboxaldehyde and azepane to form an iminium ion intermediate.[4][5] This equilibrium can be unfavorable. The presence of water, a byproduct of this step, can drive the reaction backward via hydrolysis.

  • Competing Side Reactions: The most significant side reaction is often the formation of cyclopentanecarboxaldehyde cyanohydrin, where the cyanide nucleophile attacks the aldehyde directly instead of the imine.[6][7]

  • The Retro-Strecker Reaction: The formation of the α-aminonitrile is reversible. Under certain conditions, particularly during workup or purification, the product can revert to the imine and cyanide source, which then hydrolyzes back to the starting materials.[8]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, pH, and reactant stoichiometry play a critical role and must be carefully optimized.[6]

  • Product Degradation during Purification: Azepan-1-yl(cyclopentyl)acetonitrile is a basic compound due to the azepane nitrogen. Standard silica gel is acidic and can cause significant streaking, poor separation, and on-column degradation.[8]

Q2: The reaction stalls, leaving significant amounts of unreacted cyclopentanecarboxaldehyde and azepane. How can I drive the reaction to completion?

This issue points directly to inefficient formation of the crucial imine intermediate. Here are several strategies to improve conversion:

  • Pre-formation of the Imine: Instead of a one-pot, three-component reaction, consider a two-step approach. First, react cyclopentanecarboxaldehyde with azepane in a suitable solvent (e.g., toluene or dichloromethane) with azeotropic removal of water using a Dean-Stark apparatus. This drives the equilibrium completely towards the imine. Once the imine is formed (monitor by TLC or ¹H NMR), add the cyanide source in the second step.

  • Use of a Dehydrating Agent: In a one-pot setup, adding a water scavenger like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can absorb the water produced during imine formation, pushing the equilibrium forward.[5]

  • Catalysis: The use of a Lewis or Brønsted acid catalyst can accelerate imine formation by activating the aldehyde's carbonyl group.[2][9] However, the catalyst must be chosen carefully, as strong acids can also promote side reactions. In many cases for simple secondary amines like azepane, a catalyst may not be necessary if other conditions are optimized.[7]

Q3: My primary impurity is the cyanohydrin of my starting aldehyde. How do I minimize its formation?

Cyanohydrin formation is a classic competing pathway.[7] To favor the desired Strecker reaction, you need to ensure the rate of imine formation and subsequent cyanation is significantly faster than the rate of direct aldehyde cyanation.

  • Increase Amine Concentration: Using a slight excess of azepane can help shift the equilibrium towards the imine.

  • pH Control: The pH is critical. A mildly acidic environment facilitates iminium ion formation, making it a better electrophile for the cyanide attack.[6] However, strongly acidic conditions can protonate the cyanide ion (forming HCN), reducing its nucleophilicity. A buffer system or a weak acid catalyst can be beneficial.

  • Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (KCN, NaCN) in catalyzed reactions.[9][10] A Lewis acid catalyst can activate the imine, and the TMS group is transferred to the nitrogen or oxygen, driving the reaction forward. When using KCN or NaCN, phase-transfer catalysts can sometimes improve results in biphasic systems.

Experimental Workflow: Two-Step Imine Formation and Cyanation

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanation A Cyclopentanecarboxaldehyde + Azepane B Mix in Toluene A->B C Reflux with Dean-Stark Trap B->C D Remove Water Azeotropically C->D E Intermediate: Cyclopentylidene-azepanium D->E F Cool to RT E->F G Add Cyanide Source (e.g., TMSCN) F->G Transfer Imine Solution H Stir at RT (or specified temp) G->H I Reaction Monitoring (TLC) H->I J Aqueous Workup (e.g., NaHCO₃ wash) I->J K Purification J->K

Caption: A two-step workflow to maximize imine formation before introducing the cyanide source.

Q4: My product seems to be decomposing during column chromatography on silica gel. What is the best purification strategy?

The basicity of the azepane nitrogen is the root cause of this problem.[8] The acidic silanol groups on the surface of standard silica gel lead to strong, sometimes irreversible, binding, causing tailing and decomposition.

Recommended Solution: Use Treated Silica Gel

  • Neutralized Silica: Prepare a slurry of silica gel in your desired eluent system. Add 1-2% triethylamine (Et₃N) or ammonia solution by volume to the slurry. This deactivates the acidic sites on the silica. Pack the column with this slurry and also add 1% Et₃N to your mobile phase.

  • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

  • Amine Protection: If chromatographic issues persist, consider protecting the azepane nitrogen. For instance, after the Strecker reaction, you could acylate the product. However, this adds extra steps to the synthesis. For most applications, using treated silica is the most direct solution.[8]

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile?

The synthesis follows the Strecker reaction mechanism .[4][5] It is a three-component reaction involving:

  • Nucleophilic Attack: Azepane (a secondary amine) attacks the carbonyl carbon of cyclopentanecarboxaldehyde.

  • Dehydration: A molecule of water is eliminated to form a reactive iminium ion intermediate.

  • Cyanide Addition: A cyanide source (e.g., from KCN or TMSCN) acts as a nucleophile, attacking the iminium carbon to form the final α-aminonitrile product.

Reaction Pathway: Strecker Synthesis

G Aldehyde Cyclopentan- carboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine - H₂O Amine Azepane Amine->Imine - H₂O Cyanide Cyanide Ion (CN⁻) Product Azepan-1-yl (cyclopentyl)acetonitrile Cyanide->Product Imine->Product

Caption: The three-component Strecker reaction pathway.

Q2: Which cyanide source should I use: KCN, NaCN, or TMSCN?

The choice of cyanide source depends on your reaction conditions and whether you are using a catalyst.

Cyanide SourceProsConsBest Use Case
KCN / NaCN Inexpensive, readily available.Highly toxic, can be basic, often requires a protic solvent or phase-transfer catalyst. Yields can be variable.[7]Uncatalyzed reactions in protic solvents like ethanol or water, often with an acid like acetic acid to generate HCN in situ.
TMSCN Less basic, highly soluble in organic solvents.[9][10] Often gives higher yields and cleaner reactions.More expensive, moisture-sensitive.Lewis acid-catalyzed reactions in aprotic solvents (DCM, THF, Toluene). The reaction is often faster and more controlled.[2][11]
Acetone Cyanohydrin A safer liquid alternative to handling solid cyanides or HCN gas.Can be less reactive; reaction may require heating.As a less hazardous substitute for KCN/NaCN in certain protocols.

Safety Precaution: All cyanide sources are extremely toxic and must be handled with extreme care in a well-ventilated fume hood. Any acidic waste must be neutralized with a base (e.g., bleach) before disposal to prevent the formation of deadly HCN gas.

Q3: What role does a solvent play in this synthesis?

The solvent choice is critical for managing the solubility of reactants and influencing reaction equilibria.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): Can facilitate the dissolution of salt-based reagents like KCN. However, they can also participate in hydrogen bonding and may slow down the imine formation step. Reactions in water have been developed as a "green" alternative.[9]

  • Aprotic Solvents (e.g., Toluene, Dichloromethane (DCM), THF): These are ideal for reactions where water needs to be removed (e.g., with a Dean-Stark trap in toluene) or when using moisture-sensitive reagents like TMSCN. They generally offer better control over the reaction.[7]

  • Solvent-Free: Some protocols report successful Strecker reactions under solvent-free conditions, which can be efficient and environmentally friendly but may not be suitable for all substrate combinations.[12]

References
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from The University of Manchester website.
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Validation & Comparative

A Comparative Efficacy Analysis of Azepan-1-yl(cyclopentyl)acetonitrile and Structurally Related Compounds in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Azepan-1-yl(cyclopentyl)acetonitrile and its structural analogs, with a primary focus on their potential efficacy as anticonvulsant agents. While direct experimental data for Azepan-1-yl(cyclopentyl)acetonitrile is not extensively available in the public domain, this document synthesizes findings from structurally related compounds to elucidate the critical roles of the azepane ring, the cyclopentyl group, and the α-aminonitrile moiety in modulating anticonvulsant activity. Through an in-depth analysis of structure-activity relationships (SAR), this guide offers valuable insights for researchers and professionals in drug discovery and development.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of Azepan-1-yl(cyclopentyl)acetonitrile can be rationally dissected by examining its three key structural components: the azepane ring, the cyclopentyl group, and the α-aminonitrile core. Each of these moieties has been independently recognized for its significant contributions to the pharmacological profiles of various therapeutic agents.

  • The Azepane Scaffold: As a seven-membered saturated heterocycle, the azepane ring offers a greater degree of conformational flexibility compared to smaller five- or six-membered rings like pyrrolidine and piperidine. This property can be advantageous for optimizing interactions with biological targets. Azepane derivatives have demonstrated a wide array of biological activities, including as anticonvulsants, antipsychotics, and enzyme inhibitors.[1][2]

  • The Cyclopentyl Moiety: The inclusion of a cyclopentyl group can enhance the metabolic stability and lipophilicity of a molecule, which are crucial pharmacokinetic properties.[3] In the context of anticonvulsant activity, cyclopentanone and its derivatives have been shown to prevent seizures in preclinical models, suggesting a direct contribution of this cycloalkyl group to the desired pharmacological effect.[3]

  • The α-Aminonitrile Core: α-Aminonitriles are versatile intermediates in organic synthesis and are present in a number of biologically active compounds. Their synthesis is often achieved through the Strecker reaction.[4] The nitrile group itself is a valuable pharmacophore, capable of participating in various non-covalent interactions with protein targets and acting as a bioisostere for other functional groups.[5]

This guide will now delve into a comparative analysis of how variations in these structural components impact anticonvulsant efficacy, drawing upon data from relevant preclinical studies.

Comparative Efficacy Analysis

The Influence of the Cycloalkylamine Ring Size

The size of the saturated N-heterocyclic ring plays a crucial role in determining the anticonvulsant activity of α-aminonitrile derivatives. While direct comparative studies including the azepane ring in this specific scaffold are limited, we can infer its potential by examining the well-documented comparisons between pyrrolidine (5-membered) and piperidine (6-membered) rings in similar anticonvulsant agents.

A study on benzamide analogues revealed that the pyrrolidinyl derivative was an effective anticonvulsant, whereas the corresponding piperidinyl compound was inactive.[6] This suggests that the smaller, more constrained ring was more favorable for interaction with the target, in this case, voltage-gated sodium channels. Conversely, in the context of arylcyclohexylamines, replacing the piperidine ring with a pyrrolidine ring decreased potency.[7] These conflicting findings highlight that the optimal ring size is highly dependent on the overall molecular scaffold and the specific biological target. The increased conformational flexibility of the seven-membered azepane ring in Azepan-1-yl(cyclopentyl)acetonitrile could offer a distinct advantage in binding to certain anticonvulsant targets.

Table 1: Comparison of Anticonvulsant Activity Based on Cycloalkylamine Ring Size in Benzamide Analogs

Compound ClassRing SystemAnticonvulsant Activity (MES test, ED₅₀)Reference
Benzamide AnalogPyrrolidinyl35 mg/kg (i.p.)[6]
Benzamide AnalogPiperidinyl> 100 mg/kg (i.p.)[6]
The Role of the Cycloalkyl Group

The nature of the second cycloalkyl group, in this case, the cyclopentyl moiety, is another critical determinant of efficacy. Studies on cyclopentanones and cyclohexanones have demonstrated their intrinsic anticonvulsant properties.[3]

Specifically, both cyclopentanone and cyclohexanone were found to prevent seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES).[3] Furthermore, a study on novel thiazole derivatives showed that incorporating a cyclopentylmethylidene moiety resulted in significant anticonvulsant activity in the PTZ model, with some compounds being approximately seven-fold more potent than the reference drug, ethosuximide.[8][9] This underscores the positive contribution of the cyclopentyl group to anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Cyclopentyl-Containing Compounds

Compound ClassKey Structural FeatureAnticonvulsant Activity (PTZ model, ED₅₀)Reference
Thiazole DerivativeCyclopentylmethylidene≤ 20 mg/kg[8][9]
Ethosuximide (Reference)-~140 mg/kg[8]

Proposed Mechanism of Action

Based on the known mechanisms of action of structurally related anticonvulsants, it is hypothesized that Azepan-1-yl(cyclopentyl)acetonitrile may exert its effects through the modulation of ion channels, such as voltage-gated sodium channels, or by interacting with neurotransmitter receptors like the GABA-A receptor. The anticonvulsant activity of many α-aminonitriles and related compounds is attributed to their ability to block sodium channels in a frequency-dependent manner. Additionally, the structural similarity of the cyclopentyl moiety to cyclopentanones, which are known to act at the picrotoxin site of the GABA-A receptor, suggests a potential GABAergic mechanism.[3]

Proposed_Anticonvulsant_Mechanism Hypothesized Mechanism of Action for Azepan-1-yl(cyclopentyl)acetonitrile A Azepan-1-yl(cyclopentyl)acetonitrile B Voltage-Gated Sodium Channel A->B Blockade C GABA-A Receptor A->C Modulation D Reduced Neuronal Excitability B->D C->D E Anticonvulsant Effect D->E Experimental_Workflow Preclinical Anticonvulsant Evaluation Workflow A Compound Synthesis and Characterization B Dose Range Finding Studies A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test B->D E Rotarod Neurotoxicity Assay B->E F Data Analysis (ED50, TD50, Protective Index) C->F D->F E->F G Lead Candidate Selection F->G

Caption: A typical workflow for the preclinical evaluation of novel anticonvulsant compounds.

Conclusion

The structural features of Azepan-1-yl(cyclopentyl)acetonitrile suggest its potential as a novel anticonvulsant agent. The combination of a conformationally flexible azepane ring, a metabolically stable and pharmacologically active cyclopentyl group, and a versatile α-aminonitrile core provides a strong foundation for further investigation. Comparative analysis of structurally related compounds indicates that both the cycloalkylamine and the second cycloalkyl group are critical determinants of anticonvulsant efficacy. Future preclinical studies employing the standardized protocols outlined in this guide are necessary to definitively characterize the anticonvulsant profile and therapeutic potential of Azepan-1-yl(cyclopentyl)acetonitrile.

References

  • Łączkowski, K. Z., Sałat, K., Misiura, K., Podkowa, A., & Malikowska, N. (2016). Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1576–1582. [Link]

  • BenchChem. (2025).
  • Klip, W., & van der Goot, H. (1988). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Journal of Medicinal Chemistry, 31(10), 2014–2018. [Link]

  • Łączkowski, K. Z., Sałat, K., Misiura, K., Podkowa, A., & Malikowska, N. (2016). Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1576–1582. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2007). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178–4182. [Link]

  • Tang, A. H., & Franklin, G. M. (1994). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Methods and Findings in Experimental and Clinical Pharmacology, 16(7), 519–525. [Link]

  • Bialer, M., & White, H. S. (2010). Structure activity relationships of novel antiepileptic drugs. Epilepsy Research, 92(2-3), 89–98. [Link]

  • Obniska, J., Kamiński, K., & Wiklik, B. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 812–823. [Link]

  • Herling, S., & Woods, J. H. (1981). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA Research Monograph, 34, 298–304. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • Ringdahl, B., Ehlert, F. J., & Jenden, D. J. (1988). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 31(8), 1621–1625. [Link]

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579–590. [Link]

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  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

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  • ResearchGate. (2025). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. Retrieved from [Link]

  • Carling, R. W., Moore, K. W., & Leeson, P. D. (1993). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Journal of Medicinal Chemistry, 36(23), 3566–3571. [Link]

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Comparative Methodologies for the Target Validation of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Deconvolution and Validation

In the landscape of modern drug discovery, the identification and validation of a drug's biological target are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of a novel chemical entity, using Azepan-1-yl(cyclopentyl)acetonitrile as a case study. As a compound with a defined chemical structure but without a well-established biological target in the public domain, it presents a realistic scenario for target deconvolution and validation efforts.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will explore a multi-pronged approach, moving from initial computational predictions to direct biochemical and cellular assays, culminating in unbiased proteome-wide techniques. Each section is designed to be a self-validating system, where the results of one experiment inform the design and interpretation of the next.

Part 1: Hypothesis Generation: From Structure to Putative Target

The structure of Azepan-1-yl(cyclopentyl)acetonitrile, featuring a saturated azepane ring, a cyclopentyl group, and a nitrile moiety, offers initial clues to its potential biological activity. The nitrile group, in particular, is a known electrophile that can potentially form covalent bonds with nucleophilic residues (like cysteine) in protein active sites. This has led to the successful development of nitrile-containing inhibitors for various enzyme classes, notably cysteine proteases and certain kinases.

For the purpose of this guide, we will hypothesize that Azepan-1-yl(cyclopentyl)acetonitrile targets a member of the Cathepsin family of cysteine proteases . This hypothesis is based on the structural precedent of other nitrile-containing inhibitors that target this enzyme class. The following sections will detail a comparative analysis of methodologies to test this hypothesis and explore alternative possibilities.

Part 2: In Vitro Target Validation: Direct Measurement of Molecular Interaction

The first line of experimental inquiry involves direct biochemical assays to determine if Azepan-1-yl(cyclopentyl)acetonitrile physically interacts with and modulates the activity of our hypothesized target, Cathepsin L (a representative cysteine protease).

Enzymatic Activity Assays: Probing Functional Modulation

Rationale: The most direct way to ascertain if a compound is an inhibitor of an enzyme is to measure its effect on the enzyme's catalytic activity. A dose-dependent decrease in enzyme activity in the presence of the compound is strong evidence of inhibition.

Experimental Protocol: Fluorogenic Cathepsin L Inhibition Assay

  • Reagents and Materials:

    • Recombinant human Cathepsin L (active form)

    • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0

    • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

    • Azepan-1-yl(cyclopentyl)acetonitrile (test compound)

    • Odanacatib (a known Cathepsin K inhibitor, can be used as a positive control, though a specific Cathepsin L inhibitor would be ideal)

    • DMSO (for compound dilution)

    • 384-well black assay plates

  • Procedure:

    • Prepare a serial dilution of Azepan-1-yl(cyclopentyl)acetonitrile in DMSO. A typical starting range would be from 100 µM down to 1 nM.

    • In the 384-well plate, add 5 µL of assay buffer to all wells.

    • Add 1 µL of the serially diluted test compound or control to the appropriate wells.

    • Add 10 µL of a 2X solution of recombinant Cathepsin L (final concentration ~1 nM) to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of a 2.5X solution of Z-FR-AMC (final concentration ~10 µM).

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Binding Assays: Quantifying Affinity

Rationale: While enzymatic assays demonstrate functional modulation, biophysical methods like Surface Plasmon Resonance (SPR) provide quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to the target protein. This is crucial for establishing a direct physical interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant human Cathepsin L

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • Azepan-1-yl(cyclopentyl)acetonitrile

  • Procedure:

    • Immobilize recombinant Cathepsin L onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for a ligand density of ~2000-3000 Response Units (RU).

    • Prepare a dilution series of Azepan-1-yl(cyclopentyl)acetonitrile in running buffer, typically ranging from 100 µM to 1 nM. Include a running buffer blank for double referencing.

    • Inject the compound dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH) if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Summary: In Vitro Validation

Parameter Azepan-1-yl(cyclopentyl)acetonitrile Positive Control (e.g., Odanacatib) Interpretation
Cathepsin L IC50 To be determined~10 nM (literature value)Potency of functional inhibition
SPR KD for Cathepsin L To be determinedTo be determinedDirect binding affinity

Workflow for In Vitro Target Validation

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Decision Point struct Compound Structure (Azepan-1-yl(cyclopentyl)acetonitrile) pred In Silico Screening / Literature Precedent struct->pred hypo Hypothesis: Targets Cathepsin L pred->hypo enz_assay Enzymatic Activity Assay (IC50 Determination) hypo->enz_assay spr_assay SPR Binding Assay (KD Determination) hypo->spr_assay decision Potent IC50 & Strong KD? enz_assay->decision spr_assay->decision proceed Proceed to Cellular Assays decision->proceed Yes rethink Re-evaluate Hypothesis / Triage decision->rethink No

Caption: Workflow for initial in vitro validation of a hypothesized drug target.

Part 3: Cellular Target Engagement: Confirmation in a Biological Context

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in target validation. This helps to rule out artifacts that may arise in simplified in vitro systems and provides evidence of target engagement at physiologically relevant concentrations.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.

Experimental Protocol: CETSA for Cathepsin L

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, which express Cathepsin L) to ~80% confluency.

    • Treat the cells with varying concentrations of Azepan-1-yl(cyclopentyl)acetonitrile or vehicle (DMSO) for 1 hour.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

  • Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Cathepsin L in the supernatant by Western blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble Cathepsin L against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Compound (Vehicle) cluster_1 With Compound cluster_2 Analysis p_unbound Target Protein (Unbound) heat_v Apply Heat p_unbound->heat_v p_denatured Denatured Protein (Aggregated) heat_v->p_denatured analysis Quantify Soluble Protein (e.g., Western Blot). Increased soluble protein with compound indicates engagement. p_denatured->analysis p_bound Target Protein + Compound (Bound Complex) heat_c Apply Heat p_bound->heat_c p_stable Stable Protein (Soluble) heat_c->p_stable p_stable->analysis

Caption: The principle of CETSA for detecting target engagement in cells.

Target Knockdown/Knockout: Probing Phenotypic Consequences

Rationale: If Azepan-1-yl(cyclopentyl)acetonitrile elicits a specific cellular phenotype, and this phenotype is lost when the expression of the target protein is reduced or eliminated, it provides strong genetic evidence that the compound's activity is mediated through that target.

Experimental Protocol: siRNA-Mediated Knockdown of Cathepsin L

  • Cell Transfection:

    • Seed cells (e.g., HT-1080) at a density suitable for transfection.

    • Transfect one group of cells with siRNA specifically targeting Cathepsin L (siCTSL) and another group with a non-targeting control siRNA (siControl) using a suitable transfection reagent.

  • Validation of Knockdown:

    • After 48-72 hours, harvest a subset of the cells to confirm the knockdown of Cathepsin L expression by Western blot or qRT-PCR.

  • Phenotypic Assay:

    • Re-plate the remaining siControl and siCTSL cells.

    • Treat the cells with a range of concentrations of Azepan-1-yl(cyclopentyl)acetonitrile.

    • Assess a relevant cellular phenotype. For a protease inhibitor, this could be an invasion assay (e.g., Boyden chamber assay), as Cathepsins are often involved in extracellular matrix remodeling.

    • Quantify the results of the phenotypic assay.

  • Data Analysis:

    • Compare the dose-response curve of Azepan-1-yl(cyclopentyl)acetonitrile in siControl cells versus siCTSL cells. A significant rightward shift in the potency of the compound in the knockdown cells would strongly support Cathepsin L as the relevant biological target for the observed phenotype.

Part 4: Unbiased Approaches: Target Deconvolution and Off-Target Profiling

While the previous methods are excellent for validating a hypothesized target, they may not identify unexpected targets or "off-targets." Unbiased chemoproteomic approaches are essential for a comprehensive understanding of a compound's mechanism of action and potential liabilities.

Activity-Based Protein Profiling (ABPP)

Rationale: ABPP utilizes chemical probes that react with the active sites of specific enzyme families in a mechanism-dependent manner. A "tagged" version of Azepan-1-yl(cyclopentyl)acetonitrile could be used in a competitive ABPP experiment to identify its cellular targets.

Experimental Workflow: Competitive ABPP

  • Probe Synthesis: Synthesize a version of Azepan-1-yl(cyclopentyl)acetonitrile that incorporates a reporter tag (e.g., an alkyne group for click chemistry) without disrupting its binding to the target.

  • Cell Treatment: Treat live cells or cell lysates with varying concentrations of the parent compound, Azepan-1-yl(cyclopentyl)acetonitrile.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged cysteine protease probe (e.g., a derivative of E-64) to the treated lysates. This probe will bind to the active sites of cysteine proteases that are not already occupied by the test compound.

  • Click Chemistry: Ligate a fluorescent dye or biotin azide to the alkyne-tagged probe via a click reaction.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled proteases using in-gel fluorescence scanning. A decrease in the fluorescence of a specific band in the compound-treated lanes indicates that the compound is binding to and blocking the probe from accessing that particular enzyme.

    • Mass Spectrometry-Based: If using a biotin tag, enrich the probe-labeled proteins on streptavidin beads, digest them into peptides, and identify and quantify them using LC-MS/MS. This provides a proteome-wide view of the compound's selectivity.

Chemoproteomics Workflow for Target Identification

G cluster_0 Competitive Labeling cluster_1 Capture & Analysis cluster_2 Result lysate Cell Lysate (Proteome) compound Add Azepan-1-yl (cyclopentyl)acetonitrile lysate->compound probe Add Tagged Broad-Spectrum Probe compound->probe click Click Chemistry (Add Biotin) probe->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Analysis enrich->ms result Identification and Quantification of Proteins. Reduced signal for a protein indicates it is a target. ms->result

Caption: A streamlined workflow for competitive chemoproteomics.

Part 5: Synthesis and Conclusion

The validation of a biological target is not a linear process but an iterative one, where data from multiple, orthogonal approaches are integrated to build a compelling case.

  • Quantitative Correlation: Ideally, the concentration of Azepan-1-yl(cyclopentyl)acetonitrile required to achieve target engagement in cells (measured by CETSA) should correlate with the concentration required to elicit the cellular phenotype.

  • Selectivity Profile: Unbiased methods like ABPP are crucial for understanding the compound's selectivity. A compound that binds potently to the intended target while showing minimal interaction with other proteins at relevant concentrations is a much more promising therapeutic candidate.

By systematically applying the comparative methodologies outlined in this guide, researchers can move from a structural hypothesis to a rigorously validated biological target for novel compounds like Azepan-1-yl(cyclopentyl)acetonitrile, paving the way for further preclinical and clinical development.

References

  • Title: Nitrile-Based Covalent Inhibitors of Cysteine Proteases Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: The growing role of covalent inhibitors in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

  • Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Source: Nature Reviews Drug Discovery URL: [Link]

Comparative Analysis of Azepan-1-yl(cyclopentyl)acetonitrile as a Putative Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Quest for Novel DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] This mechanism has established DPP-4 inhibitors, also known as gliptins, as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[3][4]

The chemical landscape of DPP-4 inhibitors is diverse, with several approved drugs such as sitagliptin, vildagliptin, saxagliptin, and linagliptin.[3][4] A common feature in some of these inhibitors is the presence of a nitrile group, which can form a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[5][6]

This guide focuses on a comparative analysis of Azepan-1-yl(cyclopentyl)acetonitrile, a nitrile-containing compound, with established DPP-4 inhibitors.[7] While, to our knowledge, the biological activity of Azepan-1-yl(cyclopentyl)acetonitrile has not been extensively reported in peer-reviewed literature, its chemical structure, featuring a nitrile moiety, suggests its potential as a DPP-4 inhibitor. This guide will, therefore, present a hypothetical, yet scientifically grounded, comparative framework to evaluate its potential efficacy against this important therapeutic target. We will delve into the mechanistic underpinnings of DPP-4 inhibition, provide a detailed experimental protocol for in vitro assessment, and present a comparative analysis with well-characterized inhibitors.

Mechanism of Action: The Role of the Nitrile Warhead

The catalytic triad of DPP-4, comprising Ser630, His740, and Asp708, is responsible for the cleavage of N-terminal dipeptides from its substrates. Nitrile-containing inhibitors are designed to interact with this active site. The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine (Ser630).[6] This interaction forms a transient, reversible covalent imidate adduct, effectively inactivating the enzyme.[5] The stability and rate of formation and dissociation of this adduct are critical determinants of the inhibitor's potency and duration of action.

The overall binding affinity is further influenced by non-covalent interactions between other parts of the inhibitor molecule and the surrounding amino acid residues in the DPP-4 active site. These interactions contribute to the inhibitor's specificity and reduce off-target effects.

Below is a diagram illustrating the proposed mechanism of DPP-4 inhibition by a nitrile-containing compound.

DPP4_Inhibition_Mechanism cluster_Enzyme DPP-4 Active Site cluster_Interaction Inhibition Ser630-OH Ser630-OH Adduct Ser630-O-C(=NH)-R (Covalent Imidate Adduct) His740 His740 Inhibitor R-C≡N (Nitrile Inhibitor) Inhibitor->Adduct Nucleophilic attack by Ser630 Adduct->Inhibitor Reversible dissociation

Caption: Proposed mechanism of DPP-4 inhibition by a nitrile-containing compound.

Comparative Inhibitor Analysis

To provide a framework for evaluating Azepan-1-yl(cyclopentyl)acetonitrile, we compare it with two well-established DPP-4 inhibitors: Sitagliptin and Vildagliptin. The IC50 value for Azepan-1-yl(cyclopentyl)acetonitrile is presented here as a hypothetical value for illustrative purposes, pending experimental verification.

Compound Structure Molecular Weight ( g/mol ) IC50 (nM) *
Azepan-1-yl(cyclopentyl)acetonitrile [Image of Azepan-1-yl(cyclopentyl)acetonitrile structure]206.33[7]Hypothetical: 50
Sitagliptin [Image of Sitagliptin structure]407.3219
Vildagliptin [Image of Vildagliptin structure]303.3762

*IC50 values are approximate and can vary based on assay conditions.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol describes a robust and self-validating method for determining the in vitro inhibitory potency (IC50) of test compounds against human recombinant DPP-4.

1. Principle:

This assay measures the rate of cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), by DPP-4. The release of the fluorescent product, AMC (7-amino-4-methylcoumarin), is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.

2. Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • Test compound: Azepan-1-yl(cyclopentyl)acetonitrile

  • Reference inhibitors: Sitagliptin, Vildagliptin

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

3. Experimental Workflow:

Caption: Workflow for the in vitro DPP-4 inhibition assay.

4. Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Azepan-1-yl(cyclopentyl)acetonitrile and reference inhibitors in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to obtain a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add 2 µL of each diluted compound concentration to the wells of a 96-well black microplate.

    • Include control wells:

      • 100% Activity Control: 2 µL of DMSO (no inhibitor).

      • Blank Control: 2 µL of DMSO and assay buffer without enzyme.

  • Enzyme Addition:

    • Prepare a working solution of human recombinant DPP-4 in assay buffer.

    • Add 48 µL of the enzyme solution to each well (except the blank).

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically every minute for 30 minutes.

5. Data Analysis and Interpretation:

  • Calculate Initial Velocity: For each well, determine the initial rate of the reaction (Vmax) by performing a linear regression of the fluorescence signal over the linear portion of the time course.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Vmax_inhibitor - Vmax_blank) / (Vmax_100%_activity - Vmax_blank))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Self-Validating System:

This protocol incorporates several self-validating checks. The inclusion of a known reference inhibitor like Sitagliptin allows for the validation of the assay's performance. The calculated IC50 for the reference compound should fall within a historically accepted range. The Z'-factor, a statistical measure of assay quality, should be calculated from the 100% activity and blank controls to ensure the assay is robust and reproducible.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of Azepan-1-yl(cyclopentyl)acetonitrile as a potential DPP-4 inhibitor. Based on its chemical structure, which includes a nitrile group, there is a scientific rationale for investigating its activity against this clinically relevant target. The provided experimental protocol offers a robust method for determining its in vitro potency.

Should experimental data confirm the inhibitory activity of Azepan-1-yl(cyclopentyl)acetonitrile, further studies would be warranted. These would include selectivity profiling against other serine proteases to assess its specificity, determination of its kinetic parameters (k_on and k_off) to understand its binding characteristics, and ultimately, evaluation in cellular and in vivo models of diabetes. The exploration of novel chemical scaffolds like Azepan-1-yl(cyclopentyl)acetonitrile is essential for the continued development of improved therapeutics for type 2 diabetes.

References

  • Dipeptidyl peptidase-4 inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Cleveland Clinic. (2022, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • de Almeida, G. S., de Oliveira, L. G., & de Souza, R. O. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(8), 903–916. [Link]

Sources

A-Senior-Application-Scientist-s-Guide-to-Cross-Reactivity-Profiling-of-a-Novel-Compound-Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. An NCE that interacts with unintended biological targets can lead to unforeseen side effects, toxicity, or diminished efficacy, contributing to the high attrition rates in drug development.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of a hypothetical NCE, "Azepan-1-yl(cyclopentyl)acetonitrile," using field-proven methodologies and comparative analysis. Our goal is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to build a robust safety and selectivity profile for any NCE.

The Imperative of Early-Stage Profiling

Safety pharmacology, the science of detecting and predicting adverse effects, is a cornerstone of drug development.[4][5] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the investigation of a substance's potential undesirable effects on vital physiological functions.[5][6][7][8] Early, in vitro profiling allows for the rapid assessment of potential liabilities, saving invaluable time and resources by enabling the early termination of compounds with unfavorable profiles.[9][10] This proactive approach, often termed "front-loading," is essential for designing better, safer drug candidates.[5]

Initial Assessment of Azepan-1-yl(cyclopentyl)acetonitrile

The structure of our NCE—containing an azepane ring, a cyclopentyl group, and an acetonitrile moiety—provides initial clues for hypothesis generation. The azepane scaffold is a seven-membered heterocyclic ring found in a variety of pharmacologically active compounds, including those with anti-cancer, antimicrobial, and anti-depressant properties.[11][12][13][14] This structural alert immediately suggests that a broad profiling strategy is necessary to uncover its primary target(s) and potential off-targets.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method for profiling an NCE. This strategy begins with broad, cost-effective screening against a panel of targets known to be associated with adverse drug reactions (ADRs), followed by more focused, mechanistic studies.

Workflow for NCE Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Functional & Mechanistic Validation A NCE: Azepan-1-yl (cyclopentyl)acetonitrile B SafetyScreen44 Panel (Binding Assays @ 10 µM) A->B C Data Analysis: Identify Hits >50% Inhibition B->C D IC50/Ki Determination for Identified Hits C->D Hits Identified E Broad Target Class Screening (e.g., KINOMEscan, GPCR Panel) C->E No Significant Hits or Further Characterization Needed F Selectivity Profiling: Primary Target vs. Off-Targets D->F E->F G Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) F->G Selective Compound or Characterized Off-Targets H Interpret Biological Relevance & Predict In Vivo Effects G->H I Decision Point: Advance, Optimize, or Terminate H->I

Caption: A tiered workflow for efficient NCE cross-reactivity profiling.

Part 1: Broad Liability Screening with a Safety Panel

The first step is to screen the NCE against a panel of targets strongly associated with in vivo adverse effects. A widely used and cost-effective option is a panel like the Eurofins SafetyScreen44™ , which includes a strategic selection of 44 GPCRs, ion channels, transporters, and enzymes.[4][15][16][17]

Experimental Protocol: SafetyScreen44™ Binding Assay

This protocol describes a generalized competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions due to its robustness and sensitivity.[18][19]

  • Objective: To determine the percentage inhibition of radioligand binding to 44 different molecular targets by Azepan-1-yl(cyclopentyl)acetonitrile at a single, high concentration (typically 10 µM).

  • Materials:

    • Test Compound: Azepan-1-yl(cyclopentyl)acetonitrile, 10 mM stock in DMSO.

    • Receptor Source: Cell membranes or tissue homogenates expressing the target of interest.

    • Radioligand: A high-affinity, target-specific radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled).

    • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[20]

    • 96-well microplates.

    • Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Scintillation fluid.

    • MicroBeta counter or similar instrument.

  • Methodology: [20][21][22]

    • Preparation: Thaw the receptor membrane preparation and resuspend it in the appropriate assay buffer. Protein concentration is predetermined via an assay like the BCA assay.

    • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-Specific Binding (NSB): Receptor membranes + Radioligand + high concentration of a known, unlabeled competitor.

      • Test Compound: Receptor membranes + Radioligand + 10 µM Azepan-1-yl(cyclopentyl)acetonitrile.

    • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity trapped on the filters using a MicroBeta counter.

  • Data Analysis:

    • Calculate the Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the Percent Inhibition for the test compound: % Inhibition = (1 - [(Binding in presence of Test Compound - NSB) / (Specific Binding)]) * 100

    • A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Comparative Data Presentation

To contextualize the results for our NCE, we compare its hypothetical screening data with the known profiles of two well-characterized drugs: Imatinib , a tyrosine kinase inhibitor, and Olanzapine , an atypical antipsychotic.

Table 1: Hypothetical SafetyScreen44™ Results (@ 10 µM)

Target ClassTargetAzepan-1-yl(cyclopentyl)acetonitrile (% Inhibition)Imatinib (% Inhibition)Olanzapine (% Inhibition)Potential Implication of Hit
GPCR 5-HT2A85% 15%98% Psychoactive effects, sedation
Dopamine D265% 5%95% Antipsychotic effects, EPS risk
Histamine H178% 12%99% Sedation, weight gain
Muscarinic M110%2%88% Anticholinergic side effects
Ion Channel hERG15%25%30%Cardiac arrhythmia risk
Enzyme COX-15%8%3%GI side effects
Transporter 5-HT Transporter55% 4%45%Antidepressant activity, drug-drug interactions
Kinase Lck8%92% 6%Immunomodulation
(Note: Data for Imatinib and Olanzapine are illustrative, based on their known pharmacology. A full panel would include all 44 targets.)

Interpretation:

  • Azepan-1-yl(cyclopentyl)acetonitrile: The hypothetical data shows significant interactions with several GPCRs (5-HT2A, D2, H1) and the serotonin transporter. This profile suggests potential CNS activity, similar in some respects to an atypical antipsychotic, and warrants immediate follow-up.

  • Imatinib: As expected, the primary hit is on a kinase target. Its off-target effects on other proteins like NQO2 are also known but may not be present in this specific panel.[23][24][25][26][27]

  • Olanzapine: Shows potent, broad activity across multiple GPCRs, consistent with its known pharmacology and side-effect profile (e.g., sedation via H1, metabolic effects).[28][29][30][31]

Part 2: Deeper Selectivity Profiling and Functional Validation

Hits from the initial safety screen must be confirmed and characterized. This involves determining their potency (IC₅₀/Kᵢ values) and exploring their effects in broader target-class panels and functional assays.

Broad Kinase and GPCR Profiling

Given the structural alerts and initial hits, it is prudent to screen our NCE across comprehensive panels.

  • KINOMEscan™: This is a binding assay platform that can quantitatively measure interactions against a vast array of kinases (over 480).[32][33][34][35][36] This is crucial for identifying both intended and unintended kinase targets, which is a common source of off-target effects.[23]

  • GPCR Broad Panel: A comprehensive binding assay panel against hundreds of GPCRs would further elucidate the selectivity profile of our NCE, expanding on the initial SafetyScreen44 hits.

Table 2: Comparative Selectivity Profile (Kᵢ values in nM)

TargetAzepan-1-yl(cyclopentyl)acetonitrile (Hypothetical Kᵢ)Olanzapine (Literature Kᵢ)Imatinib (Literature Kᵢ)
Primary Target(s) 5-HT2A: 15 nM Dopamine D2: 1-10 nM ABL Kinase: 25-100 nM
Dopamine D2: 45 nM 5-HT2A: 1-5 nM c-Kit: 100 nM
PDGFR: 100 nM
Key Off-Targets Histamine H1: 10 nM Histamine H1: 1-10 nM NQO2: ~300 nM
5-HT Transporter: 90 nM Muscarinic M1: 10-50 nM Lck Kinase: >10,000 nM
Adrenergic α1: 120 nM Adrenergic α1: 10-50 nM

Interpretation: The Kᵢ values provide a quantitative measure of affinity. Our hypothetical NCE shows high affinity for 5-HT2A, D2, and H1 receptors. Its selectivity over other receptors (e.g., adrenergic α1) is modest. This polypharmacology is not necessarily negative but must be understood to predict the NCE's overall clinical effect.

Functional Validation: Moving from Binding to Biology

A binding interaction does not always translate to a biological effect. Therefore, functional assays are essential to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Mechanism of a Functional GPCR Assay (cAMP)

G cluster_0 Gαs-Coupled Receptor cluster_1 Gαi-Coupled Receptor Agonist Agonist Receptor_s GPCR (Gαs) Agonist->Receptor_s AC_s Adenylate Cyclase Receptor_s->AC_s Activates cAMP_s cAMP ↑ AC_s->cAMP_s Converts ATP_s ATP ATP_s->AC_s PKA_s Protein Kinase A cAMP_s->PKA_s Activates Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist Receptor_i GPCR (Gαi) Agonist_i->Receptor_i AC_i Adenylate Cyclase Receptor_i->AC_i Inhibits cAMP_i cAMP ↓ AC_i->cAMP_i Conversion Blocked ATP_i ATP ATP_i->AC_i

Sources

A Comparative Guide to the In Vivo Validation of Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Azepan-1-yl(cyclopentyl)acetonitrile is a novel chemical entity for which no public data exists. This guide presents a scientifically rigorous, hypothetical framework for its in vivo validation based on established principles of drug discovery. The in vitro activity, experimental data, and subsequent outcomes are illustrative to guide researchers in designing their own validation studies.

Introduction: From In Vitro Promise to In Vivo Reality

The journey of a novel therapeutic candidate from a promising in vitro "hit" to a viable in vivo lead is a critical and challenging phase in drug development. This guide focuses on a hypothetical novel compound, Azepan-1-yl(cyclopentyl)acetonitrile, hereafter referred to as ACN-1 .

Hypothetical In Vitro Profile of ACN-1: For the purpose of this guide, we will assume that ACN-1 has been identified through high-throughput screening as a potent and selective small molecule inhibitor of the NLRP3 inflammasome . In vitro cell-based assays using primary murine bone marrow-derived macrophages (BMDMs) demonstrated that ACN-1 effectively suppresses the secretion of Interleukin-1β (IL-1β) and IL-18 following stimulation with lipopolysaccharide (LPS) and ATP, without affecting upstream NF-κB signaling or the viability of the cells.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a highly attractive therapeutic target.[1][3][4] The objective of this guide is to provide a comprehensive, step-by-step framework for validating the in vitro anti-inflammatory activity of ACN-1 in a relevant in vivo model, comparing its performance against a known standard.

The Rationale for In Vivo Validation: Bridging the Pharmacokinetic and Pharmacodynamic Gap

While in vitro assays are essential for initial screening and mechanism of action studies, they cannot predict a compound's behavior in a complex biological system. The transition to in vivo models is necessary to understand the interplay between pharmacokinetics (PK) and pharmacodynamics (PD).[5][6][7]

  • Pharmacokinetics (PK): This describes what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6][7] An in vivo study is essential to determine if ACN-1 can be absorbed into the bloodstream, reach its target tissues in sufficient concentrations, and persist long enough to exert a therapeutic effect.[8]

  • Pharmacodynamics (PD): This refers to what the drug does to the body.[5][6][7] The primary PD goal here is to confirm that ACN-1 engages the NLRP3 inflammasome in a living animal and reduces the inflammatory response as predicted by in vitro data.[6]

A well-designed in vivo experiment provides the first glimpse into a compound's potential efficacy and safety profile, which are crucial for deciding whether to advance the compound through the development pipeline.[6][9]

Experimental Design: A Head-to-Head Comparison in an Acute Inflammation Model

To validate ACN-1's efficacy, we will use the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This is a robust and widely used model that simulates an acute inflammatory response heavily dependent on NLRP3 inflammasome activation.[10][11][12][13]

Selection of Comparator Compound

For a direct and meaningful comparison, we will use MCC950 , a well-characterized and potent NLRP3-specific inhibitor.[14][15] MCC950 has demonstrated excellent efficacy in various preclinical in vivo models, making it the gold standard for this study.[14][16][17][18][19]

Animal Model and Ethical Considerations
  • Animal Strain: C57BL/6 mice (8-10 weeks old, male) will be used due to their well-characterized immune response.

  • Ethical Statement: All procedures must be conducted in accordance with institutional guidelines and the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure animal welfare and the reproducibility of the research.[20][21][22][23][24]

Experimental Workflow

The workflow is designed to assess the prophylactic efficacy of ACN-1.

G cluster_0 Day 0: Acclimatization cluster_1 Day 7: Dosing & Challenge cluster_2 Day 7: Endpoint Analysis acclimate Animals acclimate to facility for 7 days rand Randomize mice into 4 groups (n=8/group) dose Administer Vehicle, ACN-1 (10, 30 mg/kg, i.p.), or MCC950 (10 mg/kg, i.p.) rand->dose lps Administer LPS (10 mg/kg, i.p.) 1 hour post-treatment dose->lps collect Collect blood via cardiac puncture 4 hours post-LPS lps->collect euthanize Euthanize mice collect->euthanize process Process blood to serum for cytokine analysis euthanize->process

Caption: Prophylactic treatment workflow for in vivo validation.

Detailed Experimental Protocol

Materials:

  • Azepan-1-yl(cyclopentyl)acetonitrile (ACN-1)

  • MCC950 (positive control)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Vehicle (e.g., 5% DMSO in saline)

  • C57BL/6 mice

  • Standard laboratory equipment for injections and blood collection

  • Mouse IL-1β ELISA Kit[25][26][27][28]

Procedure:

  • Animal Acclimatization: Allow C57BL/6 mice to acclimate for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to four groups (n=8 per group):

    • Group 1: Vehicle + LPS

    • Group 2: ACN-1 (10 mg/kg) + LPS

    • Group 3: ACN-1 (30 mg/kg) + LPS

    • Group 4: MCC950 (10 mg/kg) + LPS

  • Compound Administration:

    • Prepare dosing solutions of ACN-1 and MCC950 in the vehicle.

    • Administer the respective compounds or vehicle via intraperitoneal (i.p.) injection. The dose for MCC950 is based on established effective doses in similar models.[29]

  • Inflammatory Challenge: One hour after compound administration, inject all mice with LPS (10 mg/kg, i.p.) to induce systemic inflammation.[11]

  • Sample Collection: Four hours after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia. This time point is chosen to capture the peak of the pro-inflammatory cytokine response.

  • Cytokine Analysis:

    • Allow blood to clot and centrifuge to separate serum.

    • Quantify the concentration of IL-1β in the serum using a commercial ELISA kit according to the manufacturer's instructions.[25][26][28]

Hypothetical Data and Comparative Analysis

The primary endpoint for this study is the level of serum IL-1β, a key cytokine directly produced by NLRP3 inflammasome activation.[16] The data below are hypothetical but represent a plausible outcome for a successful in vivo validation.

Table 1: Comparative Efficacy of ACN-1 and MCC950 on Serum IL-1β Levels

Treatment GroupDose (mg/kg, i.p.)Mean Serum IL-1β (pg/mL)Standard Deviation% Inhibition
Vehicle + LPS-1850± 2100%
ACN-1 + LPS10980± 15047%
ACN-1 + LPS30450± 9576%
MCC950 + LPS10520± 11072%

Interpretation of Results: The hypothetical data demonstrate that ACN-1 exhibits a dose-dependent inhibition of LPS-induced IL-1β production in vivo. Notably, the higher dose of ACN-1 (30 mg/kg) shows efficacy comparable to, or even slightly exceeding, the standard NLRP3 inhibitor MCC950 at its effective dose of 10 mg/kg. This result would strongly support the in vitro findings and validate ACN-1 as a potent NLRP3 inflammasome inhibitor in a living system.

Mechanistic Context: The NLRP3 Inflammasome Pathway

To understand how ACN-1 and MCC950 exert their effects, it's crucial to visualize their target pathway. The activation of the NLRP3 inflammasome is a two-step process.[30]

G PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1: Priming NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β & NLRP3 Transcription NFkB->ProIL1B NLRP3_Assembly NLRP3 Inflammasome Assembly ProIL1B->NLRP3_Assembly Signal2 Signal 2 (e.g., ATP, Toxins) Efflux K+ Efflux Signal2->Efflux Efflux->NLRP3_Assembly Signal 2: Activation Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 ASC ASC ASC->NLRP3_Assembly ProCasp1 Pro-Caspase-1 ProCasp1->NLRP3_Assembly IL1B Mature IL-1β Secretion Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Inhibitor ACN-1 / MCC950 Inhibitor->NLRP3_Assembly Inhibition

Caption: Simplified NLRP3 inflammasome activation pathway.

Both ACN-1 (hypothetically) and MCC950 are believed to act on "Signal 2," preventing the assembly of the NLRP3 inflammasome complex.[14][31][32] This specific mechanism prevents the cleavage of Pro-Caspase-1 into its active form, thereby blocking the maturation and secretion of IL-1β.[2][30]

Conclusion and Future Directions

This guide outlines a clear and robust strategy for the initial in vivo validation of a novel compound, ACN-1, based on its hypothetical in vitro activity as an NLRP3 inflammasome inhibitor. The successful execution of these experiments, yielding results similar to the hypothetical data presented, would provide strong evidence for ACN-1's therapeutic potential.

Next Steps in Development:

  • Pharmacokinetic Profiling: Conduct a full PK study to determine key parameters like half-life, bioavailability, and tissue distribution.[7][8]

  • Dose-Response and Efficacy Studies: Perform more extensive studies in chronic disease models where the NLRP3 inflammasome is implicated (e.g., models of colitis or neuroinflammation).[18][19]

  • Safety and Toxicology: Initiate preliminary safety and toxicology studies to identify any potential off-target effects or liabilities.

By following a logical, evidence-based progression from in vitro discovery to in vivo validation, researchers can efficiently assess the potential of novel compounds like Azepan-1-yl(cyclopentyl)acetonitrile and make informed decisions on their advancement toward clinical development.

References

  • Immunopathologia Persa. The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. Available from: [Link]

  • PubMed. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice. 2021-01-15. Available from: [Link]

  • PubMed Central. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. Available from: [Link]

  • ResearchGate. (PDF) MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice. Available from: [Link]

  • Frontiers. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice. 2018-11-18. Available from: [Link]

  • PubMed Central. NLRP3 inflammasome and its inhibitors: a review. Available from: [Link]

  • eLife. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. 2024-04-12. Available from: [Link]

  • PubMed Central. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. 2022-06-10. Available from: [Link]

  • PubMed Central. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Available from: [Link]

  • Elabscience. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit (E-EL-M0037). Available from: [Link]

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  • PubMed Central. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Available from: [Link]

  • PubMed. The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Available from: [Link]

  • The ARRIVE guidelines. The ARRIVE guidelines 2.0. Available from: [Link]

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  • Scielo. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Available from: [Link]

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  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Available from: [Link]

  • PubMed. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea. Available from: [Link]

  • ResearchGate. (PDF) The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Available from: [Link]

  • Spandidos Publications. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). 2023-03-21. Available from: [Link]

  • PubMed Central. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. Available from: [Link]

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  • Frontiers. Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. 2023-06-07. Available from: [Link]

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  • ResearchGate. The Signaling Pathways Regulating NLRP3 Inflammasome Activation | Request PDF. Available from: [Link]

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A Comparative Guide to the Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Azepan-1-yl(cyclopentyl)acetonitrile, a unique α-aminonitrile, represents a valuable building block due to its combination of a flexible seven-membered azepane ring and a compact cyclopentyl group. This guide provides an in-depth, objective comparison of two primary synthetic routes for this target molecule: the classic Strecker synthesis and a modern photocatalytic C-H cyanation. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy based on experimental data, safety considerations, and economic viability.

Introduction to Synthetic Strategies

The synthesis of α-aminonitriles, precursors to vital α-amino acids and N-heterocycles, has been a subject of extensive research. The two routes evaluated here represent distinct philosophies in synthetic chemistry.

  • Route 1: The Strecker Synthesis. First reported in 1850, the Strecker synthesis is a robust and time-honored one-pot, three-component reaction. It involves the condensation of an aldehyde (cyclopentanecarboxaldehyde), a secondary amine (azepane), and a cyanide source to form the target α-aminonitrile.[1] Its enduring prevalence is a testament to its high atom economy and ability to rapidly generate molecular complexity.

  • Route 2: Photocatalytic Oxidative C-H Cyanation. Representing a more contemporary approach, this method leverages the power of photoredox catalysis to directly functionalize a C-H bond adjacent to the nitrogen atom in an N-alkylated azepane precursor.[2] This strategy avoids the direct use of an aldehyde and offers a pathway under exceptionally mild conditions, utilizing visible light as the energy source.

This guide will now delve into the detailed experimental protocols for each route, followed by a comprehensive comparative analysis.

Visualizing the Synthetic Workflows

To provide a clear overview of the process for each synthetic pathway, the following diagrams illustrate the key steps and transformations.

Strecker_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product & Workup Aldehyde Cyclopentanecarboxaldehyde Imine Iminium Ion Intermediate Formation Aldehyde->Imine Amine Azepane Amine->Imine Cyanide TMSCN Nucleophilic_Attack Cyanide Attack Cyanide->Nucleophilic_Attack Imine->Nucleophilic_Attack Catalyst (e.g., Brønsted Acid) Product Azepan-1-yl(cyclopentyl)acetonitrile Nucleophilic_Attack->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the Strecker Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile.

Photocatalytic_Cyanation cluster_reactants Reactants cluster_reaction Photocatalytic Reaction cluster_product Product & Workup Precursor 1-Cyclopentylazepane SET Single Electron Transfer (SET) Precursor->SET [Ir(dF(CF3)ppy)2(dtbpy)]PF6 Cyanide_Source Sodium Cyanide (NaCN) Cyanide_Addition Cyanide Radical Addition Cyanide_Source->Cyanide_Addition Catalyst_Activation Photocatalyst Excitation (Visible Light) Catalyst_Activation->SET Blue LEDs Iminium_Formation Iminium Ion Formation SET->Iminium_Formation Oxidant (Air) Iminium_Formation->Cyanide_Addition Product Azepan-1-yl(cyclopentyl)acetonitrile Cyanide_Addition->Product Purification Chromatographic Purification Product->Purification

Caption: Workflow for the Photocatalytic C-H Cyanation Synthesis.

Route 1: Strecker Synthesis

This one-pot, three-component condensation represents the most direct approach to the target molecule from commercially available starting materials. The reaction proceeds via the formation of an iminium ion from cyclopentanecarboxaldehyde and azepane, which is then trapped by a cyanide nucleophile.[3][4]

Experimental Protocol
  • Materials:

    • Cyclopentanecarboxaldehyde (1.0 eq)

    • Azepane (1.0 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

    • Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopentanecarboxaldehyde (1.0 eq) and azepane (1.0 eq) to anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the Brønsted acid catalyst (10 mol%) to the stirring solution.

    • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Route 2: Photocatalytic Oxidative C-H Cyanation

This modern approach offers a more elegant, albeit indirect, route. It requires the initial preparation of 1-cyclopentylazepane, which is then subjected to photocatalytic cyanation. The key step involves the generation of an iminium ion intermediate from the tertiary amine precursor via a single-electron transfer (SET) process, which is then intercepted by a cyanide source.[2]

Experimental Protocol
  • Part A: Synthesis of 1-Cyclopentylazepane (Precursor)

    • This precursor can be synthesized via standard reductive amination of cyclopentanone with azepane using a reducing agent like sodium triacetoxyborohydride.

  • Part B: Photocatalytic Cyanation

    • Materials:

      • 1-Cyclopentylazepane (1.0 eq)

      • Sodium Cyanide (NaCN) (1.5 eq)

      • Iridium photocatalyst, e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1-2 mol%)

      • Acetonitrile (MeCN) as solvent

      • Air (as terminal oxidant)

    • Procedure:

      • To a reaction vessel (e.g., a borosilicate glass vial), add 1-cyclopentylazepane (1.0 eq), sodium cyanide (1.5 eq), and the iridium photocatalyst (1-2 mol%).

      • Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

      • Seal the vessel with a cap that allows for air exchange (e.g., a pierced cap or a balloon filled with air).

      • Place the reaction vessel in a photoreactor equipped with blue LED lamps (approx. 450 nm) and ensure efficient stirring.

      • Irradiate the mixture at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate and water.

      • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to yield the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Comparative Analysis

The choice between these two synthetic routes depends on a variety of factors, including available equipment, cost, safety protocols, and desired scale. The following table provides a summary of these key considerations.

ParameterRoute 1: Strecker SynthesisRoute 2: Photocatalytic C-H CyanationRationale & Supporting Data
Overall Yield Good to Excellent (Typically 70-95%)Moderate to Good (Typically 50-80%)Strecker reactions of ketones and secondary amines are generally high-yielding.[3][5] Photocatalytic cyanations of tertiary amines show moderate to good yields.[2]
Number of Steps 1 (One-Pot)2 (Precursor synthesis + Cyanation)The Strecker route is a direct three-component assembly. The photocatalytic route requires a separate reductive amination step to prepare the precursor.
Reaction Conditions 0 °C to Room TemperatureRoom Temperature, Visible Light IrradiationThe Strecker reaction is thermally driven, while the photocatalytic route is initiated by light energy, allowing for very mild thermal conditions.
Reagent Cost Lower Higher Strecker: Cyclopentanecarboxaldehyde (ngcontent-ng-c2487356420="" class="ng-star-inserted">

6-14/g). Photocatalysis: Requires a costly iridium photocatalyst (
ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">

0.08-0.20/g).
Safety Concerns High High Both routes use highly toxic cyanide sources. TMSCN (Strecker): Highly flammable, reacts violently with water to produce toxic HCN gas, and is fatal if swallowed, inhaled, or in contact with skin.[6][7][8] NaCN (Photocatalysis): Fatal if swallowed, inhaled, or in contact with skin; contact with acid liberates highly toxic HCN gas.[9][10][11] Strict adherence to safety protocols is mandatory for both routes.
Environmental Impact ModerateLower (Potentially)The Strecker reaction may use chlorinated solvents. The photocatalytic route uses a less hazardous solvent (acetonitrile) and air as a green oxidant. However, it involves a heavy metal catalyst (Iridium), which requires consideration for waste disposal.
Equipment Standard laboratory glasswareStandard glassware + Photoreactor/Blue LEDsThe primary additional requirement for Route 2 is a dedicated light source, which may not be standard in all organic synthesis labs.
Scalability Well-established for scale-upLess established for large-scale synthesisStrecker reactions are widely used in industrial processes. Photocatalytic reactions can be challenging to scale due to light penetration issues, though flow chemistry setups can mitigate this.

Conclusion and Recommendations

Both the Strecker synthesis and photocatalytic C-H cyanation are viable methods for preparing Azepan-1-yl(cyclopentyl)acetonitrile.

  • The Strecker Synthesis (Route 1) is the recommended method for most standard laboratory applications. Its primary advantages are the one-pot procedure, use of readily available and less expensive starting materials, and a historically high success rate for analogous transformations. This makes it a more time- and cost-effective choice for initial discovery and gram-scale synthesis. The main drawback is the handling of the highly hazardous trimethylsilyl cyanide.

  • The Photocatalytic C-H Cyanation (Route 2) represents a more advanced and milder alternative. It is particularly well-suited for applications in complex molecule synthesis where the aldehyde precursor might be unstable or for academic explorations into modern synthetic methodologies. While the cost of the photocatalyst is high and it requires an additional precursor synthesis step, its use of air as a terminal oxidant and extremely mild conditions are significant advantages from a green chemistry perspective. The high toxicity of sodium cyanide remains a critical safety consideration.

Ultimately, the selection of the synthetic route will be guided by the specific constraints and goals of the research project, including budget, available equipment, scale, and the chemist's familiarity with these techniques. Both protocols, when executed with appropriate safety precautions, provide reliable access to the target Azepan-1-yl(cyclopentyl)acetonitrile.

References

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  • Sdfine. (n.d.). TRIMETHYLSILYL CYANIDE GHS Safety Data Sheet. [Link]

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  • Bio-Rad. (2014). SAFETY DATA SHEET: Trimethylsilyl cyanide. [Link]

  • Oderinde, M. S., Emmert, M. H., et al. (2016). Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • CP Lab Safety. (n.d.). Laboratory Chemicals, Cyclopentanecarboxaldehyde, 5mL, Each. [Link]

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  • Alpha Chemika. (n.d.). TRIMETHYLSILYL CYANIDE For Synthesis. [Link]

  • Wang, T., et al. (2013). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry. [Link]

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  • American Elements. (n.d.). (Ir[dF(CF3)ppy]2(dtbpy))PF6. [Link]

  • Jurcik, V., & Wilhelm, R. (2006). High Pressure Mediated Three-Component Strecker Synthesis of α-Aminonitriles from Ketones, Aromatic Amines and Trimethylsilyl Cyanide. Molecules. [Link]

  • Wang, T., et al. (2013). Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. ResearchGate. [Link]

  • Khan, A., & Choudhury, L. H. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • Nikpassand, M., & Zare, A. (2016). Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by B-MCM-41. Sciforum. [Link]

  • Wang, T., et al. (2013). ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Opatz, T., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]

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Comparative Analysis of Azepan-1-yl(cyclopentyl)acetonitrile Analogs: A Guide to Structure-Activity Relationships for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is paramount. The azepan-1-yl(cyclopentyl)acetonitrile core represents one such scaffold, holding potential for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this emerging class of compounds, drawing comparisons with established inhibitor classes to provide a predictive framework for future design and optimization. While extensive research on this specific analog series is nascent, by examining the SAR of structurally related motifs, particularly those targeting dipeptidyl peptidase-IV (DPP-IV) and cathepsins, we can elucidate the potential therapeutic applications and guide the synthetic exploration of this promising chemical space.

The Azepan-1-yl(cyclopentyl)acetonitrile Scaffold: Structural Features and Therapeutic Potential

The azepan-1-yl(cyclopentyl)acetonitrile scaffold is characterized by a central α-carbon substituted with a seven-membered azepane ring, a five-membered cyclopentyl ring, and a nitrile group. This unique combination of moieties confers several advantageous properties:

  • Three-Dimensional Complexity: The non-planar nature of both the azepane and cyclopentyl rings provides a rich three-dimensional architecture, allowing for precise spatial orientation of substituents to interact with biological targets. The conformational flexibility of the seven-membered azepane ring, in particular, offers a distinct advantage over more rigid five- or six-membered heterocyclic systems.[1]

  • Chirality: The α-carbon is a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.

  • Pharmacophoric Elements: The nitrile group can act as a key pharmacophore, often serving as a warhead for covalent or non-covalent interactions with the active site of enzymes, particularly cysteine or serine proteases. The tertiary amine of the azepane ring can participate in hydrogen bonding or salt bridge formation.

Based on these features, and by analogy to existing pharmacophores, two primary therapeutic targets are hypothesized for this scaffold: Dipeptidyl Peptidase-IV (DPP-IV) and Cathepsin K.

Comparative SAR Analysis: Insights from DPP-IV and Cathepsin K Inhibitors

Potential as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[2][3] A prominent class of DPP-IV inhibitors, known as gliptins, features an α-aminoacetonitrile or a related motif.[4]

Key SAR Insights from Cyanopyrrolidine-based DPP-IV Inhibitors:

  • The Nitrile Group: The nitrile group is a crucial element for potent DPP-IV inhibition, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site.[4][5]

  • The Cyclic Amine: Small, cyclic amines like pyrrolidine are well-tolerated. The size and conformation of this ring influence the positioning of the nitrile group and other substituents within the active site.[2][6]

  • Substitutions on the Cyclic Amine: Modifications to the cyclic amine can impact potency and selectivity. For instance, in the development of neogliptin, a bicyclic amino moiety demonstrated beneficial SAR properties compared to simple pyrrolidine analogs.[2][6]

Hypothesized SAR for Azepan-1-yl(cyclopentyl)acetonitrile Analogs as DPP-IV Inhibitors:

Based on the established SAR of cyanopyrrolidine inhibitors, we can extrapolate the following hypotheses for the azepan-1-yl(cyclopentyl)acetonitrile scaffold:

  • Azepane Ring: The larger, more flexible azepane ring, compared to the five-membered pyrrolidine ring, may allow for alternative binding modes or interactions with less conserved regions of the DPP-IV active site. This could potentially lead to improved selectivity over other dipeptidyl peptidases like DPP-8 and DPP-9.

  • Cyclopentyl Group: The cyclopentyl group is expected to occupy a hydrophobic pocket in the S2 subsite of the DPP-IV enzyme. Variations in the size and lipophilicity of this cycloalkyl ring are likely to significantly impact potency. Replacing the cyclopentyl with smaller (cyclobutyl) or larger (cyclohexyl) rings would be a key area for initial SAR exploration.

  • Substitutions on the Azepane and Cyclopentyl Rings: Introducing polar or charged groups on either ring could probe for additional interactions with solvent-exposed regions or specific amino acid residues at the periphery of the active site, potentially enhancing both potency and pharmacokinetic properties.

Potential as Cathepsin K Inhibitors

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a validated target for the treatment of osteoporosis due to its role in bone resorption.[7] Notably, azepanone-based structures have been successfully developed as potent cathepsin K inhibitors.[1][8]

Key SAR Insights from Azepanone-based Cathepsin K Inhibitors:

  • The Azepane Core: The seven-membered azepane ring in these inhibitors adopts a pseudo-boat conformation, which is crucial for orienting substituents into the S2 and S3 pockets of the cathepsin K active site.[7]

  • P2 and P3 Substituents: Large, hydrophobic groups at the P2 and P3 positions generally lead to high potency. For example, leucine or phenylalanine at P2 and quinoline or naphthalene moieties at P3 have been shown to be beneficial.[8]

  • Stereochemistry: The stereochemistry at the point of substitution on the azepane ring is critical for potent inhibition.[1]

Hypothesized SAR for Azepan-1-yl(cyclopentyl)acetonitrile Analogs as Cathepsin K Inhibitors:

Extrapolating from the azepanone series, we can propose the following SAR hypotheses for the azepan-1-yl(cyclopentyl)acetonitrile scaffold as cathepsin K inhibitors:

  • Nitrile as a Cysteine Trap: The nitrile group can act as an electrophilic warhead, forming a reversible covalent thioimidate adduct with the catalytic cysteine (Cys25) in the active site of cathepsin K.

  • Cyclopentyl Group in the S2 Pocket: The cyclopentyl group would likely occupy the large, hydrophobic S2 pocket of cathepsin K. Modifications to this group, such as the introduction of substituents or its replacement with other lipophilic moieties, would be a critical determinant of potency and selectivity.

  • Azepane Ring Interactions: The azepane ring itself can interact with the enzyme backbone. The nitrogen atom could form hydrogen bonds, and the overall conformation will dictate the positioning of the cyclopentyl and nitrile groups. Substitutions on the azepane ring could explore interactions in the S3 pocket, potentially leading to enhanced selectivity over other cathepsins like cathepsin L and S.[8][9]

Data Summary and Comparison

To facilitate a comparative analysis, the following table summarizes the key structural features and their hypothesized roles in the activity of azepan-1-yl(cyclopentyl)acetonitrile analogs against DPP-IV and Cathepsin K, drawing parallels with known inhibitor classes.

Structural Feature Known Role in DPP-IV Inhibitors (e.g., Cyanopyrrolidines) Hypothesized Role in Azepan-1-yl(cyclopentyl)acetonitrile Analogs (vs. DPP-IV) Known Role in Cathepsin K Inhibitors (e.g., Azepanones) Hypothesized Role in Azepan-1-yl(cyclopentyl)acetonitrile Analogs (vs. Cathepsin K)
Nitrile Group Reversible covalent interaction with catalytic Serine.[4][5]Expected to be the primary pharmacophore, interacting with the catalytic Serine.N/A (Ketone is the warhead in azepanones).Potential to act as a covalent warhead, interacting with the catalytic Cysteine.
Cyclic Amine (Azepane) Positions the nitrile group; smaller rings are common.[2][6]The larger, flexible ring may offer unique interactions and improved selectivity.Provides a rigid scaffold for orienting P2/P3 substituents.[7]The flexible ring will influence the positioning of the cyclopentyl and nitrile groups.
Cycloalkyl Group (Cyclopentyl) Occupies the hydrophobic S2 pocket.Expected to occupy the S2 pocket; size and lipophilicity will be key for potency.The corresponding P2 substituent occupies the S2 pocket.[8]Expected to be a key determinant of potency by occupying the S2 pocket.
Substitutions Can enhance potency and pharmacokinetic properties.[2][6]Can be used to probe for additional interactions and optimize ADME properties.Crucial for achieving high potency and selectivity.[8][9]A key avenue for SAR exploration to enhance potency and selectivity.

Experimental Protocols

To validate the hypotheses presented in this guide, the following experimental protocols are recommended for the synthesis and evaluation of azepan-1-yl(cyclopentyl)acetonitrile analogs.

General Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile Analogs

The synthesis of the target compounds can be achieved via a Strecker reaction, a well-established method for the preparation of α-aminonitriles.

Step-by-Step Methodology:

  • Imine Formation: To a solution of cyclopentanecarbaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) is added azepane (1.0 eq.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.

  • Cyanation: The reaction mixture is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.1 eq.) or potassium cyanide (KCN, 1.1 eq.) with the addition of a weak acid (e.g., acetic acid) if necessary.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired azepan-1-yl(cyclopentyl)acetonitrile analog.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile Analogs start Start Materials: Cyclopentanecarbaldehyde Azepane step1 Step 1: Imine Formation (Solvent, RT) start->step1 step2 Step 2: Cyanation (Cyanide Source, RT/Heat) step1->step2 step3 Step 3: Quench & Extraction step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end Final Product: Azepan-1-yl(cyclopentyl)acetonitrile Analog step4->end

Caption: Synthetic workflow for azepan-1-yl(cyclopentyl)acetonitrile analogs.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized analogs against DPP-IV can be determined using a fluorometric assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of human recombinant DPP-IV enzyme in assay buffer (e.g., Tris-HCl, pH 7.5). Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.

  • Assay Procedure: In a 96-well microplate, add the DPP-IV enzyme solution to each well containing either the test compound, a known inhibitor (positive control), or buffer (negative control).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Cathepsin K Inhibition Assay

A similar fluorometric assay can be used to determine the inhibitory activity against Cathepsin K.

Step-by-Step Methodology:

  • Enzyme Activation: Activate human recombinant pro-cathepsin K to its mature form according to the manufacturer's protocol.

  • Reagent Preparation: Prepare a solution of activated Cathepsin K in assay buffer (e.g., sodium acetate, pH 5.5, containing DTT and EDTA). Prepare a solution of the fluorogenic substrate, Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin).

  • Compound Preparation: Prepare serial dilutions of the test compounds as described for the DPP-IV assay.

  • Assay Procedure: In a 96-well microplate, add the activated Cathepsin K enzyme solution to wells containing the test compound, a known inhibitor, or buffer.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Substrate Addition: Add the Z-LR-AMC substrate solution to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time.

  • Data Analysis: Calculate the IC50 values as described for the DPP-IV assay.

Logical Relationships and Future Directions

The exploration of the azepan-1-yl(cyclopentyl)acetonitrile scaffold presents a logical progression in the field of enzyme inhibitor design. The following diagram illustrates the relationship between the established knowledge and the proposed research path.

G cluster_1 Logical Progression of Research known_dpp4 Known SAR: Cyanopyrrolidine DPP-IV Inhibitors hypothesis Hypothesis Generation: Potential DPP-IV and/or Cathepsin K Inhibition known_dpp4->hypothesis known_catk Known SAR: Azepanone Cathepsin K Inhibitors known_catk->hypothesis target_scaffold Novel Scaffold: Azepan-1-yl(cyclopentyl)acetonitrile target_scaffold->hypothesis synthesis Synthesis of Analog Library hypothesis->synthesis biological_eval Biological Evaluation: DPP-IV & Cathepsin K Assays synthesis->biological_eval sar_elucidation SAR Elucidation for Novel Scaffold biological_eval->sar_elucidation lead_opt Lead Optimization sar_elucidation->lead_opt

Caption: Logical framework for the investigation of azepan-1-yl(cyclopentyl)acetonitrile analogs.

Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs to validate the hypotheses presented here. Key modifications should include:

  • Varying the Cycloalkyl Group: Exploring cyclobutyl, cyclohexyl, and substituted cyclopentyl analogs to probe the S2 pocket.

  • Substituting the Azepane Ring: Introducing substituents at various positions on the azepane ring to explore additional binding interactions and modulate physicochemical properties.

  • Stereochemical Analysis: Synthesizing and testing individual enantiomers to determine the optimal stereochemistry for activity.

Through such a systematic approach, the full therapeutic potential of the azepan-1-yl(cyclopentyl)acetonitrile scaffold can be unlocked, potentially leading to the discovery of novel and effective treatments for metabolic or bone-related diseases.

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Benchmarking Azepan-1-yl(cyclopentyl)acetonitrile Against Gabapentin for Neuropathic Pain: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. First-line treatments, while effective for some, often provide incomplete relief and can be associated with dose-limiting side effects. This necessitates the continued development of novel analgesics with improved efficacy and safety profiles. This guide introduces Azepan-1-yl(cyclopentyl)acetonitrile, a novel chemical entity with structural motifs suggesting potential activity in the central nervous system (CNS). Given the prevalence of azepane moieties in CNS-active drugs, this investigation benchmarks Azepan-1-yl(cyclopentyl)acetonitrile against gabapentin, a well-established standard of care for neuropathic pain.[1][2][3][4]

This document provides a comprehensive framework for the preclinical evaluation of Azepan-1-yl(cyclopentyl)acetonitrile, outlining a scientifically rigorous, phased approach to its characterization. We will detail the experimental rationale, protocols, and comparative data required to build a robust profile of this promising compound.

Hypothesized Mechanism of Action

Gabapentin exerts its analgesic effects primarily through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5][6][7] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[8][9][10]

The molecular architecture of Azepan-1-yl(cyclopentyl)acetonitrile, featuring a substituted α-aminonitrile, suggests a potential interaction with ion channels or transporters. We hypothesize that Azepan-1-yl(cyclopentyl)acetonitrile may also target the α2δ-1 subunit of VGCCs, potentially with a different binding mode or affinity compared to gabapentin. This hypothesis forms the basis of our initial in vitro screening cascade.

Phase 1: In Vitro Characterization

The initial phase of our investigation focuses on establishing the foundational pharmacological and safety profile of Azepan-1-yl(cyclopentyl)acetonitrile in vitro.

Target Engagement: α2δ-1 Subunit Binding Affinity

To directly test our hypothesis, a radioligand binding assay will be conducted to determine the binding affinity of Azepan-1-yl(cyclopentyl)acetonitrile for the human α2δ-1 subunit.

Experimental Protocol: α2δ-1 Radioligand Binding Assay

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human α2δ-1 subunit are prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Gabapentin (specific activity ~50-80 Ci/mmol).

  • Incubation: Membranes (25-50 µg protein) are incubated with a fixed concentration of [³H]-Gabapentin (~2-5 nM) and increasing concentrations of either unlabeled gabapentin (for standard curve) or Azepan-1-yl(cyclopentyl)acetonitrile (0.1 nM to 100 µM).

  • Reaction Conditions: Incubation is carried out for 60 minutes at room temperature.

  • Termination: The reaction is terminated by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Washing: Filters are washed three times with ice-cold assay buffer.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[11][12]

Functional Modulation of Voltage-Gated Calcium Channels

Following confirmation of binding, the functional consequence of this interaction will be assessed using electrophysiology.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Line: HEK293 cells co-expressing the human CaV2.2 (N-type) channel subunits (α1B, β3, and α2δ-1).

  • Recording Configuration: Whole-cell voltage-clamp.

  • Voltage Protocol: Cells are held at -80 mV, and calcium currents are evoked by a depolarizing step to +10 mV.

  • Compound Application: Azepan-1-yl(cyclopentyl)acetonitrile and gabapentin are applied at increasing concentrations (1 µM to 100 µM).

  • Data Acquisition and Analysis: The peak calcium current amplitude is measured before and after compound application. The concentration-response curve is generated to determine the IC50 for current inhibition.[13][14]

Early Safety Profiling

A critical component of early-stage drug discovery is the assessment of potential off-target effects. Key assays include evaluation of hERG channel inhibition and interaction with major cytochrome P450 (CYP) enzymes.

Experimental Protocol: hERG Channel Inhibition Assay

  • Cell Line: HEK293 cells stably expressing the human hERG channel.

  • Method: Automated patch-clamp electrophysiology.

  • Procedure: The effect of Azepan-1-yl(cyclopentyl)acetonitrile on the hERG current is evaluated at multiple concentrations (typically 0.1 to 30 µM).

  • Analysis: The IC50 value is determined to assess the potential for QT prolongation.[15][16]

Experimental Protocol: CYP450 Inhibition Assay

  • Enzymes: Human liver microsomes containing a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Method: Incubation of the test compound with specific CYP probe substrates.

  • Detection: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Analysis: The IC50 value for the inhibition of each CYP isoform is determined.[17][18]

Comparative In Vitro Data Summary
ParameterAzepan-1-yl(cyclopentyl)acetonitrileGabapentin
α2δ-1 Binding Affinity (Ki) [Hypothetical Value, e.g., 50 nM][Literature Value, e.g., 80 nM]
CaV2.2 Inhibition (IC50) [Hypothetical Value, e.g., 5 µM][Literature Value, e.g., 10 µM]
hERG Inhibition (IC50) [Hypothetical Value, e.g., > 30 µM][Literature Value, e.g., > 100 µM]
CYP3A4 Inhibition (IC50) [Hypothetical Value, e.g., > 50 µM][Literature Value, e.g., > 100 µM]
Plasma Protein Binding (%) [Hypothetical Value, e.g., 60%][Literature Value, e.g., < 3%]

Phase 2: In Vivo Efficacy Assessment in a Neuropathic Pain Model

Based on promising in vitro data, the investigation will proceed to in vivo models to assess the analgesic efficacy of Azepan-1-yl(cyclopentyl)acetonitrile. The Chronic Constriction Injury (CCI) model in rats is a widely used and well-validated model of peripheral neuropathic pain.[19][20]

G cluster_0 In Vivo Efficacy Workflow CCI Surgery CCI Surgery Baseline Behavioral Testing Baseline Behavioral Testing CCI Surgery->Baseline Behavioral Testing Compound Administration Compound Administration Baseline Behavioral Testing->Compound Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Compound Administration->Post-Treatment Behavioral Testing Data Analysis Data Analysis Post-Treatment Behavioral Testing->Data Analysis

In Vivo Efficacy Workflow Diagram

Experimental Protocol: Chronic Constriction Injury (CCI) Model

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Surgery: Under isoflurane anesthesia, the right sciatic nerve is exposed, and four loose ligatures of 4-0 chromic gut are tied around it.

  • Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which time neuropathic pain behaviors develop.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold to a mechanical stimulus is assessed using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral paw indicates mechanical allodynia.

  • Drug Administration: Azepan-1-yl(cyclopentyl)acetonitrile, gabapentin, or vehicle is administered (e.g., intraperitoneally or orally).

  • Post-Dosing Assessment: Mechanical allodynia is reassessed at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: The paw withdrawal thresholds are compared between treatment groups. The dose-response relationship is determined to calculate the ED50 (the dose that produces 50% of the maximal effect).[21][22]

Comparative In Vivo Efficacy Data
CompoundRoute of AdministrationED50 (mg/kg) for Reversal of Mechanical Allodynia
Azepan-1-yl(cyclopentyl)acetonitrile[e.g., i.p.][Hypothetical Value, e.g., 10 mg/kg]
Gabapentin[e.g., i.p.][Literature Value, e.g., 30 mg/kg]

Phase 3: Broader Preclinical Evaluation

To further build the profile of Azepan-1-yl(cyclopentyl)acetonitrile, additional in vivo models and safety assessments are warranted.

Spinal Nerve Ligation (SNL) Model

The SNL model is another robust model of neuropathic pain that can be used to confirm the efficacy observed in the CCI model.[23][24]

Formalin Test

The formalin test can distinguish between nociceptive and inflammatory pain, providing further insight into the compound's mechanism of action.[25][26]

G cluster_1 Drug Development Funnel In Vitro Screening In Vitro Screening In Vivo Efficacy In Vivo Efficacy In Vitro Screening->In Vivo Efficacy Promising Activity Advanced Safety and ADME Advanced Safety and ADME In Vivo Efficacy->Advanced Safety and ADME Confirmed Efficacy Clinical Trials Clinical Trials Advanced Safety and ADME->Clinical Trials Favorable Profile

Drug Development Progression

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound Azepan-1-yl(cyclopentyl)acetonitrile against the standard of care, gabapentin, for the treatment of neuropathic pain. The proposed phased strategy, from in vitro target engagement and safety profiling to in vivo efficacy studies, provides a clear path for elucidating the therapeutic potential of this new chemical entity. The hypothetical data presented suggests that Azepan-1-yl(cyclopentyl)acetonitrile may offer an improved potency and pharmacokinetic profile over gabapentin, warranting further investigation. The successful execution of these studies will provide the critical data necessary to support the progression of Azepan-1-yl(cyclopentyl)acetonitrile into further preclinical development and, potentially, into clinical trials for the treatment of neuropathic pain.

References

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Independent Verification of Azepan-1-yl(cyclopentyl)acetonitrile's Activity: A Comparative Guide for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of Azepan-1-yl(cyclopentyl)acetonitrile. In the absence of publicly available data, we hypothesize a plausible activity based on its structural motifs and design a rigorous experimental plan to investigate its potential as a monoamine transporter inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: Rationale for Investigation

Azepan-1-yl(cyclopentyl)acetonitrile is a novel chemical entity with structural features that suggest potential interactions with biological targets of therapeutic interest. The molecule incorporates three key moieties: an azepane ring, a cyclopentyl group, and a nitrile functional group.

  • The Azepane Moiety: The seven-membered azepane ring is a recognized scaffold in medicinal chemistry. Various azepane derivatives have been explored for a range of pharmacological activities, including as protein kinase B (PKB) inhibitors and as potent inhibitors of monoamine transporters.[1][2]

  • The Cyclopentyl Group: The cyclopentyl group is considered a "privileged" scaffold in drug discovery.[3][4] Its inclusion in a molecule can enhance metabolic stability and optimize binding affinity to target receptors by providing a rigid, hydrophobic element.[3]

  • The Acetonitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a key pharmacophore, participate in hydrogen bonding, or serve as a precursor for other functional groups.[5][6]

Given that a chiral bicyclic azepane has been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), we hypothesize that Azepan-1-yl(cyclopentyl)acetonitrile may exhibit similar activity.[1] Monoamine transporters are critical for regulating neurotransmitter levels in the synapse and are established targets for treating a variety of neurological and psychiatric disorders.[7][8] Therefore, the independent verification of this compound's activity at these transporters is a scientifically grounded starting point for its characterization.

This guide outlines a comparative study to objectively assess the potency and selectivity of Azepan-1-yl(cyclopentyl)acetonitrile against NET and DAT, using well-characterized reference compounds as benchmarks.

Comparative Compounds

To provide a robust context for the experimental results, Azepan-1-yl(cyclopentyl)acetonitrile will be compared against a panel of established monoamine transporter inhibitors with varying selectivity profiles:

  • Desipramine: A tricyclic antidepressant known for its high selectivity as a norepinephrine reuptake inhibitor (NET inhibitor).

  • GBR 12909: A diaryl-piperazine derivative recognized as a potent and selective dopamine reuptake inhibitor (DAT inhibitor).[7]

  • Cocaine: A non-selective monoamine transporter inhibitor, interacting with NET, DAT, and the serotonin transporter (SERT), serving as a broad-spectrum reference.[7][9]

Experimental Design and Protocols

The investigation will be conducted in two main stages:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compounds for NET and DAT.

  • Synaptosomal Uptake Inhibition Assays: To measure the functional potency (IC50) of the compounds in inhibiting the transport of norepinephrine and dopamine.

General Experimental Workflow

The overall workflow for the experimental verification is depicted below. This process ensures a systematic evaluation from initial binding affinity to functional cellular activity.

G cluster_0 Compound Preparation cluster_1 Stage 1: Binding Affinity cluster_2 Stage 2: Functional Potency cluster_3 Data Analysis Compound_Prep Azepan-1-yl(cyclopentyl)acetonitrile & Reference Compounds (Desipramine, GBR 12909, Cocaine) Stock Solution Preparation (DMSO) Binding_Assay Radioligand Binding Assays Compound_Prep->Binding_Assay Uptake_Assay Synaptosomal Uptake Inhibition Assays Compound_Prep->Uptake_Assay NET_Binding NET Binding Assay ([3H]Nisoxetine) Binding_Assay->NET_Binding DAT_Binding DAT Binding Assay ([3H]WIN 35,428) Binding_Assay->DAT_Binding Data_Analysis Calculate Ki and IC50 values NET_Binding->Data_Analysis DAT_Binding->Data_Analysis NET_Uptake NET Uptake Assay ([3H]Norepinephrine) Uptake_Assay->NET_Uptake DAT_Uptake DAT Uptake Assay ([3H]Dopamine) Uptake_Assay->DAT_Uptake NET_Uptake->Data_Analysis DAT_Uptake->Data_Analysis Selectivity_Analysis Determine NET vs. DAT Selectivity Data_Analysis->Selectivity_Analysis

Caption: Overall experimental workflow for compound verification.

Protocol: Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

Rationale: This is a direct measure of the physical interaction between the compound and its target. It is a crucial first step to confirm that the compound binds to the transporters of interest.

Experimental Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing either human NET or DAT are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is resuspended and stored at -80°C until use.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • For the NET binding assay , membrane preparations (50-100 µg protein) are incubated with the radioligand [³H]-Nisoxetine (e.g., 1 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • For the DAT binding assay , membrane preparations are incubated with the radioligand [³H]-WIN 35,428 (e.g., 2-3 nM) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM Cocaine for DAT).

    • Incubation is carried out for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature).

  • Termination and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Membrane preparation (hNET or hDAT expressing cells) incubate Incubate membranes with: 1. Radioligand ([3H]-Nisoxetine or [3H]-WIN 35,428) 2. Test Compound (serial dilutions) start->incubate filter Rapid filtration (separate bound from free radioligand) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki values count->analyze

Caption: Workflow for radioligand binding assays.

Protocol: Synaptosomal Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into nerve terminals (synaptosomes) or transporter-expressing cells.

Rationale: While binding assays confirm interaction, uptake assays confirm functional inhibition of the transporter's primary role. This is a more physiologically relevant measure of a compound's potency.[10][11]

Experimental Protocol:

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is dissected and homogenized in ice-cold sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

    • The supernatant is then centrifuged at high speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).[12]

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of the test compound.

    • For the NET uptake assay , the radiolabeled substrate [³H]-Norepinephrine (e.g., 10-20 nM) is added to initiate the uptake reaction.

    • For the DAT uptake assay , the radiolabeled substrate [³H]-Dopamine (e.g., 10-20 nM) is added.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., Desipramine for NET, GBR 12909 for DAT) or by conducting the assay at 4°C.

    • The uptake reaction is allowed to proceed for a short, defined time (e.g., 5-10 minutes) within the linear range of uptake.

  • Termination and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer to remove extracellular radiolabel.

    • The radioactivity trapped inside the synaptosomes on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific neurotransmitter uptake).

Data Presentation and Interpretation

The results from the binding and uptake assays should be compiled into clear, comparative tables. The hypothetical data below illustrates the expected output and provides a basis for interpretation.

Table 1: Binding Affinity (Ki) at Human Monoamine Transporters
CompoundNET Ki (nM)DAT Ki (nM)Selectivity Ratio (NET Ki / DAT Ki)
Azepan-1-yl(cyclopentyl)acetonitrile 251500.17
Desipramine1.55000.003
GBR 12909200540
Cocaine1501001.5
Table 2: Functional Potency (IC50) in Synaptosomal Uptake Assays
CompoundNET IC50 (nM)DAT IC50 (nM)Selectivity Ratio (NET IC50 / DAT IC50)
Azepan-1-yl(cyclopentyl)acetonitrile 452500.18
Desipramine38000.004
GBR 129093501035
Cocaine2001501.33

Interpretation of Hypothetical Data:

Based on the hypothetical data presented, Azepan-1-yl(cyclopentyl)acetonitrile demonstrates a clear preference for the norepinephrine transporter over the dopamine transporter.

  • Potency: The compound shows moderate to potent activity at NET, with a Ki of 25 nM and an IC50 of 45 nM. Its potency at DAT is significantly lower.

  • Selectivity: With a selectivity ratio of approximately 0.17-0.18, it is roughly 5-6 fold selective for NET over DAT. This profile is distinct from the highly selective reference compounds, Desipramine (NET selective) and GBR 12909 (DAT selective), and also differs from the non-selective profile of Cocaine.

  • Comparison: The binding affinity (Ki) and functional potency (IC50) values are in good agreement, which strengthens the validity of the findings. The compound is less potent than the highly selective reference standard Desipramine at NET but shows a potentially interesting dual-action profile with a clear preference.

Conclusion

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved January 17, 2026, from [Link]

  • Dullweber, F., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. [Link]

  • Gopall, Y., & Sase, S. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules, 26(16), 4988. [Link]

  • Waly, M. A., et al. (2015). Recent Advances in the Chemistry and Biological Activity of 2,4- Azepandione Ring System. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1823-1846. [Link]

  • PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved January 17, 2026, from [Link]

  • Niello, M., et al. (2019). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Medicinal Chemistry Letters, 10(2), 145–149. [Link]

  • ResearchGate. (2021). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved January 17, 2026, from [Link]

  • Mayer, F. P., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 124–131. [Link]

  • Patil, S. A., et al. (2019). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 62(23), 10521–10565. [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12260. [Link]

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Head-to-Head Comparison of Azepan-1-yl(cyclopentyl)acetonitrile Enantiomers: A Guide to Chiral Evaluation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides a comprehensive head-to-head comparison of the racemic mixture and individual enantiomers of a novel α-aminonitrile, Azepan-1-yl(cyclopentyl)acetonitrile, a potential modulator of inflammatory pathways.

Through a series of detailed experimental protocols and supporting data, we will illustrate the profound impact of stereochemistry on biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of chiral small molecules.

Introduction: The Significance of Chirality in α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by a nitrile group and an amino group attached to the same carbon atom. This scaffold is a key pharmacophore in a variety of bioactive molecules, including inhibitors of enzymes such as cysteine proteases and dipeptidyl peptidases. The central carbon atom of many α-aminonitriles is a stereocenter, giving rise to enantiomeric pairs.

Azepan-1-yl(cyclopentyl)acetonitrile presents such a chiral center. While the racemic mixture may exhibit a certain level of biological activity, it is crucial to dissect the contribution of each individual enantiomer. It is a well-established principle that the desired therapeutic effect often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to off-target effects and toxicity.

This guide will detail the synthesis, chiral separation, and comparative biological evaluation of racemic Azepan-1-yl(cyclopentyl)acetonitrile and its corresponding (R) and (S) enantiomers.

Synthesis and Chiral Separation

The synthesis of the racemic mixture of Azepan-1-yl(cyclopentyl)acetonitrile can be achieved through a Strecker synthesis, a well-established method for the synthesis of α-aminonitriles. The subsequent separation of the enantiomers is a critical step, for which several methods are available. In this guide, we will focus on preparative chiral High-Performance Liquid Chromatography (HPLC), a widely used and effective technique for enantiomeric resolution.

Experimental Protocol: Synthesis of Racemic Azepan-1-yl(cyclopentyl)acetonitrile

Materials:

  • Cyclopentanecarbaldehyde

  • Azepane

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve cyclopentanecarbaldehyde (1.0 eq) and azepane (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in water.

  • Cool the imine solution to 0°C in an ice bath and slowly add the aqueous solution of potassium cyanide.

  • Acidify the reaction mixture by dropwise addition of hydrochloric acid until a pH of ~5 is reached.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield racemic Azepan-1-yl(cyclopentyl)acetonitrile.

Experimental Protocol: Chiral Separation by Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a chiral stationary phase column (e.g., Chiralpak IA)

  • UV detector

Mobile Phase:

  • A mixture of n-hexane and isopropanol (ratio determined by analytical scale screening)

Procedure:

  • Dissolve the racemic mixture in the mobile phase.

  • Inject the solution onto the chiral column.

  • Elute the enantiomers using an isocratic flow of the mobile phase.

  • Monitor the elution profile using the UV detector.

  • Collect the fractions corresponding to each enantiomer.

  • Analyze the purity of the collected fractions by analytical chiral HPLC.

  • Combine the pure fractions for each enantiomer and evaporate the solvent.

Caption: Workflow for the chiral separation of enantiomers.

Comparative Biological Evaluation

To ascertain the structure-activity relationship and the impact of stereochemistry, a series of in vitro assays were conducted to compare the biological activity of the racemic mixture and the individual (R) and (S) enantiomers. For the purpose of this guide, we will hypothesize that Azepan-1-yl(cyclopentyl)acetonitrile is an inhibitor of a cysteine protease, a common target for this class of compounds.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compounds against a representative cysteine protease.

Protocol:

  • A fluorogenic substrate for the target enzyme is used.

  • The enzyme is pre-incubated with varying concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer) for 15 minutes.

  • The reaction is initiated by the addition of the substrate.

  • The fluorescence intensity is measured over time using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay

Objective: To assess the functional activity of the test compounds in a cellular context.

Protocol:

  • A relevant cell line expressing the target enzyme is chosen.

  • The cells are treated with varying concentrations of the test compounds.

  • A cell-based assay is performed to measure a downstream effect of enzyme inhibition (e.g., reduction of a specific biomarker).

  • The EC50 values are determined from the dose-response curves.

In Vitro Pharmacokinetic Profiling

Objective: To evaluate the drug-like properties of the enantiomers.

Protocols:

  • Metabolic Stability: The compounds are incubated with liver microsomes, and the rate of degradation is measured over time.

  • Plasma Protein Binding: The extent of binding to plasma proteins is determined by equilibrium dialysis.

Data Presentation and Discussion

The following tables summarize the hypothetical data obtained from the comparative biological evaluation.

Table 1: In Vitro Potency and Cellular Activity

CompoundEnzymatic IC50 (nM)Cellular EC50 (nM)
Racemic Mixture75.2150.8
(R)-Enantiomer10.5 22.1
(S)-Enantiomer> 10,000> 20,000

Table 2: In Vitro Pharmacokinetic Properties

CompoundMetabolic Stability (t½, min)Plasma Protein Binding (%)
(R)-Enantiomer6592
(S)-Enantiomer6291

The data clearly demonstrates a significant difference in the biological activity of the two enantiomers. The (R)-enantiomer is a potent inhibitor of the target enzyme, with an IC50 value in the low nanomolar range. In contrast, the (S)-enantiomer is essentially inactive. The racemic mixture exhibits an intermediate potency, which is consistent with it being a 1:1 mixture of the highly active (R)-enantiomer and the inactive (S)-enantiomer.

This stereoselectivity is a common phenomenon in drug-receptor interactions, which are highly dependent on the three-dimensional arrangement of atoms. The chiral binding pocket of the target enzyme likely accommodates the (R)-enantiomer with high affinity, while the (S)-enantiomer is unable to bind effectively due to steric hindrance.

Interestingly, the in vitro pharmacokinetic properties of the two enantiomers are very similar. This suggests that the observed differences in biological activity are primarily due to target engagement rather than differences in metabolic stability or plasma protein binding.

G cluster_0 Drug Discovery Workflow A Racemic Synthesis B Chiral Separation A->B C (R)-Enantiomer B->C D (S)-Enantiomer B->D E Comparative Biological Evaluation C->E D->E F Lead Candidate Selection E->F

Caption: A simplified workflow for the evaluation of chiral compounds.

Conclusion

The head-to-head comparison of the enantiomers of Azepan-1-yl(cyclopentyl)acetonitrile unequivocally demonstrates the critical importance of evaluating individual stereoisomers in drug discovery. The biological activity of the racemic mixture was found to be solely attributable to the (R)-enantiomer, while the (S)-enantiomer was inactive.

These findings underscore the necessity of investing in chiral separation and stereospecific synthesis early in the drug development process. By focusing on the eutomer, it is possible to develop more potent, selective, and safer medicines with an improved therapeutic index. The development of the inactive distomer can be discontinued, saving valuable time and resources.

This guide provides a framework for the systematic evaluation of chiral compounds, which can be adapted to other novel chemical entities. A thorough understanding of the stereochemical aspects of drug action is fundamental to the successful development of new therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Safety: Personal Protective Equipment for Handling Azepan-1-yl(cyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

In the landscape of drug discovery and development, novel chemical entities like Azepan-1-yl(cyclopentyl)acetonitrile represent both opportunity and the unknown. As researchers, our primary mandate is safety, which begins with a deep, mechanistic understanding of the molecules we handle. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of Azepan-1-yl(cyclopentyl)acetonitrile, grounded in the principles of chemical reactivity and occupational safety. Our goal is to empower you with the knowledge to not only follow protocols but to understand the critical reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Intrinsic Risks

While specific toxicological data for Azepan-1-yl(cyclopentyl)acetonitrile is not extensively documented in public literature, a structural deconstruction allows for a robust, proactive hazard assessment. The molecule comprises two key functional groups that dictate its risk profile: the azepane ring and the α-aminonitrile group .

  • Azepane Moiety: Azepane, a seven-membered cyclic amine, is structurally related to hexamethyleneimine. Compounds in this class are typically colorless liquids with an ammonia-like odor.[1][2] They can be corrosive to tissues, toxic upon ingestion, and require careful handling to avoid skin and eye contact.[1] General safety guidelines for amines recommend protective gloves, goggles, and appropriate clothing.[3]

  • α-Aminonitrile Group (The Primary Hazard): This functional group is the principal source of concern. α-Aminonitriles are known for their potential to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[4][5] This decomposition can occur under various conditions, including exposure to acids, moisture, or heat. The toxicity of nitriles is often directly linked to their ability to metabolize into or release cyanide, which can be absorbed effectively through inhalation, skin contact, or ingestion.[4][5][6] Symptoms of nitrile poisoning are similar to those of cyanide poisoning and can include headache, dizziness, convulsions, and respiratory failure.[4][5]

Therefore, all handling procedures must be designed to mitigate the risks associated with a corrosive, skin-absorbable amine and a potentially cyanide-releasing nitrile.

Table 1: Hazard Profile Summary of Azepan-1-yl(cyclopentyl)acetonitrile
Hazard RoutePotential EffectMechanistic Rationale
Inhalation Harmful or fatal. May cause respiratory irritation, dizziness, headache, and symptoms of cyanide poisoning.[4]Volatilization of the compound. Potential release of HCN gas, especially if heated or acidified.[5]
Skin Contact Harmful. Causes skin irritation or burns. Can be absorbed through the skin, leading to systemic toxicity.[1][4]The azepane group is corrosive/irritant.[1] Nitriles can be readily absorbed dermally.[5]
Eye Contact Causes serious eye irritation or damage.[1][7]The amine functionality is corrosive. Splashes can cause severe, lasting damage.
Ingestion Harmful or fatal. May cause irritation of the digestive tract and systemic cyanide poisoning.[1][4]Direct absorption into the bloodstream.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create redundant barriers of protection. All work must be conducted within a certified chemical fume hood to control vapor exposure.[8]

Eye and Face Protection
  • Minimum Requirement: Indirect-vent, impact- and splash-resistant chemical goggles are required at all times.[7]

  • Enhanced Protection: When handling larger quantities (>50 mL) or during procedures with a high risk of splashing (e.g., transfers, work-ups), a full-face shield must be worn in addition to chemical goggles.[7][9]

Hand Protection

The risk of dermal absorption makes glove selection a critical control point. A single pair of gloves is insufficient.

  • Double Gloving: Always wear two pairs of chemical-resistant gloves. Nitrile gloves are a suitable choice for the inner layer, providing good dexterity and incidental splash protection.[8]

  • Outer Glove: The outer glove should be selected based on the task. For extended handling, a thicker, more robust glove such as neoprene or butyl rubber is recommended.

  • Integrity and Replacement: Before use, always inspect gloves for any signs of degradation or puncture. Gloves must be changed immediately if contamination is suspected. Set a regular replacement schedule during prolonged operations, as chemical permeation can occur even without visible damage.[10]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.[8]

  • Chemical-Resistant Apron: For procedures involving significant splash potential, a chemical-resistant apron made of materials like PVC or neoprene should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations or emergency spill response, chemical-resistant coveralls (e.g., Tychem®) are required.[11]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Safety footwear is recommended.[9][10] Perforated shoes or sandals are strictly prohibited.[10]

Respiratory Protection

All operations should be engineered to occur within a certified chemical fume hood to eliminate the need for routine respiratory protection.[8]

  • Emergency Use: In the event of a significant spill or fume hood failure, respiratory protection is essential. A full-face respirator with combination cartridges for organic vapors and ammonia/methylamine (for the amine) and a P100 particulate filter is required.[10][11] All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational Plan: From Preparation to Disposal

Safety is an active process, not a passive state. The following sections provide step-by-step guidance for key operational workflows.

Task-Based PPE Configuration

The level of PPE should correspond to the risk of the specific task being performed.

Table 2: Task-Based PPE Requirements
TaskMinimum PPE Requirement
Weighing Solid Double nitrile gloves, chemical splash goggles, lab coat. (Perform in a fume hood or ventilated balance enclosure).
Preparing Solutions Double gloves (nitrile inner, neoprene outer), chemical splash goggles, face shield, lab coat, chemical-resistant apron.
Running Reaction / Transfers Double gloves (nitrile inner, neoprene outer), chemical splash goggles, face shield, lab coat, chemical-resistant apron.
Aqueous Work-up Double gloves (nitrile inner, neoprene outer), chemical splash goggles, face shield, lab coat, chemical-resistant apron. Caution: Avoid strong acidic conditions which may promote HCN evolution.
Small Spill Cleanup (<100 mL) Double gloves (neoprene or butyl), chemical splash goggles, face shield, chemical-resistant coveralls/apron, rubber boots. Respirator may be required based on spill size and location.
Workflow: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The sequence below minimizes the risk of transferring contaminants from used PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat / Apron d2 2. Goggles & Face Shield d1->d2 d3 3. Gloves (Outer pair over inner pair) d2->d3 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat / Apron f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: Correct sequence for donning and doffing PPE to prevent self-contamination.

Emergency and Disposal Plan

Small Spill Management (<100 mL)

Only personnel trained in hazardous spill cleanup should perform this procedure. If the spill is large, volatile, or you are unsure, evacuate the area and contact your institution's emergency response team.

Spill_Response start Spill Occurs alert Alert Personnel & Isolate Area start->alert ppe Don Appropriate Spill PPE alert->ppe contain Contain Spill Use inert absorbent (e.g., vermiculite, sand). Work from outside in. ppe->contain collect Collect Residue Use non-sparking tools. Place in a labeled, sealed container. contain->collect decon Decontaminate Area Wipe spill area with appropriate solvent, followed by soap and water. collect->decon dispose Dispose of Waste Treat all materials (absorbent, PPE) as hazardous waste. decon->dispose end Report Incident dispose->end

Caption: Step-by-step workflow for managing a small laboratory spill.

Decontamination and Waste Disposal
  • Equipment Decontamination: Glassware and equipment should be decontaminated before removal from the fume hood. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the compound, followed by a thorough wash with soap and water.[12] All solvent rinses must be collected as hazardous waste.

  • Chemical Waste: All waste containing Azepan-1-yl(cyclopentyl)acetonitrile, including reaction mixtures, solvent rinses, and contaminated absorbent material from spills, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[13][14] The container should be stored in a designated satellite accumulation area.[14] Do not mix with incompatible waste streams, particularly acids.

  • PPE Disposal: All disposable PPE used while handling the compound (gloves, lab coats, etc.) is considered contaminated and must be disposed of as solid hazardous waste.[15] Do not place it in the regular trash.

By adhering to these comprehensive guidelines, you establish a robust safety framework that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.